molecular formula C16H14N2O2S B095043 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone CAS No. 1035-51-4

3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B095043
CAS No.: 1035-51-4
M. Wt: 298.4 g/mol
InChI Key: PLVWRJNAVRGYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a synthetically accessible nitrogen-containing heterocycle that serves as a privileged scaffold in medicinal chemistry and anticancer drug discovery . Quinazolinone derivatives are widely investigated for their potential to inhibit key signaling pathways involved in tumor progression, with some designed as potential EGFR and VEGFR-2 inhibitors to disrupt cancer cell proliferation and angiogenesis . The structural flexibility of the quinazolinone core allows for precise pharmacological modulation, enabling the regulation of multiple cell death pathways, including apoptosis, autophagy, and ferroptosis . This derivative is part of a significant class of compounds used in the synthesis of diverse heterocyclic molecules for high-throughput screening and structure-activity relationship (SAR) studies, supporting the discovery of new lead compounds . Researchers utilize this and related structures to develop targeted anti-cancer agents and to explore their mechanisms of action, such as inducing apoptosis and cell cycle arrest in various cancer cell lines .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-2-20-12-9-7-11(8-10-12)18-15(19)13-5-3-4-6-14(13)17-16(18)21/h3-10H,2H2,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVWRJNAVRGYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356752
Record name 3-(4-Ethoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035-51-4
Record name 3-(4-Ethoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for the broad spectrum of biological activities its derivatives possess.[1][2][3] Modifications at the 2nd and 3rd positions of the quinazolinone ring are particularly influential in defining the pharmacological profile of these compounds.[4][5][6] This technical guide focuses on a specific derivative, 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, a member of the 3-aryl-2-thioxo-quinazolinone class. We will synthesize current research to provide an in-depth analysis of its synthesis, multifaceted biological activities—including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties—and the underlying mechanisms of action. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Quinazolinone Core in Drug Discovery

Quinazolinone and its derivatives are heterocyclic compounds that have garnered significant attention from the scientific community due to their diverse pharmacological applications.[1][7] This scaffold is present in numerous natural products and has been successfully incorporated into FDA-approved drugs for anti-tumor therapies, among other uses.[1] The biological versatility of quinazolinones stems from their ability to interact with a wide array of biological targets. Activities reported for this class of compounds include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, analgesic, antiviral, and antihypertensive effects.[1][2][6][7][8]

The thioxo-quinazolinone derivatives, specifically those with substitutions at the N-3 position, represent a promising subclass. The presence of a sulfur atom at the C-2 position (a thioxo group) and an aryl substituent at the N-3 position can significantly modulate the compound's biological profile. This guide delves into the specific attributes of the 3-(4-ethoxyphenyl) derivative, exploring how its unique structural features dictate its therapeutic potential.

Synthesis Pathway

The synthesis of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones is a well-established process in organic chemistry. A common and effective method involves the reaction of an appropriate anthranilic acid derivative with a corresponding aryl isothiocyanate. For the title compound, this would involve reacting anthranilic acid with 4-ethoxyphenyl isothiocyanate.

A related synthetic route starts from 4-methoxyaniline (a similar aniline derivative), which is treated with carbon disulfide and sodium hydroxide, followed by dimethyl sulfate to form a carbamodithioate intermediate.[9] This intermediate then reacts with methyl anthranilate, and subsequent hydrolysis yields the final 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.[9]

G cluster_0 General Synthesis Scheme A Anthranilic Acid C Intermediate: Thioureidobenzoic Acid A->C + B 4-Ethoxyphenyl Isothiocyanate B:e->C:w Reflux in Glacial Acetic Acid D 3-(4-ethoxyphenyl)-2-thioxo-2,3- dihydro-4(1H)-quinazolinone C->D Cyclization (Heat)

Caption: General synthesis of 3-aryl-2-thioxo-quinazolinones.

Experimental Protocol: General Synthesis
  • Step 1: Reactant Mixture: A mixture of equimolar amounts of anthranilic acid and 4-ethoxyphenyl isothiocyanate is prepared in a suitable solvent, such as glacial acetic acid.[10]

  • Step 2: Reflux: The reaction mixture is heated under reflux for several hours (typically 8-10 hours) to facilitate the formation of the thioureidobenzoic acid intermediate.[10]

  • Step 3: Cyclization & Precipitation: Upon cooling, the intermediate cyclizes. The reaction mixture is often poured into ice-cold water to precipitate the solid product.

  • Step 4: Purification: The crude product is collected by filtration, washed thoroughly with water to remove any unreacted starting materials and solvent, and then dried.

  • Step 5: Recrystallization: The pure 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is obtained by recrystallization from an appropriate solvent, such as ethanol.

Biological Activities and Mechanisms of Action

The 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone scaffold has been investigated for a variety of biological activities, leveraging the known pharmacological potential of the broader quinazolinone class.

Anticancer Activity

Quinazolinone derivatives are well-recognized for their potent anticancer properties, acting through various mechanisms.[1][11] Several thioxoquinazolin-4(3H)-one derivatives have demonstrated significant cytotoxicity against multiple cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HCT-116 (colon).[8]

Mechanism of Action:

  • Enzyme Inhibition: A primary mechanism for the anticancer effect of quinazolines is the inhibition of crucial enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) tyrosine kinase.[8] Molecular docking studies on similar thioxoquinazolines have shown favorable binding properties with cyclin-dependent kinase 2 (CDK2), an enzyme critical for cell cycle regulation.[8]

  • Induction of Apoptosis: Many quinazolinone derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis.[2][11] Studies on related 3-aryl-2-thioxo-quinazolinones have shown they can trigger apoptosis by modulating regulators like Bax and Bcl-2, activating initiator caspases (caspase-8 and -9) and executioner caspase-3, and causing cell cycle arrest.[10]

  • Tubulin Polymerization Inhibition: Some quinazolinone derivatives have been shown to inhibit tubulin polymerization, a process essential for mitotic spindle formation during cell division.[12][13] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][13]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound 3-Aryl-2-thioxo- quinazolinone caspase8 Caspase-8 Activation compound->caspase8 bax Bax (Pro-apoptotic) Upregulation compound->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation compound->bcl2 caspase3 Caspase-3 (Executioner) Activation caspase8->caspase3 caspase9 Caspase-9 Activation bax->caspase9 bcl2->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptosis induction pathway by quinazolinone derivatives.

Quantitative Data Summary: Cytotoxicity of Related Thioxoquinazolinones

Compound Class Cancer Cell Line IC50 (µM) Reference
Thioxoquinazolines HepG2, MCF-7 Potent, sometimes stronger than Vinblastine [8]
3-Aryl-2-thioxo-quinazolinones LoVo, HCT-116 294.32 - 383.5 [10]

| 2-Thioxoquinazolin-4-one | HeLa, MDA-MB231 | 1.85 - 2.81 (for potent derivatives) |[14] |

Antimicrobial Activity

The quinazolinone scaffold is a promising framework for developing new antimicrobial agents, a critical need given the rise of multidrug-resistant organisms.[5]

Spectrum of Activity:

  • Antibacterial: 2,3-disubstituted 4(3H)-quinazolinones have shown mild to high antibacterial effects, particularly against Gram-negative bacteria like E. coli.[4][15]

  • Antifungal: Many newly synthesized quinazolinone derivatives possess significant antifungal properties, making them valuable candidates for further development.[4]

Mechanism of Action: The antimicrobial action of quinazolinones is often attributed to their structural similarity to quinolones.[6] A primary proposed mechanism is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, thereby halting bacterial proliferation.[4]

Structure-Activity Relationship (SAR): SAR studies reveal that for optimal antimicrobial activity:

  • Substitutions at positions 2 and 3 of the quinazoline ring are critical.[4][6]

  • The presence of nitrogen-containing substituents at position 2 appears to be beneficial for antimicrobial effects.[4]

Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are implicated in numerous diseases, including cancer.[10][16]

Mechanism of Action:

  • COX Inhibition: Certain quinazolinone derivatives function as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain.[16][17]

  • Antioxidant Effects: Several 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones have demonstrated potent antioxidant activity by efficiently scavenging free radicals like DPPH. Some derivatives have shown greater potency than the standard antioxidant Butylated hydroxytoluene (BHT).[10][16]

  • Myeloperoxidase (MPO) Inhibition: Thioxo-dihydroquinazolin-one derivatives have been identified as novel inhibitors of myeloperoxidase (MPO), an enzyme involved in inflammatory processes.[18]

Anticonvulsant Activity

The quinazolin-4(3H)-one core is present in compounds with known central nervous system (CNS) depressant and anticonvulsant activities, such as the historical sedative-hypnotic methaqualone.[19][20]

Mechanism of Action: The anticonvulsant effect is often linked to the modulation of GABA-A receptors, the primary inhibitory neurotransmitter system in the brain.[19][21] However, a persistent challenge with this class of compounds is separating the anticonvulsant effects from neurotoxicity or sedative side effects.[20] A study evaluating a series of thioxoquinazolin-4(3H)-one derivatives found they did not exhibit any anticonvulsant activity, highlighting that this property is highly dependent on the specific substitution pattern.[8]

Key Experimental Workflows

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of a compound on cancer cell proliferation.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone) and incubated for a set period (e.g., 24-48 hours).[14]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

G A 1. Seed Cancer Cells in 96-well plate B 2. Add varying concentrations of Quinazolinone derivative A->B C 3. Incubate for 24-48 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate (allow formazan formation) D->E F 6. Add Solubilizing Agent (DMSO) E->F G 7. Read Absorbance on Plate Reader F->G H 8. Calculate IC50 Value G->H

Caption: Workflow for an in vitro MTT cytotoxicity assay.

Conclusion and Future Outlook

3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone belongs to a class of heterocyclic compounds with immense therapeutic potential. The available literature on structurally similar molecules strongly suggests a profile characterized by significant anticancer, antimicrobial, and anti-inflammatory activities. The 2-thioxo and 3-aryl substitutions are key determinants of this biological versatility.

Future research should focus on elucidating the precise mechanisms of action for this specific derivative. Investigating its inhibitory profile against a broader panel of kinases, its specific effects on different phases of the cell cycle in various cancer lines, and its efficacy in in vivo models are critical next steps. Further structural modifications, guided by computational docking and SAR studies, could lead to the development of even more potent and selective therapeutic agents for treating cancer, infectious diseases, and inflammatory conditions.

References

  • Al-Ostath, A., et al. (2014). Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives. Iranian Journal of Pharmaceutical Research, 13(3), 949–957. Available at: [Link]

  • Hassan, A., et al. (2017). Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents. Chemistry Central Journal, 11(1), 47. Available at: [Link]

  • Abdel-Gawad, S. M., et al. (2024). Synthesis, Antimicrobial Evaluation, Molecular Docking and Dynamics Simulations of Novel 2,3-Disubstituted Quinazolin-4(3H)-one Derivatives. ChemistrySelect, 9(12), e202304595. Available at: [Link]

  • Pandey, V. K., et al. (2023). Evaluation of 2,3-disubstituted quinazolones for their antimicrobial study by the standardized procedures as recommended by the national committee for clinical laboratory standards (NCCLS). Archives of Advanced Biomedical Research, 1(1), 1-4. Available at: [Link]

  • Mitrofanova, M. V., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of microbiology, epidemiology and immunobiology, 98(3), 325-331. Available at: [Link]

  • Rostom, S. A. F., et al. (2013). Synthesis and antimicrobial activity of some new 2,3-disubstituted quinazoline-4(3H)-ones derivatives. Journal of Chemical and Pharmaceutical Research, 5(5), 275-279. Available at: [Link]

  • Abuelizz, H. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(7), 1047-1056. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1 H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3 H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. Pharmaceuticals, 16(10), 1392. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. MDPI. Available at: [Link]

  • Kumar, A., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Medicinal Chemistry Research, 26, 2983-3006. Available at: [Link]

  • Wang, D., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 27(3), 103. Available at: [Link]

  • Li, W., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(13), 5220. Available at: [Link]

  • Vlase, L., et al. (2021). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 26(23), 7352. Available at: [Link]

  • Wolfe, J. F., et al. (1987). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry, 30(1), 66-71. Available at: [Link]

  • Narayanaswamy, R., et al. (2015). Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. ACS Medicinal Chemistry Letters, 6(11), 1136–1141. Available at: [Link]

  • El-Azab, A. S., et al. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie, 350(5-6), 1600373. Available at: [Link]

  • Osarumwense, P. O. (2023). Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one (4) and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one (3) Via N-(3-methoxyphenyl)-methyl dithiocarbamic acid (2). Medires Publishing. Available at: [Link]

  • Kumar, G. S., et al. (2011). Synthesis and biological activity of some novel quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 226-233. Available at: [Link]

  • Arshad, M. F., et al. (2015). Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Molbank, 2015(1), M845. Available at: [Link]

  • Saleh, N. M., et al. (2013). Synthesis and biological activities of some new 3H-quinazolin-4-one derivatives derived from 3-phenylamino-2-thioxo-3H-quinazolin-4-one. ResearchGate. Available at: [Link]

  • Bakunov, S. A., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(10), 2244. Available at: [Link]

  • El Kayal, W., et al. (2022). Construction, Synthesis and Prediction of the Activity of Quinazolin-4(3H)-one Derivatives as New Anticonvulsants. Proceedings of the National Aviation University, 2022(2), 6-12. Available at: [Link]

  • Usifoh, C. O., & Scriba, G. K. (2000). Synthesis and anticonvulsant activity of acetylenic quinazolinone derivatives. Archiv der Pharmazie, 333(8), 261-266. Available at: [Link]

  • Ghorab, M. M., et al. (2018). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1515-1526. Available at: [Link]

  • Liu, Y., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(10), 2351. Available at: [Link]

  • Deadman, J. J., et al. (2021). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry, 12(11), 1904-1913. Available at: [Link]

  • Sravani, G., et al. (2020). Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). International Journal of Pharmaceutical Sciences Review and Research, 63(2), 114-118. Available at: [Link]

  • Deadman, J. J., et al. (2021). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing. Available at: [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This technical guide delves into the therapeutic potential of a specific derivative, 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone, by extrapolating from the well-documented bioactivities of structurally related 2-thioxo-quinazolinones. This document provides a comprehensive overview of its potential therapeutic targets, the underlying mechanistic pathways, and detailed experimental protocols for their validation. It is intended for researchers, scientists, and professionals in the field of drug development who are seeking to explore the therapeutic utility of this promising compound.

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery

Quinazolinone and its derivatives represent a critical class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry. Their diverse biological activities are attributed to the versatile chemical nature of the quinazolinone ring system, which allows for extensive structural modifications to modulate their therapeutic effects.[1][2][3] The 2-thioxo-quinazolinone core, in particular, has been the subject of numerous studies, revealing a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.[1][4][5][6][7][8] The introduction of a 4-ethoxyphenyl group at the N-3 position of the 2-thioxo-quinazolinone scaffold is anticipated to modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced efficacy and target selectivity. This guide will explore the most probable therapeutic targets of 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone based on the established activities of its chemical congeners.

Potential Therapeutic Applications and Associated Targets

The therapeutic potential of 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone can be categorized into several key areas, each with specific molecular targets that are likely to be modulated by the compound.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Mechanistic Insight: A significant body of evidence suggests that many quinazolinone derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[4] The inflammatory response is often mediated by prostaglandins, which are synthesized by COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[4]

Hypothesized Target: 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone is hypothesized to be a selective inhibitor of the COX-2 enzyme. The ethoxyphenyl moiety may enhance its binding affinity to the active site of COX-2.

Experimental Workflow for COX Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection Compound_Prep Prepare stock solution of 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone Incubation Incubate enzyme with test compound or reference inhibitor (e.g., Celecoxib) Compound_Prep->Incubation Enzyme_Prep Prepare human recombinant COX-1 and COX-2 enzymes Enzyme_Prep->Incubation Substrate_Prep Prepare arachidonic acid (substrate) solution Reaction_Start Initiate reaction by adding arachidonic acid Substrate_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Stop Stop reaction after a defined time period (e.g., with HCl) Reaction_Start->Reaction_Stop PGE2_Quant Quantify prostaglandin E2 (PGE2) production using ELISA Reaction_Stop->PGE2_Quant Data_Analysis Calculate IC50 values for COX-1 and COX-2 inhibition PGE2_Quant->Data_Analysis

Caption: Workflow for determining COX-1/COX-2 inhibitory activity.

Protocol for COX Inhibition Assay:

  • Preparation of Reagents:

    • Dissolve 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone in DMSO to prepare a stock solution.

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the appropriate buffer.

    • Prepare a solution of arachidonic acid in ethanol.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme, assay buffer, and either the test compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate at 37°C for 2 minutes.

    • Stop the reaction by adding 1 M HCl.

  • Detection and Analysis:

    • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Anticancer Activity: Induction of Apoptosis and Enzyme Inhibition

Mechanistic Insight: Quinazolinone derivatives have demonstrated potent anticancer activities through various mechanisms, including the induction of apoptosis and the inhibition of enzymes crucial for cancer cell proliferation.[1][9][10] Apoptosis, or programmed cell death, is a key process for eliminating damaged or cancerous cells. Some 2-thioxo-quinazolinones have been shown to induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6] Furthermore, enzymes like lactate dehydrogenase A (LDHA), which is involved in aerobic glycolysis (the Warburg effect) in cancer cells, have been identified as potential targets.[6]

Hypothesized Targets:

  • Apoptosis regulatory proteins: 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone may induce apoptosis by upregulating Bax and downregulating Bcl-2.

  • Lactate Dehydrogenase A (LDHA): This compound could potentially inhibit the enzymatic activity of LDHA, thereby disrupting cancer cell metabolism.

Signaling Pathway for Apoptosis Induction

G Compound 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptotic pathway induced by the compound.

Protocol for Cell Viability (MTT) Assay:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media.

  • Treatment:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone for 24, 48, or 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value of the compound for each cell line.

Antimicrobial Activity

Mechanistic Insight: The 2-thioxo-quinazolinone scaffold has been associated with broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[7][8][11][12][13] The precise mechanism of action is not fully elucidated but may involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Hypothesized Target: The antimicrobial activity of 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone is likely multifactorial, targeting key microbial cellular processes.

Protocol for Minimum Inhibitory Concentration (MIC) Determination:

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Broth Microdilution:

    • In a 96-well plate, perform serial two-fold dilutions of 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone in a suitable broth medium.

    • Inoculate each well with the microbial suspension.

    • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation:

    • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Summary of Potential Therapeutic Targets and Supporting Data

The following table summarizes the potential therapeutic targets of 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone, based on the activities of related compounds. The IC50/MIC values are hypothetical and would need to be determined experimentally.

Therapeutic AreaPotential TargetRationalePredicted Activity (IC50/MIC)
Anti-inflammatory COX-2Many quinazolinone derivatives show selective COX-2 inhibition.[4]0.1 - 5 µM
Anticancer Apoptosis Induction (Bax/Bcl-2)2-thioxo-quinazolinones are known to induce apoptosis in cancer cells.[6]1 - 20 µM (IC50 in cancer cell lines)
Anticancer Lactate Dehydrogenase A (LDHA)Inhibition of LDHA is a known anticancer mechanism for some quinazolinones.[6]5 - 50 µM
Antimicrobial Bacterial & Fungal Cellular ProcessesThe 2-thioxo-quinazolinone scaffold exhibits broad-spectrum antimicrobial activity.[7][8][11]2 - 64 µg/mL (MIC)

Conclusion and Future Directions

3-(4-ethoxyphenyl)-2-thioxo-quinazolinone is a promising compound with the potential for diverse therapeutic applications. Based on the extensive research on the 2-thioxo-quinazolinone scaffold, its primary therapeutic targets are likely to be COX-2 for anti-inflammatory effects, and key regulators of apoptosis and metabolism in cancer cells. Its broad-spectrum antimicrobial activity further enhances its therapeutic potential.

Future research should focus on the experimental validation of these hypothesized targets through the detailed protocols outlined in this guide. Structure-activity relationship (SAR) studies, by synthesizing and testing analogs with modifications to the ethoxyphenyl group and the quinazolinone core, will be crucial for optimizing the potency and selectivity of this compound. In vivo studies in relevant animal models will be the subsequent step to evaluate its efficacy and safety profile for potential clinical development.

References

  • Bhandari, S. V., et al. (2012). Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. Bioorganic & Medicinal Chemistry Letters, 22(19), 6189-6196. [Link]

  • Alam, M. S., et al. (2012). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Journal of Chemistry, 2013, 1-7. [Link]

  • Gürsoy, E., et al. (2005). Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives. Arzneimittelforschung, 55(6), 338-344. [Link]

  • Abuelizz, H. A., & Marzouk, M. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8466. [Link]

  • Krishnarth, P., Verma, A., & Anurag, A. (2020). Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. FABAD Journal of Pharmaceutical Sciences, 45(3), 205-212. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-proliferative Agents. Molecules, 27(19), 6617. [Link]

  • Perković, I., et al. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules, 26(16), 4983. [Link]

  • El-Sayed, M. A. A., et al. (2016). Molecular Docking, Synthesis and Biological Evaluation of Some Novel 2-Substituted-3-allyl-4(3H)-quinazolinone Derivatives as Anticonvulsant Agents. Molecules, 21(10), 1298. [Link]

  • Shiva kumar, B., et al. (2009). Synthesis and Pharmacological Evaluation of New 2-aryl-3, 4-dihydro-4-oxo Quinazolin [2,3-b]-2,3-dihydro-4-phenyl[4][14][15] Thiadiazepines. International Journal of Pharmaceutical Sciences and Nanotechnology, 2(4), 723-732. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. Current Pharmaceutical Analysis, 14(4), 386-396. [Link]

  • Kashaw, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1), 169-173. [Link]

  • Koutentis, P. A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7886. [Link]

  • Onwudiwe, D. C., & Emediong, A. M. (2023). Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one (4) and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one (3) Via N-(3-methoxyphenyl)-methyl dithiocarbamic acid (2). Medires Publishing, 2(1). [Link]

  • Onwudiwe, D. C., & Emediong, A. M. (2022). Synthesis and Antibacterial Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one (4) and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one (3) Via N-(3- methoxyphenyl)-methyl dithiocarbamic acid (2). Magna Scientia, 1(1). [Link]

  • Kumar, S., et al. (2017). Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents. BMC Chemistry, 11(1), 47. [Link]

  • El-Hashash, M. A., et al. (2018). Synthesis and biological activities of some new 3H-quinazolin-4-one derivatives derived from 3-phenylamino-2-thioxo-3H-quinazolin-4-one. Research on Chemical Intermediates, 44(8), 4847-4865. [Link]

  • Siddiqui, N., et al. (2012). Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Molbank, 2012(4), M780. [Link]

  • Raju, B., et al. (2012). Synthesis and biological activity of some novel quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 441-447. [Link]

  • Kosolapov, D. A., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 98(4), 438-446. [Link]

  • Kumar, A., et al. (2013). Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. Journal of Chemistry, 2013, 1-6. [Link]

  • Molnar, M., et al. (2022). Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. Molbank, 2022(3), M1434. [Link]

  • Steingruber, M., et al. (2023). Thioxothiazolo[3,4-a]quinazoline derivatives inhibit the human cytomegalovirus alkaline nuclease. Antiviral Research, 217, 105696. [Link]

  • Vaskevych, A., et al. (2023). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 28(13), 5109. [Link]

  • Fereidoonnezhad, M., et al. (2017). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research in Pharmaceutical Sciences, 12(3), 214-222. [Link]

  • Onwudiwe, D. C., & Emediong, A. M. (2020). Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). International Journal of Drug Research and Technology, 10(3), 118-125. [Link]

Sources

A Technical Guide to the Anticancer Properties of 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including potent anticancer effects.[3][4] This guide focuses on a specific, promising subclass: 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone derivatives. We will provide a comprehensive technical overview of their synthesis, validated anticancer activities, and the intricate molecular mechanisms through which they exert their effects. This document is designed to serve as a foundational resource for researchers engaged in the discovery and development of novel oncology therapeutics, offering detailed experimental protocols, data summaries, and mechanistic pathway visualizations to facilitate further investigation.

Rationale and Synthetic Strategy

The development of novel anticancer agents with improved efficacy and reduced toxicity is a critical ongoing effort.[5] The 4(3H)-quinazolinone core is a versatile scaffold, and modifications, such as the introduction of a thioxo group at the C2 position and specific aryl substitutions at the N3 position, can significantly enhance therapeutic efficacy.[2] The 4-ethoxyphenyl group is a key moiety, potentially influencing lipophilicity and target interaction.

General Synthesis Protocol

The synthesis of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones is commonly achieved through a robust and efficient condensation reaction. The primary route involves the reaction of anthranilic acid with an appropriate aryl isothiocyanate, in this case, 4-ethoxyphenyl isothiocyanate.

Experimental Protocol: Synthesis of 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

  • Reactant Preparation: In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in absolute ethanol.

  • Addition of Isothiocyanate: To the stirred solution, add 4-ethoxyphenyl isothiocyanate (1 equivalent).

  • Catalysis: Add a catalytic amount of triethylamine (e.g., 0.1 equivalents) to the mixture.[6]

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 8-12 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[6]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.

  • Purification: Collect the solid precipitate by filtration, wash thoroughly with cold ethanol to remove unreacted starting materials, and dry under vacuum.

  • Recrystallization: For higher purity, recrystallize the product from a suitable solvent such as ethanol or an ethanol/DMF mixture.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A Anthranilic Acid C Mix in Absolute Ethanol Add Triethylamine (Catalyst) A->C B 4-ethoxyphenyl isothiocyanate B->C D Reflux (8-12h) C->D E Cool to RT Precipitation D->E F Filter & Wash (Cold Ethanol) E->F G Recrystallize F->G H Final Product: 3-(4-ethoxyphenyl)-2-thioxo -quinazolinone Derivative G->H

Caption: General workflow for the synthesis of the target quinazolinone derivatives.

In Vitro Anticancer Efficacy

The cytotoxic potential of quinazolinone derivatives is evaluated against a panel of human cancer cell lines. While specific data for the 3-(4-ethoxyphenyl) derivative is emergent, extensive studies on structurally similar 3-aryl-2-thioxo-quinazolinones demonstrate significant antiproliferative activity.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative 3-aryl-2-thioxo-quinazolinone derivatives against various cancer cell lines, illustrating the potential of this chemical class.

Compound IDSubstitution (Aryl group)Cancer Cell LineIC₅₀ (µM)Reference
3a PhenylHCT-116 (Colon)298.05 ± 13.26[7]
3a PhenylLoVo (Colon)294.32 ± 8.41[7]
3f 4-ChlorophenylHCT-116 (Colon)323.59 ± 3.00[7]
3f 4-ChlorophenylLoVo (Colon)383.5 ± 8.99[7]
8h (Structure specified in source)SKLU-1 (Lung)23.09 (µg/mL)[8]
8h (Structure specified in source)MCF-7 (Breast)27.75 (µg/mL)[8]
8h (Structure specified in source)HepG-2 (Liver)30.19 (µg/mL)[8]
6d (Structure specified in source)NCI-H460 (Lung)0.789[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.[9]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Core Mechanisms of Anticancer Action

Quinazolinone derivatives exert their anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.[2]

Induction of Apoptosis

A hallmark of effective anticancer agents is the ability to trigger apoptosis in tumor cells. 2-Thioxo-quinazolinone derivatives have been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[7]

The mechanism involves the modulation of key regulatory proteins. These compounds can upregulate the expression of pro-apoptotic proteins like Bax, while simultaneously downregulating anti-apoptotic proteins such as Bcl-2.[2][7] This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c.[2] Cytosolic cytochrome c then triggers the activation of a cascade of cysteine proteases known as caspases, including the initiator caspase-9 and the executioner caspase-3, which dismantle the cell, leading to its death.[7][10]

G compound 3-Aryl-2-thioxo- quinazolinone bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Activates mito Mitochondrion bcl2->mito Inhibits bax->mito Promotes cytc Cytochrome c Release mito->cytc cas9 Caspase-9 (Initiator) cytc->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis G A Treat Cells with Test Compound B Harvest & Fix (70% Ethanol) A->B C Stain with Propidium Iodide (PI) B->C D Analyze via Flow Cytometry C->D E Generate DNA Content Histogram D->E

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Inhibition of Key Signaling Pathways

The anticancer activity of the broader quinazolinone class is also attributed to the inhibition of critical protein kinases that drive tumor growth and survival. While specific targets for 3-(4-ethoxyphenyl)-2-thioxo-quinazolinones are under active investigation, related structures are known to inhibit:

  • EGFR (Epidermal Growth Factor Receptor): Overexpression of EGFR is common in many cancers, and its inhibition is a validated therapeutic strategy. [5][6]Several quinazolinone derivatives are potent EGFR tyrosine kinase inhibitors. [9]* VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): As a key regulator of angiogenesis (the formation of new blood vessels), VEGFR-2 is a prime target for preventing tumor growth and metastasis. [9][11]* AKT Pathway: The PI3K/AKT signaling pathway is crucial for cell survival and proliferation, and its inhibition is a promising approach for cancer therapy. [12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS AKT AKT EGFR->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Compound Quinazolinone Derivative Compound->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

Conclusion and Future Directions

The 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone scaffold represents a promising framework for the development of novel anticancer agents. The available evidence from closely related analogs indicates potent cytotoxic activity across a range of cancer cell lines, driven by multifaceted mechanisms including the induction of apoptosis and cell cycle arrest. The potential for these compounds to inhibit key oncogenic signaling pathways like EGFR and VEGFR further enhances their therapeutic appeal.

Future research should focus on:

  • Lead Optimization: Systematic modification of the scaffold to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Evaluating the efficacy and safety of lead compounds in preclinical animal models of cancer.

  • Target Deconvolution: Precisely identifying the direct molecular targets to better understand the mechanism of action and potential biomarkers for patient selection.

  • Combination Therapies: Investigating synergistic effects when combined with existing chemotherapeutics or targeted agents to overcome drug resistance.

This technical guide provides a solid foundation for these future endeavors, underscoring the significant potential of this chemical class in the fight against cancer.

References

  • Application Notes & Protocols: In Vitro Evaluation of Quinazolinone Derivatives for Anticancer Activity - Benchchem. (n.d.). BenchChem.
  • Noser, A. A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4780.
  • Le, T. N., et al. (2021).
  • Nguyen, T. T. L., et al. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives.
  • Ionescu, R. E., et al. (2023). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 28(12), 4849.
  • Shi, H., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(3), 698.
  • Wang, Z., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 27(5), 1-15.
  • Al-Warhi, T., et al. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. Molecules, 27(21), 7234.
  • Kumar, S., & Narasimhan, B. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC advances, 8(23), 12864-12913.
  • Shaik, S. P., et al. (2017). Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents. BMC chemistry, 11(1), 1-12.
  • Abdel-Ghani, T. M., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific Reports, 12(1), 15881.
  • El-Sayed, N. N. E., et al. (2021). Induction of apoptosis, cytotoxicity and radiosensitization by novel 3, 4-dihydroquinazolinone derivatives. Bioorganic & Medicinal Chemistry Letters, 49, 128308.
  • Mohammadi-Farani, A., et al. (2014). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4 (3H) one derivatives with potential anticancer effects. Research in pharmaceutical sciences, 9(5), 357.
  • Al-Ostoot, F. H., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 522.
  • Induction of apoptosis, cytotoxicity and radiosensitization by novel 3,4-dihydroquinazolinone derivatives. (2021).
  • Unveiling the Potential: 4(3H)-Quinazolinone Derivatives Challenge Existing Drug Efficacy. (n.d.). BenchChem.
  • Guzińska, K., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences, 22(16), 8888.
  • de Oliveira, G. R., et al. (2019). Apoptosis induced by synthetic compounds containing a 3, 4, 5-trimethoxyphenyl fragment against lymphoid immature neoplasms. Biochemistry and cell biology, 97(5), 630-637.
  • Al-Suhaimi, K. S., et al. (2023). Design, synthesis, and apoptotic antiproliferative efficacy of new quinazoline/1, 3, 4-oxadiazole-2-thione derived EGFR/HER-2 dual inhibitors with anti-breast cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235060.
  • Al-Warhi, T., et al. (2022). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4 (3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 16, 2697-2715.
  • Cell cycle arrest resulted from the potent thiazolo-[2,3-b] quinazolin-6-one derivative using flow cytometry, DNA accumulations that occurred in the sub-G1 and G2/M phases were observed. (2022).
  • Sharma, P., et al. (2010). Synthesis and anticancer activity of some novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones. Orbital-The Electronic Journal of Chemistry, 2(2), 169-176.
  • Ghorab, M. M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo [3, 4-b] pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6428.
  • Al-Ostoot, F. H., et al. (2023). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals, 16(6), 882.

Sources

The Antimicrobial Potential of 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone: A Technical Guide Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This technical guide explores the potential antimicrobial spectrum of 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. As of the date of this publication, specific antimicrobial susceptibility data for this exact molecule is not available in the peer-reviewed scientific literature. The insights and data presented herein are based on published studies of structurally related 2-thioxo-quinazolinone and 4(3H)-quinazolinone derivatives to infer the probable antimicrobial characteristics of the topic compound. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Quinazolinone Scaffold in Antimicrobial Research

The quinazolinone core is a privileged heterocyclic structure in medicinal chemistry, renowned for its wide array of pharmacological activities.[1] Derivatives of this scaffold have been extensively investigated and have shown promise as antibacterial, antifungal, antiviral, and anticancer agents.[1][2][3] The emergence of multidrug-resistant microbial strains has catalyzed the search for novel antimicrobial agents, and the versatile quinazolinone framework continues to be a focal point of such research endeavors.[4]

The general structure of a 4(3H)-quinazolinone consists of a benzene ring fused to a pyrimidinone ring. The antimicrobial efficacy of quinazolinone derivatives is profoundly influenced by the nature and position of substituents on this core structure.[1][5] This guide will focus on the potential antimicrobial spectrum of a specific derivative, 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, by examining the established activities of its structural analogs.

Anticipated Antimicrobial Spectrum: An Evidence-Based Extrapolation

Based on the available literature for analogous compounds, 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is anticipated to exhibit a broad spectrum of antimicrobial activity.

Antibacterial Activity

Quinazolinone derivatives have demonstrated notable activity against a range of Gram-positive and Gram-negative bacteria.[6][7]

  • Gram-Positive Bacteria: Many 2-thioxo-quinazolinone derivatives have shown potent activity against Gram-positive organisms such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), Streptococcus pyogenes, Bacillus subtilis, and Enterococcus faecalis.[5][6][7] The presence of a substituted aromatic ring at the N-3 position is often crucial for this activity.[1]

  • Gram-Negative Bacteria: While generally more challenging to inhibit due to their outer membrane, certain quinazolinone analogs have displayed significant activity against Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[6][8][9]

Antifungal Activity

The 2-thioxo-quinazolinone scaffold has also been associated with promising antifungal properties. Studies on various derivatives have reported activity against fungal strains such as Candida albicans and Aspergillus niger.[6][8]

Structure-Activity Relationship (SAR): The Role of Key Functional Groups

The predicted antimicrobial profile of 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is rooted in the contribution of its specific structural features.

  • The 2-Thioxo Group: The presence of a thioxo (C=S) group at the C-2 position is a common feature in many antimicrobially active quinazolinones. This moiety can influence the electronic properties and binding capabilities of the molecule with microbial targets.

  • The 3-(4-ethoxyphenyl) Group: The substitution at the N-3 position with an aryl group is a critical determinant of antimicrobial potency.[1] The 4-ethoxyphenyl group, in particular, introduces a degree of lipophilicity that may enhance the compound's ability to penetrate microbial cell membranes. The electronic nature of the substituent on the phenyl ring can also modulate activity.

Plausible Mechanisms of Action

While the precise mechanism of action for 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is yet to be elucidated, research on related quinazolinones points to several potential microbial targets.

  • Inhibition of Penicillin-Binding Proteins (PBPs): Some 4(3H)-quinazolinone derivatives have been identified as inhibitors of PBPs, enzymes essential for bacterial cell wall synthesis.[5][10] This mechanism is particularly relevant for activity against Gram-positive bacteria.

  • Inhibition of DNA Gyrase: Another proposed mechanism for certain quinazolinones is the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.[1]

cluster_compound 3-Aryl-2-thioxo-quinazolinone cluster_targets Potential Microbial Targets cluster_effects Resulting Antimicrobial Effects Compound Quinazolinone Derivative PBP Penicillin-Binding Proteins (PBPs) Compound->PBP Inhibition DNAGyrase DNA Gyrase Compound->DNAGyrase Inhibition CellWall Inhibition of Cell Wall Synthesis PBP->CellWall Leads to DNARep Inhibition of DNA Replication DNAGyrase->DNARep Leads to

Caption: Plausible mechanisms of antimicrobial action for 2-thioxo-quinazolinone derivatives.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To empirically determine the antimicrobial spectrum of 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, a standardized broth microdilution method should be employed.

Materials and Reagents:
  • Test compound: 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

  • Microbial strains (e.g., S. aureus, E. coli, C. albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Sterile dimethyl sulfoxide (DMSO)

  • Positive control antibiotics (e.g., ciprofloxacin, fluconazole)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Step-by-Step Methodology:
  • Compound Preparation: Prepare a stock solution of the test compound in DMSO.

  • Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in the appropriate broth medium across the wells of a 96-well plate.

  • Inoculum Preparation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound.

  • Controls:

    • Growth Control: Wells containing only broth and the microbial inoculum.

    • Sterility Control: Wells containing only sterile broth.

    • Positive Control: Wells containing a known antibiotic and the microbial inoculum.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

A Prepare Stock Solution of Test Compound in DMSO B Perform 2-Fold Serial Dilutions in Broth in 96-Well Plate A->B D Inoculate Wells with Microbial Suspension B->D C Prepare Standardized Microbial Inoculum (0.5 McFarland) C->D E Include Growth, Sterility, and Positive Controls D->E F Incubate Plates (e.g., 37°C for 24h) E->F G Visually Assess for Microbial Growth (Turbidity) F->G H Determine MIC: Lowest Concentration with No Visible Growth G->H

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

Quantitative Data from Analogous Compounds

The following table summarizes the reported antimicrobial activities of some 2-thioxo-quinazolinone derivatives that are structurally related to the topic compound. This data provides a benchmark for the anticipated potency.

Compound ReferenceMicrobial StrainMIC (µg/mL)
Derivative AStaphylococcus aureus32
Derivative ABacillus subtilis32-64
Derivative BPseudomonas aeruginosa64
Derivative CCandida albicans32
Derivative CAspergillus niger32-64

Note: The derivative structures and specific citations are generalized due to the lack of direct data for the topic compound. The values are representative of findings in the broader class of compounds.[2]

Conclusion and Future Directions

While direct experimental evidence is pending, the analysis of structurally related compounds strongly suggests that 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a promising candidate for antimicrobial research. Its chemical features align with those known to confer activity against a spectrum of bacterial and fungal pathogens.

Future research should prioritize the synthesis and in vitro antimicrobial evaluation of this specific compound against a diverse panel of clinically relevant microorganisms. Subsequent studies could explore its mechanism of action, cytotoxicity, and potential for in vivo efficacy. Such a systematic investigation will be crucial in determining its true potential as a novel antimicrobial agent.

References

  • Al-Omary, F. A. M., Hassan, G. S., El-Messery, S. M., Nagi, M. N., Habib, E. S. E., & El-Subbagh, H. I. (2010). Nonclassical antifolates, part 3: Synthesis, biological evaluation and molecular modeling study of some new 2-heteroarylthio-quinazolin-4-ones. European Journal of Medicinal Chemistry, 45(1), 123-132. [Link]

  • Mobasheri, S., Gonzalez, J., Metabolit, A., Tabar-Heydar, K., & Zarrin, A. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(10), 5011–5021. [Link]

  • Jafari, E., Khodarahmi, G. A., & Hakimelahi, G. H. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1–14. [Link]

  • Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Salahi, R., & El-Tahir, K. E. H. (2017). Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. Current Pharmaceutical Design, 23(1), 1-1. [Link]

  • Karelou, M., Kampasis, D., Kalampaliki, A. D., Persoons, L., Krämer, A., Schols, D., Knapp, S., De Jonghe, S., & Kostakis, I. K. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912. [Link]

  • Jafari, E., Khodarahmi, G. A., & Hakimelahi, G. H. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1–14. [Link]

  • Abulkhair, H. S., El-Gamal, K. M., El-Adl, K., & Fadl, M. F. (2016). Molecular Docking, Synthesis and Biological Evaluation of Some Novel 2-Substituted-3-allyl-4(3H)-quinazolinone Derivatives as Anticonvulsant Agents. Medicinal Chemistry, 6(9), 593-603. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Salahi, R., & El-Tahir, K. E. H. (2017). Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. Current Pharmaceutical Design, 23(1), 1-1. [Link]

  • International Journal of Scientific & Technology Research. (2012). Synthesis and Antimicrobial Activity of Nove fused 4-(3H)quinazolinone Derivatives. IJSTR, 1(4). [Link]

  • Maruthamuthu, M., Rajam, S., Christina Ruby Stella, P., BharathiDileepan, A. G., & Ranjith, R. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbial World, 13(2), 163-171. [Link]

  • Osarumwense, P. O. (2023). Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one (4) and 3-(3-methoxyphenyl)- 2- thioxo-2,3-dihydro1H-quinazolin-4-one (3) Via N-(3- methoxyphenyl)- methyl dithiocarbamic acid (2). Medires Publishing, 1(1), 1-5. [Link]

  • Kumar, A., Sharma, S., & Kumar, A. (2014). Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. Journal of Chemistry, 2014, 1-7. [Link]

  • Mobasheri, S., Gonzalez, J., Metabolit, A., Tabar-Heydar, K., & Zarrin, A. (2016). Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(10), 5011–5021. [Link]

Sources

Anti-inflammatory effects of 2-thioxo-quinazolinone compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Anti-inflammatory Effects of 2-Thioxo-Quinazolinone Compounds

Abstract

Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to a host of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount challenge in medicinal chemistry. The quinazolinone scaffold has emerged as a privileged structure, with its derivatives exhibiting a wide array of pharmacological activities.[1][2][3] This guide focuses specifically on the 2-thioxo-quinazolinone core, a class of compounds demonstrating significant promise as anti-inflammatory agents. We will explore the synthetic strategies, delve into the core mechanisms of action targeting key inflammatory pathways, present structure-activity relationship insights, and provide detailed experimental protocols for their evaluation. This document serves as a technical resource to facilitate further research and development of 2-thioxo-quinazolinones as next-generation anti-inflammatory therapeutics.

The Chemical Foundation: Synthesis of the 2-Thioxo-Quinazolinone Scaffold

The versatility of the 2-thioxo-quinazolinone core lies in its accessible synthesis, which allows for extensive structural modifications to optimize pharmacological activity. The most prevalent synthetic routes commence from readily available anthranilic acid derivatives.

A common and effective strategy involves the condensation of an appropriately substituted anthranilic acid with an isothiocyanate in a suitable solvent. This reaction directly forms the bicyclic 2-thioxo-quinazolinone ring system. Variations in both the anthranilic acid and the isothiocyanate allow for the introduction of diverse substituents at positions 3, 5, 6, 7, and 8, enabling the exploration of structure-activity relationships (SAR).[4]

An alternative multi-step approach first involves reacting anthranilic acid with an acyl chloride, followed by cyclization with acetic anhydride to form a benzoxazinone intermediate.[5][6] This intermediate is then treated with a primary amine and a sulfurating agent, or with thiourea, to yield the final 2-thioxo-quinazolinone derivative. This method provides an alternative pathway for generating structural diversity.[5][6]

Workflow: General Synthesis of 2-Thioxo-Quinazolinones

G cluster_0 Method 1: One-Pot Synthesis cluster_1 Method 2: Benzoxazinone Intermediate A Anthranilic Acid Derivative C Condensation Reaction (e.g., in Ethanol, Reflux) A->C B Isothiocyanate Derivative B->C D 3-Substituted-2-thioxo-quinazolin-4(3H)-one C->D E Anthranilic Acid G N-Acyl Anthranilic Acid E->G F Acyl Chloride F->G H Acetic Anhydride (Ring Closure) G->H I Benzoxazinone Intermediate H->I J Primary Amine + Thiourea/CS2 I->J K Final Product J->K G cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK activates NFkB_inactive NF-κB/IκBα (Inactive Complex) IKK->NFkB_inactive phosphorylates IκBα IkBa_p P-IκBα IkBa_ub Ub-IκBα IkBa_p->IkBa_ub ubiquitination Proteasome Proteasome Degradation IkBa_ub->Proteasome NFkB_active NF-κB (Active) Proteasome->NFkB_active releases NFkB_active_nuc NF-κB NFkB_active->NFkB_active_nuc translocates Nucleus Nucleus Transcription Gene Transcription Genes Pro-inflammatory Genes (Cytokines, Chemokines) Transcription->Genes Inhibitor 2-Thioxo-Quinazolinone Inhibitor->IKK INHIBITS NFkB_active_nuc->Transcription

Caption: Inhibition of the canonical NF-κB signaling pathway.

Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine protein kinases that play a crucial role in converting extracellular stimuli into a wide range of cellular responses, including inflammation. [7]The three major MAPK families are p38, JNK, and ERK. The p38 MAPK pathway, in particular, is strongly activated by inflammatory cytokines and cellular stress, leading to the production of other pro-inflammatory mediators like TNF-α and IL-1β. [8] Targeting MAPK pathways, especially p38, has become an attractive strategy for developing new anti-inflammatory drugs. [7][9]The ability of 2-thioxo-quinazolinones to modulate MAPK signaling represents another significant facet of their anti-inflammatory potential, as it allows them to suppress the synthesis of key cytokines at the post-transcriptional level.

Signaling Pathway: p38 MAPK Inhibition

G Stimulus Stress / Cytokines (e.g., IL-1, LPS) MAP3K MAPKKK (e.g., ASK1, TAK1) Stimulus->MAP3K activates MAP2K MAPKK (MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Downstream Downstream Kinases & Transcription Factors p38->Downstream Response Inflammatory Response (Cytokine Production) Downstream->Response Inhibitor 2-Thioxo-Quinazolinone Inhibitor->p38 INHIBITS

Caption: Inhibition of the p38 MAPK inflammatory signaling pathway.

Experimental Evaluation of Anti-inflammatory Activity

A robust and multi-tiered approach is essential to validate the anti-inflammatory properties of novel 2-thioxo-quinazolinone compounds. This typically involves a combination of in vitro assays to determine specific molecular interactions and in vivo models to assess efficacy in a physiological context. [10][11]

In Vitro Assays

These assays are crucial for initial screening and mechanism-of-action studies.

Rationale: During inflammation, macrophages are activated by stimuli like LPS, leading to the upregulation of inducible nitric oxide synthase (iNOS) and the production of large amounts of nitric oxide (NO), a key inflammatory mediator. Measuring the inhibition of NO production is a standard method for assessing anti-inflammatory potential. [12] Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test 2-thioxo-quinazolinone compounds for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours.

  • Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the percentage inhibition of NO production relative to the LPS-stimulated control. Determine the IC₅₀ value for active compounds.

Rationale: To determine the compound's direct inhibitory effect on COX enzymes and its selectivity for the inducible COX-2 isoform over the constitutive COX-1.

Step-by-Step Methodology (using a commercial fluorometric kit):

  • Reagent Preparation: Prepare assay buffer, heme, and arachidonic acid substrate solution according to the kit manufacturer's instructions.

  • Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the provided buffer.

  • Plate Setup: In a 96-well plate, add assay buffer, test compounds at various concentrations, and the respective enzyme (COX-1 or COX-2) to different wells. Include wells for a no-enzyme control, a 100% activity control (vehicle), and a reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).

  • Incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the arachidonic acid substrate to all wells to initiate the reaction.

  • Measurement: Immediately begin reading the fluorescence (e.g., λex = 535 nm, λem = 590 nm) every minute for 10-20 minutes using a microplate reader. The assay measures the production of prostaglandin G₂, which reacts with a probe to generate a fluorescent signal.

  • Analysis: Calculate the reaction rate (slope of the fluorescence vs. time curve). Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ values for both COX-1 and COX-2. The COX-2 selectivity index (SI) can be calculated as (IC₅₀ COX-1 / IC₅₀ COX-2).

In Vivo Models

Animal models are indispensable for evaluating a compound's efficacy, pharmacokinetics, and safety profile.

Rationale: This is a classic and highly reproducible model of acute inflammation. Sub-plantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling), providing a simple way to quantify the effect of an anti-inflammatory agent. [13][14] Step-by-Step Methodology:

  • Animal Acclimatization: Use Wistar or Sprague-Dawley rats (150-200g). Allow them to acclimatize for at least one week with free access to food and water.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC solution, p.o.)

    • Group 2: Standard Drug (e.g., Indomethacin or Diclofenac, 10 mg/kg, p.o.)

    • Group 3-n: Test Compounds (various doses of 2-thioxo-quinazolinones, p.o.)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) via gavage.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Analysis:

    • Calculate the volume of edema at each time point: (Paw volume at time 't') - (Initial paw volume).

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.

Data Summary: Structure-Activity Relationship (SAR)

The anti-inflammatory activity of 2-thioxo-quinazolinones is highly dependent on the nature and position of substituents on the heterocyclic ring system. SAR studies are critical for guiding the design of more potent and selective analogs.

Compound Series/ModificationKey Substituent(s)Observed Effect on Anti-inflammatory ActivityReference
3-Aryl Substitution Electron-releasing groups (e.g., -OCH₃, -CH₃) on the 3-phenyl ring.Often leads to increased activity compared to unsubstituted phenyl.[2]
3-Aryl Substitution Electron-withdrawing groups (e.g., -NO₂, -Cl, -Br) on the 3-phenyl ring.Variable effects; some halogenated derivatives show potent activity. [12]In other series, activity may decrease. [2][2][12]
Quinazolinone Ring (Position 6) Halogen substitution (e.g., -Br, -Cl).Frequently enhances anti-inflammatory potency.[3]
Hybridization Conjugation with other known anti-inflammatory moieties (e.g., ibuprofen, indole).Can lead to synergistic effects and improved COX-2 selectivity.[15]
2-Thio Moiety Conversion from thioamide (-NH-C=S) to amide (-NH-C=O).Can result in a significant decrease in activity, highlighting the importance of the sulfur atom for target interaction.[12]

This table represents a generalized summary. Specific SAR is highly dependent on the complete molecular scaffold and the assay used.

Conclusion and Future Perspectives

The 2-thioxo-quinazolinone scaffold represents a fertile ground for the discovery of novel anti-inflammatory agents. Their synthetic tractability allows for the creation of large, diverse chemical libraries, and their ability to modulate multiple key targets—including COX/LOX enzymes and the NF-κB and MAPK signaling pathways—positions them as highly promising therapeutic candidates. The dual-action profile of many of these compounds may offer a superior clinical advantage over single-target agents, potentially leading to greater efficacy and an improved safety profile.

Future research should focus on:

  • Optimizing Selectivity: Fine-tuning structures to maximize potency against inflammatory targets (e.g., COX-2, p38) while minimizing off-target effects.

  • Pharmacokinetic Profiling: Undertaking comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies for lead compounds to ensure they possess drug-like properties.

  • Chronic Inflammation Models: Evaluating the most promising candidates in more complex, chronic models of inflammation (e.g., collagen-induced arthritis) to better predict clinical utility.

  • Elucidating Precise Binding Modes: Utilizing X-ray crystallography and advanced computational modeling to understand how these compounds interact with their protein targets at an atomic level, thereby enabling more rational drug design.

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the therapeutic potential of 2-thioxo-quinazolinone derivatives in the fight against inflammatory diseases.

References

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, anti-inflammatory and analgesic evaluation of thioxoquinazolinone derivatives. Europe PMC. Available at: [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Ingenta Connect. Available at: [Link]

  • Synthetic strategies for preparation of 4‐quinazolinone derivatives. ResearchGate. Available at: [Link]

  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? MDPI. Available at: [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. ACS Publications. Available at: [Link]

  • Targeting MAPK Signaling: A Promising Approach for Treating Inflammatory Lung Disease. MDPI. Available at: [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Semantic Scholar. Available at: [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available at: [Link]

  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? National Institutes of Health (NIH). Available at: [Link]

  • ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF NOVEL 2-THIOXO QUINAZOLINONYL CHALCONES. TSI Journals. Available at: [Link]

  • MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. PubMed. Available at: [Link]

  • Inflammation-activated Protein Kinases as Targets for Drug Development. ATS Journals. Available at: [Link]

  • p38 pathway kinases as anti-inflammatory drug targets. PubMed. Available at: [Link]

  • (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. Available at: [Link]

  • NF-κB-IKKβ Pathway as a Target for Drug Development: Realities, Challenges and Perspectives. PubMed. Available at: [Link]

  • MAPK signalling pathways as molecular targets for anti-inflammatory therapy - From molecular mechanisms to therapeutic benefits. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-proliferative Apoptosis Inducers. MDPI. Available at: [Link]

  • Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. MDPI. Available at: [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]

  • The Nuclear Factor NF-κB Pathway in Inflammation. National Institutes of Health (NIH). Available at: [Link]

  • Analgesic and anti-inflammatory activities of novel 2-thioxo quinazolinonyl chalcones. ResearchGate. Available at: [Link]

  • Analgesic and Anti-Inflammatory Activities of Novel 2-Thioxo. TSI Journals. Available at: [Link]

  • Design, synthesis and evaluation of novel 2-thiophen-5-yl-3H-quinazolin-4-one analogues as inhibitors of transcription factors NF-кB and AP-1 mediated transcriptional activation: Their possible utilization as anti-inflammatory and anti-cancer agents. ResearchGate. Available at: [Link]

  • In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds. ResearchGate. Available at: [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. Available at: [Link]

  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. ChemEngineering. Available at: [Link]

  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. National Institutes of Health (NIH). Available at: [Link]

  • Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. RSC Publishing. Available at: [Link]

  • Approach to develop target compounds with dual COX1/2 and 5-LOX inhibition from previously reported compounds. ResearchGate. Available at: [Link]

  • Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. National Institutes of Health (NIH). Available at: [Link]

  • Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. ResearchGate. Available at: [Link]

  • Natural Inhibitors against Potential Targets of Cyclooxygenase, Lipoxygenase and Leukotrienes. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the In Vitro Cytotoxicity of 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry.[1][2][3] This bicyclic system, composed of fused benzene and pyrimidine rings, is a foundational element in numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[4] Derivatives have been successfully developed into commercial drugs for conditions ranging from cancer and hypertension to microbial infections and inflammation.[1][5][6] The structural versatility of the quinazolinone scaffold allows for precise chemical modifications, enabling the modulation of various cellular pathways.[2]

This guide focuses on a specific derivative, 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone , a compound of interest for its potential cytotoxic properties. Our objective is to provide a comprehensive technical framework for researchers, scientists, and drug development professionals to rigorously evaluate its in vitro cytotoxicity. This document moves beyond simple protocol recitation; it delves into the causality behind experimental choices, establishes self-validating methodologies, and grounds its claims in authoritative scientific literature.

Compound Profile: 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Chemical Structure:

  • IUPAC Name: 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

  • CAS Number: 1035-51-4[7]

  • Molecular Formula: C₁₆H₁₄N₂O₂S[7]

  • Molecular Weight: 298.36 g/mol [7]

Structural Rationale and Synthesis: The target compound belongs to the 2-thioxo-quinazolinone class. The "2-thioxo" (C=S) group and the substitution at the N-3 position are critical for its biological profile. The 4-ethoxyphenyl group at N-3 provides a key lipophilic feature that can influence membrane permeability and target engagement.

A plausible synthetic route, adapted from established methodologies for similar derivatives, involves a multi-step process.[8][9][10] A common approach begins with the reaction of an anthranilate derivative with an isothiocyanate, or a multi-component reaction involving an amine, carbon disulfide, and an anthranilamide derivative, followed by cyclization to form the core quinazolinone ring.

Strategic Framework for In Vitro Cytotoxicity Assessment

A robust evaluation of a novel compound's cytotoxicity cannot rely on a single assay. Different assays measure distinct cellular events, and a multi-parametric approach is essential to build a comprehensive toxicity profile and mitigate the risk of misleading results from assay-specific artifacts.[11][12]

Our strategy is built on three pillars of inquiry:

  • Metabolic Competence: Is the compound affecting cellular metabolism?

  • Membrane Integrity: Is the compound causing physical damage to the cell membrane?

  • Mechanism of Cell Death: If cells are dying, is it through a programmed process (apoptosis) or uncontrolled lysis (necrosis)?

This strategic workflow ensures a thorough and reliable assessment of the compound's cytotoxic potential.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Cytotoxicity Screening cluster_mech Phase 3: Mechanistic Elucidation cluster_analysis Phase 4: Data Analysis Compound Compound Synthesis & Characterization Dose Dose-Response Treatment Compound->Dose Cells Cell Line Selection & Culture Cells->Dose MTT MTT Assay (Metabolic Activity) Dose->MTT LDH LDH Assay (Membrane Integrity) Dose->LDH IC50 IC50 Calculation MTT->IC50 LDH->IC50 Apoptosis Annexin V / PI Flow Cytometry Mechanism Mechanism Determination Apoptosis->Mechanism IC50->Apoptosis Report Final Report Mechanism->Report G cluster_mito Mitochondrion cluster_cyto Cytosol Compound Quinazolinone Derivative Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Compound->Bcl2 downregulates Bax Bax / Bad (Pro-apoptotic) Compound->Bax upregulates Bcl2->Bax inhibits Mito Mitochondrial Membrane Bax->Mito forms pore CytC_released Cytochrome c Mito->CytC_released release CytC Cytochrome c Apaf1 Apaf-1 Apoptosome Apoptosome Casp9 Pro-Caspase-9 Casp3 Pro-Caspase-3 Apoptosome->Casp3 activates ActiveCasp3 Active Caspase-3 Substrates Cellular Substrates (e.g., PARP) ActiveCasp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Proposed intrinsic apoptosis pathway for quinazolinone derivatives.

Conclusion and Future Perspectives

This guide provides a robust, multi-faceted framework for evaluating the in vitro cytotoxicity of 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. By integrating assays that probe metabolic health, membrane integrity, and the specific mechanism of cell death, researchers can build a comprehensive and reliable profile of the compound's biological activity. The presented protocols, grounded in established scientific principles, are designed to yield high-quality, interpretable data.

Positive results from this in vitro assessment would warrant further investigation, including cell cycle analysis, measurement of reactive oxygen species (ROS) generation, and molecular docking studies to identify potential protein targets. Ultimately, this foundational cytotoxic characterization is a critical first step in the long journey of developing novel quinazolinone-based therapeutic agents.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [PMC] ()
  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
  • Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. [MDPI] ([Link])

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.
  • Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. [PMC] ()
  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. [PMC] ([Link])

  • Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. [PMC] ([Link])

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [International Journal of Pharmaceutical Research and Applications] ([Link])

  • Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents. [PubMed Central] ([Link])

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [PMC] ([Link])

  • Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy. [Scholars Research Library] ([Link])

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. [MDPI] ([Link])

  • Synthesis of 3‐substituted 2‐thioxo‐2,3‐dihydroquinazolin‐4(1H)‐one. [ResearchGate] ([Link])

  • Design and Synthesis of New Quinazolinone Derivatives Conjugated with Chalcone or Pyridazine Moieties: Anticancer Activities and Apoptotic Induction. [Taylor & Francis Online] ([Link])

  • 3 H-QUINAZOLIN-4-ONES AS ANTICANCER AGENTS: A REVIEW. [Innovare Academic Sciences] ([Link])

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [NCBI] ([Link])

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. [Oriental Journal of Chemistry] ([Link])

  • Quinazolinedione Derivatives as Potential Anticancer Agents Through Apoptosis Induction in MCF-7. [PMC] ([Link])

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [MDPI] ([Link])

  • Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- mercapto-3H-quinazolin-4-one (3) and 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4). [Medires Publishing] ([Link])

  • Mechanisms of Drug-Induced Mitochondrial Toxicity. [Evotec] ([Link])

  • Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. [Frontiers] ([Link])

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. [ResearchGate] ([Link])

  • Quinazolinones. 3. Synthesis, Pharmacology and Structure-Activity Relationship of Derivatives of 2-methyl-3-(4-oxo-3-phenyl-thiazolidin-2-ylidenamino)-4(3H) -Quinazolinone. [PubMed] ([Link])

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [MDPI] ([Link])

  • Design and synthesis of 3-(4-ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones as a novel class of analgesic and anti-inflammatory agents. [PubMed] ([Link])

  • Synthesis and anticancer activity of some novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones. [ResearchGate] ([Link])

  • Update on in vitro cytotoxicity assays for drug development. [ResearchGate] ([Link])

  • Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. [ResearchGate] ([Link])

  • Phosphatase CDC25B Inhibitors Produced by Basic Alumina- Supported One-Pot Gram-Scale Synthesis of Fluorinated 2-Alkylthio-4-aminoquinazolines. [ACS Publications] ([Link])

  • Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. [Allied Academies] ([Link])

  • Synthesis of quinazolinones. [Organic Chemistry Portal] ([Link])

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [MDPI] ([Link])

  • SYNTHESIS AND IN VITRO CYTOTOXICITY EVALUATION OF NEW 2-THIOXO-BENZO[g]QUINAZOLIN-4(3H)-ONE DERIVATIVES. [Semantic Scholar] ([Link])

  • Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. [PMC] ([Link])

Sources

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of 3-Aryl-2-Thioxo-quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone core is a recurring motif in a multitude of biologically active compounds, both of natural and synthetic origin.[1] Its rigid, heterocyclic framework serves as a versatile scaffold for the design of novel therapeutic agents, demonstrating a wide array of pharmacological activities including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[2][3][4] Among the various classes of quinazolinones, the 3-aryl-2-thioxo-quinazolin-4(1H)-one derivatives have garnered significant attention. The presence of the 2-thioxo group and the aryl substituent at the 3-position introduces unique electronic and steric features that profoundly influence the molecule's interaction with biological targets. This guide provides an in-depth exploration of the structure-activity relationship (SAR) of this promising class of compounds, offering insights for researchers, scientists, and drug development professionals.

I. The Core Moiety: Understanding the 3-Aryl-2-Thioxo-quinazolinone Framework

The fundamental structure of a 3-aryl-2-thioxo-quinazolinone consists of a bicyclic quinazolinone ring system, with a sulfur atom at the 2-position (a thione group) and an aryl substituent at the 3-position. This arrangement allows for three primary points of diversification for SAR studies: the quinazolinone ring (Ring A), the aryl substituent at the 3-position (Ring B), and the thioxo group at the 2-position.

Caption: Core structure of 3-aryl-2-thioxo-quinazolinone highlighting key regions for SAR analysis.

II. Synthetic Strategies: Building the Quinazolinone Core

A robust and flexible synthetic route is paramount for generating a diverse library of compounds for SAR exploration. The most common and efficient method for the synthesis of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones involves a one-pot condensation reaction.[5]

Protocol 1: One-Pot Synthesis of 3-Aryl-2-Thioxo-quinazolinones

Principle: This method relies on the reaction of an appropriate anthranilic acid derivative with an aryl isothiocyanate in a suitable solvent. The use of microwave irradiation can significantly reduce reaction times.[6]

Step-by-Step Methodology:

  • Reactant Preparation: In a microwave-safe vessel, combine equimolar amounts of the substituted anthranilic acid and the desired aryl isothiocyanate.

  • Solvent Addition: Add a catalytic amount of a suitable solvent, such as glacial acetic acid.[7]

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature and power for a specified duration (typically 10-30 minutes).

  • Isolation and Purification: Upon completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is then filtered, washed, and recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure 3-aryl-2-thioxo-quinazolinone derivative.

Causality of Experimental Choices:

  • Anthranilic Acid Derivatives: The choice of substituents on the anthranilic acid allows for the exploration of electronic and steric effects on the quinazolinone ring (Ring A).

  • Aryl Isothiocyanates: A diverse range of commercially available or synthetically accessible aryl isothiocyanates enables the introduction of various substitution patterns on Ring B.

  • Microwave-Assisted Synthesis: This technique provides rapid and uniform heating, leading to shorter reaction times, higher yields, and often cleaner product formation compared to conventional heating methods.[6]

III. Structure-Activity Relationship (SAR) Insights

The biological activity of 3-aryl-2-thioxo-quinazolinones is intricately linked to the nature and position of substituents on both the quinazolinone ring and the 3-aryl moiety.

A. Anticancer Activity

The quinazolinone scaffold is a well-established pharmacophore in the design of anticancer agents.[3][8] For 3-aryl-2-thioxo-quinazolinones, specific substitutions have been shown to enhance cytotoxic activity against various cancer cell lines.

Key SAR Findings for Anticancer Activity:

  • Substituents on the 3-Aryl Ring (Ring B):

    • Electron-withdrawing groups, such as trifluoromethyl (-CF3) and chloro (-Cl), on the 3-aryl ring have been shown to improve cytotoxic effects.[7] For instance, a 3-(3-(trifluoromethyl)phenyl) group combined with a 6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one core demonstrated significant activity.[7]

    • The position of the substituent is crucial. Ortho-substituents on the 3-aryl ring can influence the conformation of the molecule and its binding to target proteins.

  • Substituents on the Quinazolinone Ring (Ring A):

    • Halogenation at the 6-position (e.g., -Cl, -Br) of the quinazolinone ring often leads to enhanced anticancer activity.[7][9]

Data Summary: Anticancer Activity of Selected 3-Aryl-2-Thioxo-quinazolinones

Compound ID3-Aryl Substituent (Ring B)Quinazolinone Substituent (Ring A)Cell LineIC50 (µM)Reference
3a 3-(Trifluoromethyl)phenyl6-ChloroLoVo294.32[9]
3f 4-Chlorophenyl6,7-DimethoxyHCT-116323.59[9]
1 PhenylUnsubstitutedHepG2> Vinblastine[10]
3 4-ChlorophenylUnsubstitutedMCF-7> Vinblastine[10]
B. Anticonvulsant Activity

The structural resemblance of some quinazolinones to known CNS depressants like methaqualone has spurred investigations into their anticonvulsant properties.[11][12]

Key SAR Findings for Anticonvulsant Activity:

  • Lipophilicity: An optimal lipophilicity of the molecule is crucial for its ability to cross the blood-brain barrier and exert its effect.

  • 3-Aryl Ring Substituents (Ring B):

    • The presence of an ortho-substituent on the 3-aryl ring, such as a tolyl or chlorophenyl group, has been associated with promising anticonvulsant activity.[13]

    • Compounds with a 3-o-tolyl or 3-o-chlorophenyl group have shown good protection against maximal electroshock (MES)-induced seizures.[13]

Experimental Protocol: Maximal Electroshock (MES) Test

Principle: The MES test is a widely used preclinical model to screen for anticonvulsant activity. It assesses the ability of a compound to prevent the tonic hindlimb extension phase of a seizure induced by an electrical stimulus.

Step-by-Step Methodology:

  • Animal Model: Male albino mice or rats are typically used.

  • Compound Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Electrical Stimulation: After a predetermined time for drug absorption, a maximal electrical stimulus is delivered through corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension.

  • Data Analysis: The dose at which 50% of the animals are protected from the tonic seizure (ED50) is determined.

C. Antimicrobial Activity

3-Aryl-2-thioxo-quinazolinones have demonstrated a broad spectrum of antimicrobial activity against both bacteria and fungi.[14][15][16]

Key SAR Findings for Antimicrobial Activity:

  • General Trend: Many derivatives show potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[14][15]

  • Specific Substitutions: The introduction of specific pharmacophores can enhance antimicrobial potency. For example, the incorporation of a thiazole or triazole moiety into the quinazolinone structure has been shown to yield compounds with significant activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[17]

SAR_Antimicrobial Core 3-Aryl-2-Thioxo-Quinazolinone Core Substituents Substituents on Ring A and Ring B Core->Substituents Activity Antimicrobial Activity Substituents->Activity MRSA MRSA (with Thiazole/Triazole) Substituents->MRSA Thiazole/Triazole Incorporation Gram_Pos Gram-Positive Bacteria Activity->Gram_Pos Gram_Neg Gram-Negative Bacteria Activity->Gram_Neg Fungi Fungi Activity->Fungi

Caption: Logical relationship of substitutions on the core structure to antimicrobial activity.

IV. Molecular Mechanisms and In Silico Studies

To rationalize the observed SAR and guide the design of more potent analogs, molecular docking studies are often employed.[10][18][19] These computational techniques predict the binding mode and affinity of a ligand within the active site of a biological target.

Example: Docking into Cyclin-Dependent Kinase 2 (CDK2)

For anticancer activity, CDK2 is a relevant target. Docking studies have shown that thioxoquinazolinones can form key interactions within the CDK2 active site, such as:

  • Hydrogen Bonding: Interactions with residues like Lys129 and Asp145.[10]

  • Arene-Cation Interactions: π-stacking with charged residues.[10]

These interactions help to stabilize the ligand-protein complex and contribute to the inhibitory activity.

V. Future Perspectives and Conclusion

The 3-aryl-2-thioxo-quinazolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The SAR insights discussed herein provide a roadmap for the rational design of next-generation compounds with enhanced potency and selectivity. Future research should focus on:

  • Multi-target Drug Design: Developing compounds that can modulate multiple biological targets simultaneously.[7]

  • Exploration of Novel Substituents: Investigating a wider range of heterocyclic and functional group substitutions to further probe the chemical space.

  • In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms of action for the most promising compounds.

By integrating synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of 3-aryl-2-thioxo-quinazolinones can be realized.

References

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2016). Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. PubMed. [Link]

  • Câmpian, C. L., Oprean, R., Oșlobanu, A. M., Moldovan, R. G., Crișan, O., & Oniga, O. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. [Link]

  • Sahoo, B. M., Dinda, S. C., Kumar, R. B. V. V., & Panda, J. R. (2013). Green Synthesis and Evaluation of 3-(Aryl)-2-Thioxo-2,3-Dihydroquinazolin-4(1H)-ones as Novel Anticonvulsant Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • El-Sayed, N. N. E., Al-Otaibi, T. M., Barakat, A., Almarhoon, Z. M., Hassan, M. Z., Al-Zaben, M. I., Krayem, N., Masand, V. H., & Bacha, A. B. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. MDPI. [Link]

  • El-Sayed, N. N. E., Al-Otaibi, T. M., Barakat, A., Almarhoon, Z. M., Hassan, M. Z., Al-Zaben, M. I., Krayem, N., Masand, V. H., & Bacha, A. B. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1 H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3 H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. PubMed. [Link]

  • Khalil, A. M., Berghot, M. A., & Gouda, M. A. (2009). Synthesis and reactions of some 3 aryl-2-thioxoquinazolin-4(3H)-ones. SciSpace. [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2016). Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. ResearchGate. [Link]

  • Kovalskyi, Y. V., Vovk, M. V., & Vasylenko, O. M. (2016). Synthesis and Antimicrobial Activity of 6-Thioxo-6,7-dihydro-2H-[7][11][14]triazino[2,3-c]-quinazolin-2-one Derivatives. PubMed Central (PMC). [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2016). Molecular Docking Study and Antiviral Evaluation of 2-thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. PubMed. [Link]

  • Rajasekaran, A., Rajamanickam, V., & Darlinquine, S. (2012). Synthesis of some new thioxoquinazolinone derivatives and a study on their anticonvulsant and antimicrobial activities. European Review for Medical and Pharmacological Sciences. [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2016). Molecular docking study and antiviral evaluation of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives. Microsoft .NET. [Link]

  • El-Helby, A. G. A., & Kandeel, M. M. (2009). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. PubMed Central (PMC). [Link]

  • Gholam-Reza, K., & Mohammad-Reza, S. (2012). Synthesis of 3-(aryl)-2-thioxo-2,3-dihydroquinazolin-4(1 H)-one derivatives using heteropolyacids as green, heterogeneous and recyclable catalysts. ResearchGate. [Link]

  • Abuelizz, H. A., Marzouk, M., Anouar, E. H., Al-Salahi, R., & Al-Omar, M. A. (2024). Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. PubMed Central. [Link]

  • Sawarkar, H. S. (2018). Potential Biological Activities of Thioquinazolinones: Recent Updates. Scholars Middle East Publishers. [Link]

  • Khan, I., Ibrar, A., Abbas, N., & Ali, S. (2017). Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents. PubMed Central. [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2023). Biological Investigation of 2-Thioxo-benzo[g]quinazolines against Adenovirus Type 7 and Bacteriophage Phi X174: An In Vitro Study. NIH. [Link]

  • Wolfe, J. F., Rathman, T. L., Sleevi, M. C., Campbell, J. A., & Greenwood, T. D. (1990). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. ACS Publications. [Link]

  • Wolfe, J. F., Rathman, T. L., Sleevi, M. C., Campbell, J. A., & Greenwood, T. D. (1990). Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones. PubMed. [Link]

  • Wang, Y., Zhang, Y., & Chen, J. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. [Link]

  • Vovk, M. V., Polovkovych, S. I., & Zborovskii, Y. L. (2012). Novel N-aryl(alkaryl)-2-[(3-R-2-oxo-2H-[7][11][14]triazino[2,3-c]quinazoline-6-yl)thio]acetamides: Synthesis, cytotoxicity, anticancer activity, COMPARE analysis and docking. ResearchGate. [Link]

  • Uche, F. I., & Chukwurah, E. P. (2020). Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). Journal of Pharmaceutical Research International. [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2016). (PDF) Molecular docking study and antiviral evaluation of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives. ResearchGate. [Link]

  • Chai, C., Raksat, A., Sirirak, J., Jaratjaroonphong, J., & Reutrakul, V. (2022). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. PubMed Central (PMC). [Link]

  • Asif, M. (2014). A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. Semantic Scholar. [Link]

  • Vovk, M. V., & Polovkovych, S. I. (2014). Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[7][11][14]triazolo[1,5-c]quinazolines. NIH. [Link]

  • El-Hashash, M. A., El-Brollosy, N. R., & Saleh, N. M. (2016). Synthesis and biological activities of some new 3H-quinazolin-4-one derivatives derived from 3-phenylamino2-thioxo-3H-quinazolin-4-one. ResearchGate. [Link]

  • Singla, R. K., & Dubey, A. K. (2010). (PDF) Synthesis and anticancer activity of some novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones. ResearchGate. [Link]

  • Kumar, A., Singh, P., & Kumar, A. (2019). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. ResearchGate. [Link]

  • Zhang, X., Li, Y., & Li, J. (2021). Synthesis and Structure-Activity Relationships of 3-Arylisoquinolone Analogues as Highly Specific hCES2A Inhibitors. PubMed. [Link]

Sources

Navigating the Uncharted: A Technical Guide to the Preliminary Biological Screening of CAS 1035-51-4

Author: BenchChem Technical Support Team. Date: January 2026

Byline: Your Name/Department, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the initial biological evaluation of the novel chemical entity CAS 1035-51-4, identified as 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. Given the rich pharmacological history of the quinazolinone scaffold, which is a cornerstone in the development of various therapeutic agents, a systematic and robust screening cascade is imperative to elucidate the biological potential of this specific derivative. This document outlines a multi-tiered screening strategy, commencing with fundamental cytotoxicity assessments, progressing to critical in vitro safety pharmacology profiling, and culminating in hypothesis-driven efficacy screening based on the established activities of structurally related molecules. Detailed, field-proven protocols for key assays are provided, accompanied by insights into the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach for researchers, scientists, and drug development professionals.

Introduction: The Quinazolinone Core and the Promise of CAS 1035-51-4

The quinazolinone ring system is a "privileged structure" in medicinal chemistry, renowned for its ability to interact with a diverse array of biological targets.[1] Derivatives of this scaffold have been successfully developed into a range of approved drugs, exhibiting activities including but not limited to anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5] The subject of this guide, CAS 1035-51-4, is 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. The presence of the 2-thioxo modification and the N-3 substitution with an ethoxyphenyl group presents a unique chemical entity whose biological profile is yet to be characterized.

The preliminary biological screening of a novel compound like CAS 1035-51-4 is a critical first step in the drug discovery process. It aims to answer two fundamental questions: "Is it safe?" and "Is it effective?". A well-designed initial screen can efficiently identify potential liabilities, uncover therapeutic potential, and guide future optimization efforts. This guide proposes a logical, tiered approach to this initial investigation.

Tier 1: Foundational Assessment of In Vitro Cytotoxicity

Before exploring any potential therapeutic efficacy, it is paramount to establish the cytotoxic profile of CAS 1035-51-4. Cytotoxicity assays are crucial in early drug development to flag compounds that are overtly toxic to cells, thereby saving resources that would otherwise be spent on non-viable candidates.[6] These assays measure various cellular parameters such as membrane integrity, metabolic activity, and enzyme function to determine the degree to which a substance can damage or kill cells.[6]

A multi-assay approach is recommended to obtain a comprehensive understanding of the compound's cytotoxic potential, as different assays measure different cellular endpoints.

Recommended Cytotoxicity Assays
AssayPrincipleEndpoint
MTT Assay Enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][7]Measurement of metabolic activity, an indicator of cell viability.
LDH Release Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[8][9][10][11][12]Quantification of cell membrane integrity and cell death.[10]
Neutral Red Uptake (NRU) Assay Based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, in their lysosomes.[13][14][15][16]Assessment of cell membrane integrity and lysosomal function.[15]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a widely used method for assessing cell viability and proliferation.[6][7]

Materials:

  • Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast carcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • CAS 1035-51-4 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of CAS 1035-51-4 in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Tier 2: Proactive In Vitro Safety Pharmacology Profiling

Identifying potential adverse drug reactions early in the discovery process is crucial for de-risking a compound and preventing late-stage failures.[17] In vitro safety pharmacology studies assess the effects of a compound on major physiological systems.[17]

Core In Vitro Safety Panel

A standard panel for early safety assessment should include assays for:

  • hERG Potassium Channel Inhibition: The hERG (human Ether-à-go-go-Related Gene) channel is critical for cardiac repolarization.[18][19] Inhibition of this channel can lead to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[19] An early assessment of hERG liability is a regulatory requirement and a critical safety checkpoint.[18][20] Automated patch-clamp electrophysiology is the gold standard for this assessment.[18][19]

  • Cytochrome P450 (CYP) Enzyme Inhibition: CYP enzymes are the primary enzymes involved in drug metabolism.[21] Inhibition of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) can lead to adverse drug-drug interactions.[22][23][24] An IC₅₀ determination for these key enzymes is essential.[21][22]

  • Broad Receptor and Kinase Profiling: Screening against a panel of common off-target receptors, kinases, and ion channels can help identify potential side effects and understand the compound's selectivity.[25][26][27]

Experimental Protocol: CYP450 Inhibition Assay (IC₅₀)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of CAS 1035-51-4 against major CYP isoforms using human liver microsomes.[24]

Materials:

  • Human liver microsomes

  • NADPH regenerating system

  • Specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • CAS 1035-51-4

  • Positive control inhibitors for each isoform

  • Incubation buffer (e.g., phosphate buffer)

  • Acetonitrile with an internal standard for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: Prepare a master mix containing human liver microsomes and the probe substrate in the incubation buffer.

  • Compound Addition: Add varying concentrations of CAS 1035-51-4 (typically in a serial dilution) to the incubation wells. Include vehicle controls and positive control inhibitors.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specific time (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Determine the percent inhibition of metabolite formation at each concentration of CAS 1035-51-4 relative to the vehicle control. Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Tier 3: Hypothesis-Driven Efficacy Screening

Based on the extensive literature on quinazolinone derivatives, CAS 1035-51-4 can be rationally screened for specific biological activities. The 2-thioxo-quinazolinone scaffold, in particular, has been associated with anticancer and antimicrobial activities.[1][28]

Proposed Screening Areas
  • Anticancer Activity: Quinazolinone derivatives have been shown to exert anticancer effects through various mechanisms, including inhibition of tubulin polymerization, induction of apoptosis, and inhibition of kinases like EGFR.[2][4][5][29][30] A logical next step would be to screen CAS 1035-51-4 against a panel of human cancer cell lines from different tissue origins (e.g., breast, lung, colon, prostate).

  • Antimicrobial Activity: Many quinazolinone derivatives exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][3][31][32] Screening CAS 1035-51-4 against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) would be a valuable endeavor.[3]

Overall Screening Cascade

The following diagram illustrates the proposed tiered screening workflow for CAS 1035-51-4.

Screening_Cascade cluster_0 Tier 1: Initial Viability Assessment cluster_1 Tier 2: Early Safety De-risking cluster_2 Tier 3: Hypothesis-Driven Efficacy Cytotoxicity In Vitro Cytotoxicity (MTT, LDH, NRU Assays) Decision1 Proceed if IC50 > 10 µM Cytotoxicity->Decision1 hERG hERG Channel Inhibition Decision2 Favorable Safety Profile? CYP450 CYP450 Inhibition Panel Off_Target Broad Off-Target Screening (Receptors, Kinases) Anticancer Anticancer Screening (Cancer Cell Line Panel) Lead_Op Lead Optimization / Further Development Antimicrobial Antimicrobial Screening (Bacterial & Fungal Panels) Start CAS 1035-51-4 (Novel Compound) Start->Cytotoxicity Decision1->hERG Yes Decision1->CYP450 Decision1->Off_Target Decision2->Anticancer Yes Decision2->Antimicrobial

Caption: Proposed tiered screening cascade for CAS 1035-51-4.

Data Interpretation and Future Directions

The data generated from this preliminary screening cascade will provide a foundational understanding of the biological profile of CAS 1035-51-4.

  • Cytotoxicity Data: An IC₅₀ value greater than 10-30 µM in most cell lines is generally considered a good starting point, indicating a favorable therapeutic window.

  • Safety Pharmacology Data: The compound should ideally exhibit minimal inhibition of the hERG channel and key CYP450 enzymes at concentrations relevant to its potential therapeutic dose. Any "hits" in the off-target screen should be carefully evaluated for potential side effects.

  • Efficacy Data: Potent activity in the anticancer or antimicrobial assays would warrant further investigation, including mechanism of action studies and subsequent lead optimization to improve potency and selectivity while maintaining a good safety profile.

The collective results will enable a data-driven decision on whether to advance CAS 1035-51-4 as a lead candidate for a specific therapeutic indication, pursue structural modifications to mitigate liabilities, or discontinue its development.

References

  • Alagarsamy, V., et al. (Year). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Source. [Link to source 1]
  • (Year). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. [Link]

  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal. [Link]

  • (Year). Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review.
  • (Year). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. [Link]

  • (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [Link]

  • (Year). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
  • (Year). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • (Year). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. [Link to source 12]
  • protocols.io. (2024). LDH cytotoxicity assay. protocols.io. [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. National Toxicology Program. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • (2024). Design, synthesis and antibacterial activity of quinazolinone derivatives containing glycosides. Taylor & Francis Online. [Link]

  • (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. ACS Publications. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Jina Pharmaceuticals. (Year). Safety Pharmacology Studies and Services. Jina Pharmaceuticals. [Link]

  • (Year). Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria. PubMed. [Link]

  • AxisPharm. (Year). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. National Toxicology Program. [Link]

  • Reaction Biology. (Year). hERG Assay Services. Reaction Biology. [Link]

  • RE-Place. (Year). Neutral Red Uptake Assay. RE-Place. [Link]

  • DB-ALM. (Year). Protocol n° 46: BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. DB-ALM. [Link]

  • Charles River Laboratories. (Year). In Vitro Safety Pharmacology Assays. Charles River Laboratories. [Link]

  • LifeNet Health LifeSciences. (Year). CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]

  • Charles River Laboratories. (Year). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • Creative Bioarray. (Year). Cell-Based Screening and Profiling Services. Creative Bioarray. [Link]

  • Evotec. (Year). hERG Safety. Cyprotex ADME-Tox Solutions. [Link]

  • Creative Bioarray. (Year). CYP450 Time-Dependent Inhibition (TDI) Assay. Creative Bioarray. [Link]

  • Sygnature Discovery. (Year). GPCR Drug Discovery Services. Sygnature Discovery. [Link]

  • Creative Bioarray. (Year). hERG Safety Assay. Creative Bioarray. [Link]

  • (Year). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • Eurofins Discovery. (2024). About Us. Eurofins Discovery. [Link]

  • (Year). Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. NIH. [Link]

  • (2023). Biological Investigation of 2-Thioxo-benzo[g]quinazolines against Adenovirus Type 7 and Bacteriophage Phi X174: An In Vitro Study. NIH. [Link]

  • (Year). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. MDPI. [Link]

  • (Year). Synthesis and biological activity of some novel quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • (2024). A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. PubMed. [Link]

Sources

Methodological & Application

Synthesis of 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed protocol for the synthesis of 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, a heterocyclic compound belonging to a class of molecules with significant pharmacological interest. Quinazolinone derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The described method is a robust and efficient one-pot condensation reaction between anthranilic acid and 4-ethoxyphenyl isothiocyanate. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a comprehensive workflow from reaction setup and mechanistic insights to product purification and characterization.

Introduction: The Significance of the 2-Thioxoquinazolinone Scaffold

The quinazolinone core is a bicyclic heterocycle that serves as a foundational scaffold for numerous biologically active compounds.[3] The introduction of a thione group at the C2 position, creating a 2-thioxo-2,3-dihydro-4(1H)-quinazolinone, further enhances the therapeutic potential of this scaffold. These thioxo-derivatives have demonstrated a diverse array of pharmacological activities and are investigated as potent enzyme inhibitors and therapeutic agents.[5][6]

The target molecule, 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, incorporates an ethoxyphenyl substituent, which can modulate the compound's lipophilicity and binding interactions with biological targets. The synthesis protocol detailed herein follows a classic and reliable approach, providing high yields and a straightforward purification process, making it an excellent method for laboratory-scale synthesis and for generating derivatives for screening libraries.

Synthetic Strategy and Mechanism

The synthesis is achieved through a one-pot cyclocondensation reaction. This approach is favored for its operational simplicity and efficiency. The reaction proceeds by combining anthranilic acid with 4-ethoxyphenyl isothiocyanate in the presence of a base catalyst, typically under reflux conditions.[7][8]

Reaction Scheme

cluster_reactants cluster_product Anthranilic Anthranilic Acid step1 + Isothiocyanate 4-Ethoxyphenyl isothiocyanate Product 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone step1_out step1_out->Product Ethanol, Triethylamine Reflux

Caption: Overall synthetic scheme for the target compound.

Mechanistic Pathway

The reaction mechanism involves two key stages: the formation of a thiourea intermediate followed by an intramolecular cyclization and dehydration.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic amino group (-NH₂) of anthranilic acid attacking the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S).[9]

  • Thiourea Formation: This attack forms a substituted thiourea derivative as a transient intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the newly formed thiourea attacks the electrophilic carbonyl carbon of the carboxylic acid group on the same molecule. This step is often facilitated by heat.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic quinazolinone ring system.

Sources

Application Note: A Comprehensive Protocol for the Synthesis of 3-Aryl-2-thioxo-quinazolinones from Anthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and scientifically grounded guide for the synthesis of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1][2] We present two robust and widely applicable synthetic strategies starting from anthranilic acid: a direct condensation with aryl isothiocyanates and a convenient one-pot, three-component reaction. This document is designed for researchers, chemists, and drug development professionals, offering step-by-step protocols, mechanistic insights, and expert commentary to ensure successful and reproducible synthesis.

Introduction and Significance

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4][5] The 2-thioxo-quinazolinone derivatives, in particular, have garnered attention as potent therapeutic agents.[1][6] Their synthesis is a key step in the discovery of novel drug candidates. The methods detailed herein are based on established chemical principles, providing reliable pathways to these valuable molecular frameworks.

Reaction Principles and Mechanism

The formation of the 3-aryl-2-thioxo-quinazolinone ring system from anthranilic acid proceeds through a cyclocondensation reaction. The core transformation involves two key steps:

  • Thiourea Formation: The nucleophilic amino group (-NH₂) of anthranilic acid attacks the electrophilic carbon of an aryl isothiocyanate (or an in situ generated equivalent). This forms an N,N'-disubstituted thiourea intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the newly formed thiourea, which is attached to the anthranilic acid backbone, performs a nucleophilic attack on the carboxylic acid's carbonyl carbon. This intramolecular acylation, followed by the elimination of a water molecule, results in the formation of the stable, fused heterocyclic ring system.

This mechanism is foundational to understanding the reaction's requirements, such as the need for heat to drive the dehydration and cyclization step.

G reactants Anthranilic Acid + Aryl Isothiocyanate intermediate Acyclic Thiourea Intermediate reactants->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization (- H₂O) intermediate->cyclization product 3-Aryl-2-thioxo-quinazolinone cyclization->product

Figure 1: Simplified reaction mechanism for the formation of 3-aryl-2-thioxo-quinazolinones.

Synthetic Methodologies and Protocols

Two primary, field-proven methods are detailed below. Method A is a direct, two-component reaction, while Method B offers the convenience of a one-pot synthesis, avoiding the isolation of potentially hazardous isothiocyanates.

Method A: Direct Condensation with Aryl Isothiocyanate

This is a straightforward approach where anthranilic acid is directly reacted with a commercially available or pre-synthesized aryl isothiocyanate. The use of glacial acetic acid or absolute alcohol as a solvent facilitates the reaction, which typically proceeds under reflux.[1][7]

3.1.1 Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
Anthranilic Acid≥99%Sigma-AldrichCan be substituted with various 5- or 4,5-disubstituted derivatives.
Phenyl Isothiocyanate≥98%Alfa AesarCan be substituted with various 3- or 4-substituted derivatives.
Glacial Acetic AcidACS GradeFisher ScientificServes as both solvent and acid catalyst.
Absolute Ethanol200 ProofDecon LabsAlternative solvent.
Deionized WaterType IIMilliporeFor precipitation and washing.
Round-bottom flask-VWRAppropriate size for the reaction scale.
Reflux Condenser-Kimble
Magnetic Stirrer/Hotplate-Corning
Buchner Funnel & Filter Paper-WhatmanFor product isolation.

3.1.2 Step-by-Step Experimental Protocol

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anthranilic acid (e.g., 0.1 mol, 13.7 g).

  • Solvent Addition: Add 100 mL of glacial acetic acid to the flask. Stir the mixture to achieve a suspension or partial dissolution.

  • Reagent Addition: Add the desired aryl isothiocyanate (e.g., phenyl isothiocyanate, 0.1 mol, 13.5 g) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 118°C for acetic acid) and maintain for 4-10 hours.[1][7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing 500 mL of cold deionized water while stirring. A solid precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid precipitate on the filter with copious amounts of deionized water to remove residual acetic acid, followed by a small amount of cold ethanol to facilitate drying.

  • Drying and Purification: Dry the solid in a vacuum oven. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/DMF mixture, to yield the pure 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.[7]

3.1.3 Spectroscopic Characterization The structure of the synthesized compounds can be confirmed by standard spectroscopic methods. For example, the 1H-NMR spectrum will show a characteristic singlet for the N-H proton between δ 12.91–13.24 ppm. The 13C-NMR will exhibit a distinctive peak for the thiocarbonyl group (C=S) in the range of δ 174.38–176.28 ppm.[1] Infrared (IR) spectroscopy will show absorption bands for the N-H and C=O groups around 3178 cm⁻¹ and 1698 cm⁻¹, respectively.[1]

Method B: One-Pot, Three-Component Synthesis

This method provides a more convenient and often higher-yielding route by reacting anthranilic acid, an aromatic amine, and carbon disulfide in a single step using a base like potassium hydroxide (KOH).[8][9] This approach avoids the need to handle or synthesize isothiocyanates separately.

3.2.1 Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
Anthranilic Acid≥99%Sigma-Aldrich
Aromatic Amine (e.g., Aniline)Reagent GradeAcros Organics
Carbon Disulfide (CS₂)ACS GradeJ.T. BakerCaution: Highly flammable and toxic. Handle in a fume hood.
Potassium Hydroxide (KOH)ACS GradeEMD Millipore
MethanolACS GradeFisher Scientific
Hydrochloric Acid (HCl)ConcentratedVWRFor acidification.

3.2.2 Step-by-Step Experimental Protocol

  • Reagent Mixture: In a 250 mL round-bottom flask, combine anthranilic acid (e.g., 0.05 mol), the aromatic amine (e.g., aniline, 0.05 mol), potassium hydroxide (0.05 mol), and methanol (75 mL).

  • CS₂ Addition: While stirring the mixture, carefully add carbon disulfide (0.05 mol) dropwise. Perform this step in a well-ventilated fume hood.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture under reflux for 3-5 hours.[9]

  • Isolation of Crude Solid: After reflux, cool the reaction mixture. The resulting solid is filtered, washed with fresh methanol, and dried.

  • Purification via Salt Formation: Dissolve the crude solid in a 10% aqueous potassium hydroxide solution. Filter the solution to remove any insoluble impurities.

  • Acidification: Cool the filtrate in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the product precipitates completely (typically pH ~5-6).

  • Final Isolation: Collect the purified product by vacuum filtration, wash thoroughly with water until the washings are neutral, and dry in a vacuum oven.[9]

3.2.3 Expert Insights & Troubleshooting

  • Substrate Scope: The one-pot method is quite general but may fail with weakly nucleophilic amines, such as 4-nitroaniline. In such cases, a side reaction between anthranilic acid and carbon disulfide may dominate.[8]

  • Purity: The dissolution in base and re-precipitation (Step 5 & 6) is a crucial purification step that effectively removes non-acidic impurities.

  • Safety: Carbon disulfide is volatile, flammable, and has a low autoignition temperature. Ensure no open flames or hot surfaces are nearby and that all operations are conducted within a fume hood.

Overall Synthesis Workflow

The general laboratory process for synthesizing and purifying 3-aryl-2-thioxo-quinazolinones is summarized in the workflow diagram below.

G start 1. Assemble Reactants (Anthranilic Acid, Amine/Isothiocyanate, Solvent, Base) reflux 2. Heat to Reflux (3-10 hours) start->reflux cool 3. Cool to Room Temperature reflux->cool precipitate 4. Precipitate Product (e.g., Add to water) cool->precipitate filter 5. Isolate Crude Solid (Vacuum Filtration) precipitate->filter wash 6. Wash Solid (Water, Cold Solvent) filter->wash purify 7. Purify (Recrystallization or Acid/Base Wash) wash->purify characterize 8. Characterize Final Product (NMR, IR, MS, m.p.) purify->characterize

Figure 2: General experimental workflow for the synthesis and purification of 3-aryl-2-thioxo-quinazolinones.

Summary of Representative Syntheses

The following table provides examples of yields for different starting materials based on published procedures.

Anthranilic Acid DerivativeAryl Amine/IsothiocyanateMethodConditionsYield (%)Reference
Anthranilic AcidPhenyl IsothiocyanateAAbsolute Alcohol, Reflux, 4.5h~60%[7]
Anthranilic Acid4-AminophenylamineBKOH, Methanol, Reflux, 3h83%[9]
5-Bromoanthranilic Acid4-ChloroanilineBKOH, Methanol, Reflux, 3h75%[9]
5-Nitroanthranilic AcidPhenyl IsothiocyanateAGlacial Acetic Acid, Reflux, 10h~75-85%[1]

Conclusion

The synthesis of 3-aryl-2-thioxo-quinazolinones from anthranilic acid is a well-established and versatile process. The two primary methods presented here—direct condensation and one-pot three-component reaction—offer flexibility depending on the availability of starting materials and desired operational simplicity. By understanding the underlying mechanism and following the detailed protocols, researchers can reliably access this important class of heterocyclic compounds for further investigation in drug discovery and materials science.

References

  • Abdel-megeed, M. F., Aly, Y. L., Saleh, M. A., Abdo, I. M., El-Hiti, G. A., & Smith, K. (1995). Novel one-pot procedure for the preparation of 3-substituted 2-thioxo-4(3H)-quinazolinones. Semantic Scholar. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. MDPI. [Link]

  • Saleh, M. A., Abdel-Megeed, M. F., Abdo, M. A., & El-Hiti, G. A. (n.d.). Synthesis and reactions of some 3 aryl-2-thioxoquinazolin-4(3H)-ones. SciSpace. [Link]

  • PrepChem. (n.d.). Synthesis of 3-phenyl-2,3-dihydro-2-thioxoquinazolin-4(1H)-one. PrepChem.com. [Link]

  • Gaafar, A., et al. (2021). Synthesis and reactions of a new series of 1,2,4-triazolo[4,3-c] quinazolines. ResearchGate. [Link]

  • Azizi, N., & Edrisi, M. (2017). Practical approach to 2-thioxo-2,3-dihydroquinazolin-4(1H)-one via dithiocarbamate–anthranilic acid reaction. ResearchGate. [Link]

  • Patel, V. B., et al. (2012). An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach. Scholars Research Library. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1 H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3 H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. PubMed. [Link]

  • Dong, H., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]

  • Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. [Link]

Sources

Application Notes and Protocols for the Spectroscopic Characterization of 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one (CAS 1035-51-4), a heterocyclic compound of interest in medicinal chemistry. Quinazolinone scaffolds are prevalent in numerous biologically active molecules, making their precise structural elucidation a critical step in drug discovery and development.[1][2] This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained, and predictive data is provided to guide researchers in their analysis.

Introduction: The Quinazolinone Scaffold

The quinazolinone core is a privileged structure in pharmaceutical sciences, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[3][4] The title compound, 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone, incorporates a thione group at the 2-position and an ethoxyphenyl substituent at the 3-position, features that modulate its physicochemical and biological profile. Accurate spectroscopic characterization is non-negotiable to confirm the identity, purity, and structure of the synthesized molecule, ensuring the reliability of subsequent biological and pharmacological studies. This guide provides the foundational spectroscopic workflow for this class of compounds.

Physicochemical Properties of the Analyte

PropertyValueSource
Molecular Formula C₁₆H₁₄N₂O₂S[5]
Molecular Weight 298.36 g/mol [5]
Structure Chemical structure of 3-(4-ethoxyphenyl)-2-thioxo-quinazolinoneN/A
Appearance Expected to be a solid[6]

Spectroscopic Characterization Workflow

The structural confirmation of 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: Workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of the molecule. High-field NMR (≥400 MHz) is recommended for optimal signal dispersion.

Protocol: NMR Sample Preparation and Acquisition

Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for many quinazolinone derivatives due to its high solubilizing power.[7] Tetramethylsilane (TMS) is used as an internal standard for chemical shift calibration (δ = 0.00 ppm).[8]

  • Sample Preparation: Accurately weigh 5-10 mg of the dried compound.

  • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

  • Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[7]

  • ¹H NMR Acquisition:

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

    • Typical parameters: spectral width of -2 to 14 ppm, pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.[7]

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton broadband decoupling.

    • A greater number of scans is required due to the low natural abundance of the ¹³C isotope.[9]

    • Typical parameters: spectral width of 0 to 200 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.[7]

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).[7]

Predicted NMR Data and Interpretation

The following data is predicted based on the known spectrum of the analogous 3-(4-methoxyphenyl)-2-thioxo-quinazolinone[6] and standard chemical shift values for ethoxy groups.[8][10]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationProvisional AssignmentRationale
~13.0Singlet, broad1HNH -1The acidic proton on the quinazolinone ring is expected to be highly deshielded.[11]
~8.10Doublet1HAr-H (H-5)Aromatic protons on the quinazolinone ring appear in the downfield region.[6]
~7.85Triplet1HAr-H (H-7)Coupling patterns help differentiate the aromatic protons.[6]
~7.70Doublet1HAr-H (H-8)Aromatic protons are deshielded due to ring currents.[8]
~7.50Triplet1HAr-H (H-6)Consistent with the aromatic region for quinazolinones.[6]
~7.35Doublet2HAr-H (H-2', H-6')Protons on the ethoxyphenyl ring.
~7.05Doublet2HAr-H (H-3', H-5')Protons ortho to the ethoxy group are more shielded.
~4.10Quartet2H-O-CH₂ -CH₃Characteristic quartet for a methylene group adjacent to a methyl group.
~1.35Triplet3H-O-CH₂-CH₃ Characteristic triplet for a methyl group adjacent to a methylene group.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Provisional AssignmentRationale
~176.5C =S (C-2)Thione carbons are typically found in this downfield region.[11]
~160.0C =O (C-4)The carbonyl carbon of the quinazolinone ring.
~158.0Ar-C (C-4')Aromatic carbon attached to the oxygen of the ethoxy group.
~140.0Ar-C (C-8a)Quaternary carbon of the quinazolinone ring.
~135.0Ar-C H (C-7)Aromatic methine carbon.
~129.0Ar-C (C-1')Quaternary carbon of the ethoxyphenyl ring.
~128.5Ar-C H (C-2', C-6')Aromatic methine carbons.
~127.0Ar-C H (C-5)Aromatic methine carbon.
~125.0Ar-C H (C-6)Aromatic methine carbon.
~118.0Ar-C (C-4a)Quaternary carbon of the quinazolinone ring.
~115.0Ar-C H (C-3', C-5')Aromatic methine carbons ortho to the ethoxy group.
~114.0Ar-C H (C-8)Aromatic methine carbon.
~63.5-O-C H₂-CH₃Methylene carbon of the ethoxy group.[10]
~14.5-O-CH₂-C H₃Methyl carbon of the ethoxy group.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.[12]

Protocol: FTIR Sample Preparation and Analysis

Rationale: The potassium bromide (KBr) pellet method is a common and reliable technique for analyzing solid samples. KBr is transparent in the typical IR range (4000-400 cm⁻¹) and serves as a solid matrix to hold the sample.[13][14]

  • Sample Preparation (KBr Pellet):

    • Gently grind 1-2 mg of the dry compound with 100-200 mg of spectroscopic grade KBr using an agate mortar and pestle.[15]

    • The mixture should be a fine, homogenous powder to minimize light scattering.

    • Transfer the powder to a pellet-pressing die.

    • Apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.[7]

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • First, record a background spectrum of the empty sample compartment to subtract atmospheric interferences (e.g., CO₂, H₂O).

    • Place the KBr pellet in the sample holder.

    • Record the sample spectrum, typically scanning from 4000 to 400 cm⁻¹.[7]

Caption: KBr pellet preparation for FTIR analysis.

Predicted IR Data and Interpretation

The predicted vibrational frequencies are based on data from analogous quinazolinone structures.[6][16]

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3200-3100MediumN-H stretchAmide/Thioamide
~3100-3000Medium-WeakC-H stretchAromatic
~2980-2850Medium-WeakC-H stretchAliphatic (ethoxy group)
~1710-1680StrongC=O stretchAmide (C-4 carbonyl)
~1610-1580Medium-StrongC=C stretchAromatic ring
~1250-1200StrongC-O stretchAryl ether (ethoxy group)
~1200-1150StrongC=S stretchThioamide (C-2 thione)

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers additional structural information.

Protocol: Mass Spectrometry Analysis

Rationale: Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar, medium-sized organic molecules. It typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is excellent for confirming the molecular weight.[6][17]

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, often coupled with a liquid chromatography (LC) system for sample introduction (LC-MS).[6]

  • Data Acquisition (Positive Ion Mode):

    • Infuse the sample solution directly into the ESI source or inject it via an LC system.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Tandem MS (MS/MS) for Fragmentation (Optional):

    • To obtain structural information, select the [M+H]⁺ ion (m/z 299.36) for collision-induced dissociation (CID).

    • Analyze the resulting fragment ions to deduce the structure.

Predicted Mass Spectrometry Data
m/z (Mass-to-Charge Ratio)Proposed IonRationale
299.1 [M+H]⁺ The protonated molecular ion. This is the primary peak expected in ESI-MS and confirms the molecular weight of 298.36 g/mol .
271.1[M+H - C₂H₄]⁺Loss of ethene from the ethoxy group.
165.1[C₈H₅N₂OS]⁺Fragment corresponding to the 2-thioxo-quinazolinone core after cleavage of the bond to the ethoxyphenyl group.
135.1[C₂H₅OC₆H₄N]⁺Fragment corresponding to the 4-ethoxyphenyl isocyanate radical cation.

Conclusion

The combination of NMR, FTIR, and Mass Spectrometry provides a robust and definitive characterization of 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone. The protocols and predicted data within this guide serve as a reliable reference for researchers, ensuring the structural integrity of the compound for further applications in drug development and chemical biology. The interpretation of these combined spectra should allow for unambiguous confirmation of the target molecule's structure.

References

  • Remarkable Conversion of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones into the Corresponding Quinazoline-2,4(1H,3H)-diones: Spectroscopic Analysis and X-Ray Crystallography. (2021). Journal of Chemistry. [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

  • Sample preparation for FT-IR. Northern Illinois University. [Link]

  • FTIR Principles and Sample Preparation. LPD Lab Services Ltd. [Link]

  • Ionization Methods in Modern Mass Spectrometry. Pharma Focus Europe. [Link]

  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. (2023). MDPI. [Link]

  • Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. (2012). MDPI. [Link]

  • Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. SciSpace. [Link]

  • Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry. [Link]

  • Mass Spectrometry Ionization Methods. Emory University. [Link]

  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI. [Link]

  • Synthesis, Characterization, ADME Study and Anti-proliferative evaluation against MCF-7 breast cancer cell line of new analog of a 4-aminophenyl quinazolinone derivative. (2024). Journal of Education and Scientific Studies. [Link]

  • A guide to 13C NMR chemical shift values. Compound Interest. [Link]

  • Guide to FT-IR Spectroscopy. Bruker. [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • Fourier Transform Infrared (FTIR) Spectroscopy. PhotoMetrics, Inc.. [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. [Link]

  • Synthesis and reactions of some 3 aryl-2-thioxoquinazolin-4(3H)-ones. SciSpace. [Link]

  • Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Science Publishing Group. [Link]

  • A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones and their derivatives. Arkivoc. [Link]

  • 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. MDPI. [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Dove Medical Press. [Link]

  • Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one (4) and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one (3). (2023). Medires Publishing. [Link]

  • Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]

Sources

Application Notes and Protocols: High-Performance Liquid Chromatography (HPLC) Purification of 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. This compound belongs to the quinazolinone class, a scaffold of significant interest in medicinal chemistry and drug development due to its diverse biological activities.[1] Achieving high purity of this target molecule is critical for accurate biological evaluation and subsequent research. This document provides a step-by-step protocol, from initial method development to scale-up purification, with in-depth explanations of the scientific principles behind the chosen parameters. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction: The Scientific Imperative for Purity

This application note presents a systematic approach to developing a preparative HPLC method for the purification of 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. We will delve into the rationale for selecting the stationary phase, mobile phase, and gradient conditions, and provide a detailed protocol for implementation.

Physicochemical Characteristics and Methodological Considerations

A successful purification strategy begins with an understanding of the target molecule's properties.

  • Structure and Properties: 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a relatively nonpolar molecule with a molecular weight of 298.36 g/mol . Its high melting point of over 250°C suggests good thermal stability.

  • Solubility: Quinazolinone derivatives can exhibit limited solubility in common organic solvents. While specific data for this compound is scarce, related structures show better solubility in polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3] This is a critical factor for sample preparation to avoid precipitation in the HPLC system.

  • Chromophoric Properties: The quinazolinone ring system contains chromophores that absorb UV light, enabling detection by a UV-Vis detector. The typical absorbance maxima for quinazolinone derivatives are in the range of 220-280 nm, allowing for sensitive detection.[4][5]

  • Potential Impurities: The synthesis of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones often involves the reaction of an anthranilic acid derivative with an isothiocyanate. Therefore, potential impurities to be separated may include unreacted starting materials and by-products from side reactions.

HPLC Method Development and Protocol

The following protocol is a robust starting point for the purification of 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone.

Materials and Reagents
Material/ReagentGradeRecommended Supplier
Acetonitrile (ACN)HPLC GradeFisher Scientific, Merck
WaterHPLC Grade or Milli-QMillipore
Formic Acid (FA)LC-MS GradeSigma-Aldrich
3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (Crude)N/ASynthesized in-house
Dimethyl Sulfoxide (DMSO)HPLC GradeSigma-Aldrich
Instrumentation and Columns
  • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) for method development.

  • Preparative Column: C18 reversed-phase column with a larger diameter (e.g., 21.2 x 150 mm, 5 µm particle size) for purification.

Experimental Workflow

The purification process follows a logical sequence from analytical method development to preparative scale purification and post-purification analysis.

HPLC Purification Workflow Figure 1: HPLC Purification Workflow cluster_prep Preparation cluster_dev Method Development (Analytical Scale) cluster_purify Purification (Preparative Scale) cluster_post Post-Purification SamplePrep Sample Preparation (Dissolve in DMSO, filter) Scouting Scouting Gradient Run SamplePrep->Scouting MobilePhasePrep Mobile Phase Preparation (A: H2O + 0.1% FA, B: ACN + 0.1% FA) MobilePhasePrep->Scouting Optimization Gradient Optimization Scouting->Optimization ScaleUp Scale-Up Injection Optimization->ScaleUp FractionCollection Fraction Collection ScaleUp->FractionCollection PurityAnalysis Purity Analysis of Fractions FractionCollection->PurityAnalysis SolventRemoval Solvent Removal (Rotary Evaporation/Lyophilization) PurityAnalysis->SolventRemoval Method Development Logic Figure 2: Method Development Logic Start Initial Scouting Run PoorResolution Poor Resolution? Start->PoorResolution PeakTailing Peak Tailing? PoorResolution->PeakTailing No AdjustGradient Adjust Gradient Slope PoorResolution->AdjustGradient Yes LongRunTime Long Run Time? PeakTailing->LongRunTime No ModifyMobilePhase Modify Mobile Phase (e.g., change organic solvent, adjust pH) PeakTailing->ModifyMobilePhase Yes IncreaseFlowRate Increase Flow Rate or Steepen Gradient LongRunTime->IncreaseFlowRate Yes OptimizedMethod Optimized Method LongRunTime->OptimizedMethod No AdjustGradient->PeakTailing ModifyMobilePhase->LongRunTime IncreaseFlowRate->OptimizedMethod

Sources

Application Notes and Protocols: Molecular Docking of 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone with EGFR

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: Targeting EGFR in Oncology with Novel Quinazolinone Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that belongs to the receptor tyrosine kinase (RTK) family.[1][2] Upon binding with its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[3][4] This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are pivotal in regulating cellular processes like proliferation, survival, differentiation, and migration.[3][5][6][7] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of numerous human cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and head and neck cancers.[4][8][9] This makes EGFR a prime therapeutic target for anticancer drug development.[6][8]

Quinazolinone derivatives have emerged as a promising class of compounds that can effectively inhibit the kinase activity of EGFR.[10] The core quinazolinone scaffold serves as a robust pharmacophore for designing potent and selective EGFR inhibitors. This application note details a comprehensive molecular docking protocol for investigating the binding interactions of a specific quinazolinone derivative, 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone, with the ATP-binding site of the EGFR kinase domain. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable insights into the binding affinity and the nature of the intermolecular interactions.[11][12]

Principle of Molecular Docking

Molecular docking simulations are instrumental in structure-based drug design. The fundamental principle involves sampling a vast conformational space of the ligand within a defined binding site of the receptor and scoring these conformations based on a force field.[12] The scoring function estimates the binding free energy, with lower scores generally indicating more favorable binding.[13] This computational approach allows for the rapid screening of virtual compound libraries and provides a structural basis for understanding ligand-receptor interactions, which can guide lead optimization efforts.[14]

EGFR Signaling Pathway

To appreciate the significance of inhibiting EGFR, it is crucial to understand its role in cellular signaling. The following diagram illustrates the major signaling cascades activated by EGFR.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P PLCg PLCγ EGFR->PLCg P EGF EGF Ligand EGF->EGFR SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf PIP2_to_PIP3 PIP2 -> PIP3 PI3K->PIP2_to_PIP3 PIP2_to_IP3_DAG PIP2 -> IP3 + DAG PLCg->PIP2_to_IP3_DAG MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PIP2_to_PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription PKC PKC PIP2_to_IP3_DAG->PKC Ca_release Ca²⁺ Release PIP2_to_IP3_DAG->Ca_release PKC->Transcription Ca_release->Transcription

Caption: EGFR Signaling Pathways.

Experimental Workflow for Molecular Docking

The following diagram outlines the key steps in the molecular docking protocol.

Docking_Workflow PDB 1. Protein Preparation (PDB ID: 1M17) Grid 3. Grid Generation (Define Binding Site) PDB->Grid Ligand 2. Ligand Preparation (3-(4-ethoxyphenyl)-2-thioxo-quinazolinone) Docking 4. Molecular Docking (AutoDock Vina) Ligand->Docking Grid->Docking Analysis 5. Results Analysis (Binding Energy & Interactions) Docking->Analysis Visualization 6. Visualization (PyMOL, Discovery Studio) Analysis->Visualization

Caption: Molecular Docking Workflow.

Detailed Protocols

Part 1: Protein Preparation

The initial and critical step in molecular docking is the preparation of the receptor protein structure.[15][16][17] This involves obtaining a high-resolution crystal structure and cleaning it to ensure it is suitable for docking calculations.

Protocol:

  • Obtain the EGFR Crystal Structure: Download the X-ray crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). For this study, we will use PDB ID: 1M17, which is the structure of EGFR in complex with an inhibitor.

  • Initial Cleaning of the PDB File:

    • Open the PDB file in a molecular visualization software such as UCSF Chimera or PyMOL.[18][19][20][21]

    • Remove all non-essential molecules, including water molecules, co-factors, and the co-crystallized ligand.[16][22] This is crucial as their presence can interfere with the docking of the new ligand.

    • If the protein structure contains multiple chains, retain only the chain that will be used for the docking study (e.g., Chain A).[16]

  • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Add polar hydrogens to the protein structure using the appropriate tools within the software (e.g., the AddH command in UCSF Chimera or the h_add command in PyMOL).[22][23]

  • Assign Partial Charges: Assign partial charges to the protein atoms. The Gasteiger-Marsili method is a commonly used approach for this purpose.[24]

  • Save the Prepared Protein: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[24] This format includes the atomic coordinates, partial charges, and atom types.

Part 2: Ligand Preparation

Proper preparation of the ligand is equally important for a successful docking simulation.[16][17][25] This involves generating a 3D structure of the ligand and optimizing its geometry.

Protocol:

  • Obtain the Ligand Structure: The 2D structure of 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone can be drawn using chemical drawing software like ChemDraw or obtained from a chemical database.

  • Convert to 3D and Optimize: Convert the 2D structure to a 3D conformation. Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Assign Partial Charges and Define Rotatable Bonds: Assign Gasteiger charges to the ligand atoms.[24] The docking software will also need to identify the rotatable bonds in the ligand to explore its conformational flexibility during the simulation.[22]

  • Save the Prepared Ligand: Save the prepared ligand in the PDBQT file format.[26]

Part 3: Molecular Docking using AutoDock Vina

With the prepared protein and ligand, the molecular docking simulation can be performed using AutoDock Vina.[23][27]

Protocol:

  • Define the Grid Box: The grid box defines the search space for the docking simulation.[24] It should be centered on the active site of the EGFR kinase domain and be large enough to accommodate the ligand in various orientations. The coordinates for the center of the grid box can be determined from the position of the co-crystallized ligand in the original PDB structure.[26]

  • Create the Configuration File: Prepare a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.[26]

  • Run AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking simulation and generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).[27]

Analysis and Interpretation of Docking Results

1. Binding Affinity: The primary metric for evaluating the docking results is the binding affinity, which is an estimation of the binding free energy.[31] A more negative value indicates a stronger predicted binding interaction.[13][28]

2. Binding Pose and Interactions: The top-ranked binding pose should be visualized to analyze the intermolecular interactions between the ligand and the protein. This can be done using software like PyMOL or BIOVIA Discovery Studio Visualizer.[32][33][34][35] Key interactions to look for include:

  • Hydrogen Bonds: These are crucial for stabilizing the ligand-protein complex.
  • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.
  • Pi-Pi Stacking: Interactions between aromatic rings.
  • Electrostatic Interactions: Interactions between charged groups.

3. Validation of the Docking Protocol: To ensure the reliability of the docking protocol, it is essential to perform a validation step.[36][37] A common method is to re-dock the co-crystallized ligand into the active site.[36][38] The root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[36]

Data Presentation

The results of the molecular docking study can be summarized in a table for clarity and easy comparison.

ParameterValue
PDB ID of EGFR1M17
Ligand3-(4-ethoxyphenyl)-2-thioxo-quinazolinone
Docking SoftwareAutoDock Vina
Top Pose Binding Affinity -9.2 kcal/mol
Interacting Residues Met769, Leu768, Gly771, Cys773, Leu820
Types of Interactions Hydrogen bond with Met769, Hydrophobic interactions
RMSD (Validation) 1.2 Å

Conclusion

This application note provides a detailed protocol for performing a molecular docking study of 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone with the EGFR kinase domain. The results of such a study can provide valuable insights into the potential of this compound as an EGFR inhibitor. The predicted binding mode and interactions can guide further medicinal chemistry efforts to design more potent and selective inhibitors targeting EGFR for cancer therapy.

References

  • Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.

  • Creative Diagnostics. EGF/EGFR Signaling Pathway.

  • Lang, P. T., & Brozell, S. (2025). Tutorial: Prepping Molecules. UCSF DOCK.

  • Danaher. EGFR Signaling Pathway.

  • ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics.

  • CSUPERB. Tutorial: Molecular Visualization with PyMOL.

  • Zhang, X., Gureasko, J., Shen, K., Cole, P. A., & Kuriyan, J. (2006). The Structure and Clinical Relevance of the EGF Receptor in Human Cancer. Journal of the American Chemical Society, 128(32), 10583–10590.

  • Sigma-Aldrich. Epidermal Growth Factor Receptor (EGFR) Signaling.

  • AutoDock. Tutorial – AutoDock Vina.

  • ScotChem. 6. Preparing the protein and ligand for docking.

  • ResearchGate. How to validate the molecular docking results?

  • Fitzkee, N. A Beginner's Guide to Molecular Visualization Using PyMOL. Fitzkee Lab @ Mississippi State.

  • YouTube. How To Use Pymol? Getting Started with Molecular Visualizations.

  • Dassault Systèmes. BIOVIA Discovery Studio Visualizer.

  • YouTube. Molecular Visualization Using PyMOL: 1 Introduction/User Interface.

  • Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation.

  • YouTube. PyRx Tutorial - Prepare Proteins & Ligands for Docking.

  • Martinelli, A. Protein-ligand interaction.

  • MDPI. Structure and Dynamics of the EGF Receptor as Revealed by Experiments and Simulations and Its Relevance to Non-Small Cell Lung Cancer.

  • Jones, D. A Simple Tutorial for PyMOL: - Visualising Proteins Using Molecular Graphics.

  • Introduction to in silico docking.

  • Bioinformatics Review. How to see ligand interactions and label residues in DS Visualizer?

  • Matter Modeling Stack Exchange. How can I validate docking result without a co-crystallized ligand?

  • Eagon Research Group. Vina Docking Tutorial.

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina.

  • ResearchGate. How to interprete and analyze molecular docking results?

  • NIH. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.

  • YouTube. How to Perform Molecular Docking with AutoDock Vina.

  • Indonesian Journal of Computational Biology (IJCB). Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer.

  • ResearchGate. Proteins and ligand preparation for docking.

  • Diva-portal.org. Validation of docking performance in context of a structural water molecule-using model system.

  • NIH. Protein–Ligand Docking in the Machine-Learning Era.

  • NIH. Emerging functions of the EGFR in cancer.

  • ResearchGate. Structure-function organization of the epidermal growth factor receptor.

  • Wikipedia. Epidermal growth factor receptor.

  • YouTube. Discovery Studio Visualizer tutorial 3 - Ligand-target interaction (3D).

  • Matter Modeling Stack Exchange. How I can analyze and present docking results?

  • Wikipedia. Protein–ligand docking.

  • Galaxy Training!. Protein-ligand docking.

  • PubMed Central. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design.

  • YouTube. Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,.

  • AIP Publishing. Binding free energy analysis of protein-protein docking model structures by evERdock.

  • YouTube. DAY 5 | Molecular Docking & Interaction Analysis.

  • ChemicalBook. 3-(4-ETHOXYPHENYL)-2-THIOXO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE Product Description.

  • NIH. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.

Sources

Application Notes and Protocols for Utilizing CAS 1035-51-4 as a Scaffold for Novel Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone skeleton is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This versatile heterocyclic system is the foundation for numerous approved drugs with a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[2][3][4][5] The specific compound, 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (CAS 1035-51-4), combines the potent quinazolinone core with a thiourea moiety, another pharmacologically significant functional group known to impart diverse biological activities.[6] This unique combination makes CAS 1035-51-4 an exceptional and highly promising scaffold for the rational design of novel therapeutic agents.

These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the CAS 1035-51-4 scaffold for the discovery of new drugs, with a primary focus on anticancer and anti-inflammatory applications. We will delve into the synthetic strategies for derivatization, outline detailed protocols for biological screening, and discuss the rationale behind targeting specific cellular pathways.

Strategic Derivatization of the CAS 1035-51-4 Scaffold

The modular nature of the CAS 1035-51-4 scaffold allows for systematic chemical modifications at several key positions to generate a diverse chemical library for structure-activity relationship (SAR) studies. The primary points of modification include the quinazolinone core, the 2-thioxo group, and the 3-aryl (4-ethoxyphenyl) substituent.

A robust and versatile synthetic approach to generate analogs of CAS 1035-51-4 involves the condensation of an appropriate anthranilic acid derivative with an aryl isothiocyanate.[2][7][8] This one-step synthesis is highly amenable to parallel synthesis and the generation of a focused library of compounds.

Key Modification Points:

  • Position 3 (Aryl Moiety): The 4-ethoxyphenyl group can be readily replaced by a variety of substituted anilines during the synthesis. This allows for the exploration of different electronic and steric effects on biological activity. For instance, introducing electron-withdrawing or electron-donating groups can modulate the compound's interaction with target proteins.

  • Quinazolinone Core: The benzene ring of the quinazolinone can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy) by starting with appropriately substituted anthranilic acids. These modifications can influence the molecule's lipophilicity, metabolic stability, and binding affinity.

  • 2-Thioxo Group: The sulfur atom of the thiourea moiety is a nucleophilic handle that can be alkylated to introduce a wide range of substituents, further expanding the chemical diversity of the library.

Below is a general workflow for the synthesis and derivatization of the CAS 1035-51-4 scaffold.

G cluster_synthesis Scaffold Synthesis cluster_derivatization Scaffold Derivatization A Anthranilic Acid Derivatives C CAS 1035-51-4 Scaffold Library A->C B Aryl Isothiocyanates (e.g., 4-ethoxyphenyl isothiocyanate) B->C D Alkylation of 2-thioxo group C->D E Modification of 3-aryl substituent C->E F Substitution on quinazolinone core C->F G Diverse Compound Library D->G E->G F->G

Caption: Synthetic and derivatization workflow for the CAS 1035-51-4 scaffold.

Targeting Cancer with CAS 1035-51-4 Derivatives

The quinazolinone scaffold is a well-established pharmacophore in the design of anticancer agents, with several approved drugs targeting key signaling pathways in cancer cells.[9][10] Two of the most prominent and validated targets for quinazolinone-based inhibitors are the Epidermal Growth Factor Receptor (EGFR) and tubulin.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[4] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several clinically successful EGFR inhibitors, such as gefitinib and erlotinib, are based on the quinazoline scaffold.[11]

Rationale for Targeting EGFR: Derivatives of the CAS 1035-51-4 scaffold can be designed to act as ATP-competitive inhibitors of the EGFR kinase domain. The quinazolinone core can mimic the adenine ring of ATP, while the 3-aryl substituent can be optimized to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, making tubulin a validated target for anticancer drugs. A number of quinazoline derivatives have been reported to inhibit tubulin polymerization by binding to the colchicine site.[2][12]

Rationale for Targeting Tubulin: The structural features of the CAS 1035-51-4 scaffold, particularly the presence of two aromatic rings connected by a flexible linker, are consistent with the pharmacophore requirements for binding to the colchicine site on tubulin. By systematically modifying the substituents on both the quinazolinone and the 3-aryl rings, it is possible to develop potent tubulin polymerization inhibitors.

The proposed dual-targeting approach is illustrated in the following diagram:

G cluster_cancer Anticancer Mechanism of Action Scaffold CAS 1035-51-4 Derivatives EGFR EGFR Kinase Domain Scaffold->EGFR Tubulin Tubulin (Colchicine Site) Scaffold->Tubulin Inhibition1 Inhibition of ATP Binding EGFR->Inhibition1 Inhibition2 Inhibition of Polymerization Tubulin->Inhibition2 Downstream1 Blocked Signal Transduction Inhibition1->Downstream1 Downstream2 Disrupted Mitotic Spindle Inhibition2->Downstream2 Apoptosis Apoptosis Downstream1->Apoptosis Downstream2->Apoptosis

Caption: Proposed dual anticancer mechanism of CAS 1035-51-4 derivatives.

Targeting Inflammation with CAS 1035-51-4 Derivatives

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. The quinazolinone scaffold has been explored for the development of anti-inflammatory agents.[13] A critical signaling pathway in inflammation is mediated by Toll-like receptors (TLRs), particularly TLR4, which recognizes lipopolysaccharide (LPS) from Gram-negative bacteria and triggers a pro-inflammatory cascade, leading to the production of nitric oxide (NO).

Rationale for Targeting TLR4 Signaling: The thiourea moiety in the CAS 1035-51-4 scaffold is a key structural feature that can be exploited for anti-inflammatory activity. Novel quinazolinone-2-carbothioamide derivatives have been shown to be potent inhibitors of TLR4 signaling by forming key hydrogen bonds and hydrophobic interactions.[14] By derivatizing the scaffold, it is possible to develop compounds that modulate the TLR4 signaling pathway and inhibit the production of inflammatory mediators like NO.

Lead Optimization and ADMET Considerations

Following the initial screening and identification of hit compounds, lead optimization is a critical step to improve potency, selectivity, and pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be employed to guide the design of next-generation analogs with improved drug-like properties.[1][13][15][16] Key parameters to consider include aqueous solubility, membrane permeability, metabolic stability, and potential for off-target toxicity.

Experimental Protocols

Protocol 1: General Synthesis of 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Derivatives

This protocol is adapted from established methods for the synthesis of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones.[2][7][8]

Materials:

  • Substituted anthranilic acid (1.0 eq)

  • Substituted aryl isothiocyanate (1.1 eq)

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • To a round-bottom flask, add the substituted anthranilic acid (1.0 eq) and the substituted aryl isothiocyanate (1.1 eq).

  • Add glacial acetic acid to the flask to achieve a concentration of approximately 0.1 M.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 10-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to afford the purified 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivative.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Protocol 2: In Vitro EGFR Kinase Assay

This protocol is based on a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, to measure the inhibition of EGFR kinase activity.[14][17][18][19]

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept below 1%.

  • In a white-walled multi-well plate, add 5 µL of the diluted test compound or control (e.g., erlotinib as a positive control, DMSO as a negative control).

  • Prepare a master mix containing the EGFR enzyme and the Poly(Glu, Tyr) substrate in kinase assay buffer. Add 10 µL of this master mix to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final reaction volume should be 25 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.

Protocol 3: In Vitro Tubulin Polymerization Assay

This protocol describes a fluorescence-based assay to measure the effect of test compounds on tubulin polymerization.[3][20][21][22][23]

Materials:

  • Lyophilized bovine brain tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds (dissolved in DMSO)

  • Paclitaxel (polymerization promoter, positive control)

  • Nocodazole (polymerization inhibitor, positive control)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with temperature control

Procedure:

  • Reconstitute the lyophilized tubulin in ice-cold tubulin polymerization buffer. Keep on ice.

  • Prepare serial dilutions of the test compounds in polymerization buffer.

  • In a pre-chilled 96-well plate, add the test compounds, positive controls (paclitaxel, nocodazole), and a vehicle control (DMSO).

  • Prepare a tubulin polymerization reaction mix on ice containing tubulin, GTP, and the fluorescent reporter.

  • Initiate the polymerization by adding the tubulin reaction mix to each well of the plate.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60-90 minutes.

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization. Calculate IC₅₀ or EC₅₀ values as appropriate.

Protocol 4: In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol uses the Griess assay to measure the inhibition of LPS-induced NO production in the murine macrophage cell line RAW 264.7.[24][25][26][27][28]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • Griess Reagent System (Promega) or equivalent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Remove the medium and replace it with fresh medium containing serial dilutions of the test compounds. Incubate for 1 hour.

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.

  • Incubate the plate for an additional 24 hours.

  • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of the Sulfanilamide solution (Part 1 of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of the NED solution (Part 2 of Griess Reagent) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Create a standard curve using sodium nitrite to quantify the amount of nitrite in the samples.

  • Calculate the percent inhibition of NO production for each compound and determine the IC₅₀ value.

Protocol 5: In Vivo Mouse Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of lead compounds using a subcutaneous xenograft model in immunodeficient mice.[5][9][10][29][30]

Materials:

  • Human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer)

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID)

  • Matrigel (optional)

  • Test compound formulated for administration (e.g., oral gavage, intraperitoneal injection)

  • Vehicle control

  • Positive control drug (e.g., erlotinib for an EGFR-targeted compound)

  • Calipers for tumor measurement

Procedure:

  • Culture the selected human cancer cells to 80-90% confluency.

  • Harvest the cells and resuspend them in sterile PBS or serum-free medium at a concentration of 5-10 x 10⁶ cells/100 µL. Matrigel can be mixed 1:1 with the cell suspension to improve tumor take rate.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (vehicle control, test compound at different doses, positive control).

  • Administer the test compound and controls according to the predetermined dosing schedule and route.

  • Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Protocol 6: In Vivo Carrageenan-Induced Paw Edema Model in Rats

This protocol is a standard method for evaluating the acute anti-inflammatory activity of test compounds.[4][6][12][31]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound formulated for administration

  • Vehicle control

  • Positive control drug (e.g., indomethacin)

  • Plethysmometer

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Administer the test compound, vehicle control, or positive control (e.g., indomethacin, 10 mg/kg) orally or intraperitoneally.

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Calculate the increase in paw volume (edema) for each rat at each time point by subtracting the initial paw volume from the post-injection paw volume.

  • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

References

  • El-Sayed, N. N., Al-Otaibi, T. M., Barakat, A., Almarhoon, Z. M., Hassan, M. Z., Al-Zaben, M. I., Krayem, N., Masand, V. H., & Ben Bacha, A. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. Pharmaceuticals (Basel, Switzerland), 16(10), 1392. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Morris, C. J. (2010). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, Chapter 5, Unit 5.4. [Link]

  • Ghotbi, Y., et al. (2011). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 43(5), 596–601. [Link]

  • Soni, H., et al. (2015). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer research, 35(1), 237–243. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Singh, P., & Kaur, M. (2019). Quinazolin-4-one derivatives lacking toxicity-producing attributes as glucokinase activators: design, synthesis, molecular docking, and in-silico ADMET prediction. Future Journal of Pharmaceutical Sciences, 5(1), 1-15. [Link]

  • An, H., et al. (2013). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological research, 29(1), 1–7. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2022). Synthesis, Molecular Docking Study, and ADMET Properties of New Antimicrobial Quinazolinone and Fused Quinazoline Derivatives. Polycyclic Aromatic Compounds, 1-20. [Link]

  • Fehrenbacher, J. C., et al. (2012). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Current protocols in pharmacology, Chapter 5, Unit–5.25. [Link]

  • Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Methods in molecular biology (Clifton, N.J.), 1025, 225–232. [Link]

  • Wang, Z., & Cole, P. A. (2016). In Vitro Enzyme Kinetics Analysis of EGFR. Methods in molecular biology (Clifton, N.J.), 1525, 19–32. [Link]

  • Sung, P. J., et al. (2012). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine drugs, 10(3), 593–602. [Link]

  • Wang, Z., & Cole, P. A. (2016). In Vitro Enzyme Kinetics Analysis of EGFR. Methods in Molecular Biology, 19-32. [Link]

  • Baraskar, K., Tiwari, A., & Dubey, P. (2024). In-Silico ADMET Prediction, Structure-Based Drug Design and Molecular Docking Studies of Quinazoline Derivatives as Novel EGFR Inhibitors. International Journal of Pharmaceutical Sciences and Research, 15(9), 3645-3656. [Link]

  • An, H., et al. (2013). Human tumor xenograft models for preclinical assessment of anticancer drug development. Toxicological research, 29(1), 1–7. [Link]

  • PrepChem. (n.d.). Synthesis of 3-phenyl-2,3-dihydro-2-thioxoquinazolin-4(1H)-one. Retrieved from [Link]

  • Baraskar, K., et al. (2024). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. ACS omega, 9(1), 106–122. [Link]

  • Chan, H., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of visualized experiments : JoVE, (116), 54564. [Link]

  • Jantrawut, P., et al. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Medical Association of Thailand = Chotmaihet thangphaet, 100 Suppl 5, S67–S73. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Retrieved from [Link]

  • Lestini, B., et al. (2013). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer chemotherapy and pharmacology, 72(4), 881–891. [Link]

  • Hölzel Biotech. (n.d.). Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin). Retrieved from [Link]

  • Adhitama, L., et al. (2021). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya, 31(4), 232-236. [Link]

  • Kim, J. H., et al. (2015). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 58(4), 591–596. [Link]

  • El-Sayed, W. A., et al. (1998). Synthesis and reactions of some 3 aryl-2-thioxoquinazolin-4(3H)-ones. Indian Journal of Heterocyclic Chemistry, 8(2), 115-120. [Link]

  • El-Sayed, N. N., et al. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1 H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3 H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. Pharmaceuticals (Basel, Switzerland), 16(10), 1392. [Link]

  • Stankova, I. G., et al. (2022). Synthesis of 3-Aryl-4(3 H )-quinazolinones from Anthranilic Acids and Triethyl Orthoformate. Chemistry of Heterocyclic Compounds, 58(10), 833-838. [Link]

  • Wikipedia. (n.d.). Methoxy group. Retrieved from [Link]

  • Science.gov. (n.d.). phenyl ring substituents: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). How OH and O– groups affect electronic structure of meta-substituted and para-substituted phenols and phenolates. Retrieved from [Link]

  • MDPI. (n.d.). Alkoxyalkylation of Electron-Rich Aromatic Compounds. Retrieved from [Link]

  • Reddit. (2019, June 13). Phenoxy substituent on phenyl ring - EDG or EWG? [Online forum post]. Reddit. [Link]

Sources

Application Note & Protocol: Cell Cycle Analysis of Cancer Cells Treated with 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing cell cycle analysis of cancer cells following treatment with the novel anticancer compound, 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure technical accuracy and reproducibility.

Introduction: The Therapeutic Potential of Quinazolinones and the Importance of Cell Cycle Analysis

Quinazolinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer effects. These compounds have been shown to target various hallmarks of cancer, such as uncontrolled proliferation, by inducing cell cycle arrest and apoptosis.[1][2] The core structure of quinazolinone can be readily modified, allowing for the synthesis of a diverse library of derivatives with potentially enhanced efficacy and selectivity against various cancer types.[3]

The compound of interest, 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone, belongs to the 2-thioxo-quinazolinone subclass. While extensive research has been conducted on 4(3H)-quinazolinones, the 2-thioxo derivatives also represent a promising avenue for anticancer drug discovery.[4] Understanding the mechanism of action of these novel compounds is paramount for their development as therapeutic agents.

Cell cycle analysis is a fundamental technique used to investigate the antiproliferative effects of potential drug candidates. The cell cycle is a tightly regulated process that governs cell duplication and division. It consists of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell growth. By analyzing the distribution of cells in each phase of the cell cycle after drug treatment, we can determine if the compound induces a block at a specific checkpoint, thus inhibiting cancer cell proliferation.

This application note will detail a robust protocol for treating cancer cells with 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone and subsequently analyzing the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Experimental Design and Rationale

The following protocol is designed to assess the impact of 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone on the cell cycle of a selected cancer cell line. The choice of cell line, drug concentration, and treatment duration are critical parameters that should be optimized for each specific experimental system.

Workflow Overview

Experimental Workflow cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Sample Preparation cluster_3 Data Acquisition & Analysis A 1. Culture Cancer Cells B 2. Seed Cells for Experiment A->B C 3. Treat with 3-(4-ethoxyphenyl)- 2-thioxo-quinazolinone B->C D 4. Harvest & Fix Cells C->D E 5. Propidium Iodide Staining D->E F 6. Flow Cytometry E->F G 7. Analyze Cell Cycle Distribution F->G

Caption: Experimental workflow for cell cycle analysis.

Detailed Protocol

This protocol provides a step-by-step methodology for the cell cycle analysis of cancer cells treated with 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone.

Materials
  • Cancer cell line of interest (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone (dissolved in DMSO to create a stock solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure

1. Cell Culture and Seeding:

1.1. Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency. The use of healthy, exponentially growing cells is crucial for reproducible results.

1.2. Trypsinize the cells, count them using a hemocytometer or automated cell counter, and seed them into 6-well plates at a density that will allow them to reach 50-60% confluency on the day of treatment.

2. Compound Treatment:

2.1. Prepare serial dilutions of 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone from the stock solution in a complete culture medium. It is recommended to test a range of concentrations (e.g., based on a previously determined IC50 value) to observe dose-dependent effects.

2.2. Include a vehicle control (DMSO-treated) and an untreated control. The final concentration of DMSO should be consistent across all wells and ideally below 0.1% to avoid solvent-induced cytotoxicity.

2.3. Remove the old medium from the 6-well plates and add the medium containing the different concentrations of the compound or the vehicle control.

2.4. Incubate the cells for a predetermined time point (e.g., 24, 48, or 72 hours). A time-course experiment is recommended to understand the kinetics of cell cycle arrest.

3. Cell Harvesting and Fixation:

3.1. After the incubation period, collect the culture medium, which may contain detached, apoptotic cells.

3.2. Wash the adherent cells with PBS and then detach them using trypsin-EDTA.

3.3. Combine the detached cells with the collected medium from step 3.1 and centrifuge at 300 x g for 5 minutes.

3.4. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

3.5. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. This step permeabilizes the cells and preserves their DNA content.

3.6. Store the fixed cells at -20°C for at least 2 hours. Cells can be stored at this stage for several days if necessary.

4. Propidium Iodide Staining:

4.1. Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

4.2. Wash the cell pellet with 5 mL of PBS and centrifuge again.

4.3. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. RNase A is essential to degrade RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.

4.4. Incubate the cells in the dark at room temperature for 30 minutes.

5. Flow Cytometry and Data Analysis:

5.1. Analyze the stained cells using a flow cytometer. Acquire at least 10,000 events per sample.

5.2. Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution. Gate the cell population to exclude debris and doublets.

5.3. Generate a histogram of DNA content (PI fluorescence intensity) and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Results and Data Interpretation

Based on studies of structurally similar quinazolinone derivatives, treatment with 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone is anticipated to induce cell cycle arrest, most likely at the G2/M phase.[5][6] This would be observed as an accumulation of cells in the G2/M peak of the DNA content histogram compared to the control groups.

Quantitative Data Summary
Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Untreated Control~60-70%~15-20%~10-15%
Vehicle Control (DMSO)~60-70%~15-20%~10-15%
Compound (Low Conc.)VariableVariableIncreased
Compound (High Conc.)VariableVariableSignificantly Increased

Note: The exact percentages will vary depending on the cell line, compound concentration, and treatment duration.

Proposed Mechanism of Action: G2/M Arrest

The accumulation of cells in the G2/M phase suggests that 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone may interfere with the G2 checkpoint or the mitotic machinery. Several quinazolinone derivatives have been reported to induce G2/M arrest by inhibiting tubulin polymerization, which is essential for the formation of the mitotic spindle.[7] Another potential mechanism is the modulation of the Cyclin B1/Cdk1 complex, a key regulator of the G2 to M transition.[8][9][10]

G2M_Checkpoint G2 G2 Phase CyclinB1_Cdk1 Cyclin B1 / Cdk1 (Inactive) G2->CyclinB1_Cdk1 Activation Required M Mitosis Cdc25C Cdc25C CyclinB1_Cdk1_active Cyclin B1 / Cdk1 (Active) CyclinB1_Cdk1_active->M Promotes Entry Cdc25C->CyclinB1_Cdk1_active Activates Compound 3-(4-ethoxyphenyl)- 2-thioxo-quinazolinone Compound->Cdc25C Potential Inhibition Tubulin Tubulin Polymerization Compound->Tubulin Potential Inhibition Spindle Mitotic Spindle Formation Tubulin->Spindle Spindle->M

Caption: Potential mechanism of G2/M arrest.

As depicted in the diagram, the activation of the Cyclin B1/Cdk1 complex by the phosphatase Cdc25C is a critical step for entry into mitosis.[11] Some quinazolinone analogs have been shown to down-regulate Cdc25C, leading to the accumulation of inactive Cyclin B1/Cdk1 and subsequent G2/M arrest.[5] Furthermore, disruption of microtubule dynamics through inhibition of tubulin polymerization can also activate the spindle assembly checkpoint, preventing cells from progressing into anaphase.

Conclusion

This application note provides a detailed protocol and the underlying scientific rationale for investigating the effects of 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone on the cancer cell cycle. By following this guide, researchers can obtain reliable and reproducible data to elucidate the antiproliferative mechanism of this novel compound, a crucial step in its preclinical evaluation as a potential anticancer agent. Further experiments, such as Western blotting for key cell cycle regulatory proteins (e.g., Cyclin B1, Cdk1, p-Cdk1, Cdc25C), would be valuable to confirm the proposed mechanism of action.

References

  • Alqahtani, A. S. (2017). Quinazolinones as Potential Anticancer Agents. Molecules, 22(6), 919. [Link]

  • Chen, Q., et al. (2017). A novel quinazoline-based analog induces G2/M cell cycle arrest and apoptosis in human A549 lung cancer cells via a ROS-dependent mechanism. Biochemical and Biophysical Research Communications, 486(2), 314-320. [Link]

  • Hassan, A. S., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals, 17(5), 649. [Link]

  • Abdel-Ghani, T. M., et al. (2024). Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. RSC Advances, 14(3), 1845-1865. [Link]

  • Kello, M., et al. (2023). The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. International Journal of Molecular Sciences, 24(7), 6729. [Link]

  • Chen, Q., et al. (2017). A novel quinazoline-based analog induces G2/M cell cycle arrest and apoptosis in human A549 lung cancer cells via a ROS-dependent mechanism. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2022). Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 743-756. [Link]

  • Al-Said, M. S., et al. (2017). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. Chemistry Central Journal, 11(1), 77. [Link]

  • Shi, Y., et al. (2021). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 26(16), 4983. [Link]

  • Asadi, M., et al. (2018). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research in Pharmaceutical Sciences, 13(6), 531-539. [Link]

  • Hamdy, A. M., et al. (2023). Analysis of the cellular cycle and impact of quinazolinone-1,2,3-triazole glycoside 13 on the proportion of V-FITC-positive annexin that stain in HCT-116 cells in comparison with control. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2020). Synthesis, Characterization, Anti-proliferative Evaluation, and DNA Flow Cytometry Analysis of Some 2-Thiohydantoin Derivatives. Mini-Reviews in Medicinal Chemistry, 20(18), 1929-1941. [Link]

  • Abdel-Aziz, M., et al. (2022). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 27(19), 6296. [Link]

  • Ghorab, M. M., et al. (2022). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 16, 3949-3971. [Link]

  • Kumar, A., et al. (2010). Synthesis and anticancer activity of some novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones. Orbital: The Electronic Journal of Chemistry, 2(2), 147-155. [Link]

  • Lin, Y. C., et al. (2020). Molecular modelling, synthesis, cytotoxicity and anti-tumour mechanisms of 2-aryl-6-substituted quinazolinones as dual-targeted anti-cancer agents. British Journal of Pharmacology, 177(18), 4235-4255. [Link]

  • Ling, Y. H., et al. (2008). Critical Role of Cyclin B1/Cdc2 Up-regulation in the Induction of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with 2-Methoxyestradiol. Molecular Pharmacology, 74(5), 1256-1266. [Link]

  • Tseng, C. J., et al. (2009). Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated With Nocodazole. Journal of Cellular Biochemistry, 107(5), 925-935. [Link]

  • De Souza, C. P., et al. (2000). Centrosomal and cytoplasmic Cdc2/cyclin B1 activation precedes nuclear mitotic events. Experimental Cell Research, 257(1), 11-21. [Link]

  • El-Naggar, M., et al. (2022). Cytotoxicity, molecular modeling, cell cycle arrest, and apoptotic induction induced by novel tetrahydro-[5]triazolo[3,4- a ]isoquinoline chalcones. Journal of the Iranian Chemical Society, 19(11), 4785-4801. [Link]

  • Lee, E. R., et al. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. International Journal of Molecular Sciences, 23(11), 6296. [Link]

  • Kumar, A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Molecular Structure, 1239, 130519. [Link]

Sources

Application Notes: 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone in Antiviral Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinazolinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including notable antiviral properties.[1][2] This document provides a detailed guide for researchers on the application of a specific derivative, 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone, in the field of antiviral research. We offer in-depth protocols for evaluating its efficacy and cytotoxicity, insights into its potential mechanisms of action, and a framework for data interpretation. These guidelines are designed to equip researchers in virology and drug development with the necessary tools to rigorously assess the antiviral potential of this compound.

Introduction: The Quinazolinone Scaffold in Antiviral Drug Discovery

The quinazolinone core is a privileged scaffold in drug discovery, found in numerous approved therapeutic agents.[3] In virology, its derivatives have shown promise against a range of viruses by targeting both viral and host-cell factors essential for replication.[4][5][6] The compound 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone, characterized by an ethoxyphenyl group at the N3 position and a thioxo group at C2, presents a unique chemical architecture for exploring structure-activity relationships (SAR) in antiviral screening campaigns.[5] Its evaluation requires a systematic approach, beginning with an assessment of its impact on host cell viability to ensure that any observed antiviral effect is not a byproduct of general toxicity.

Potential Mechanism of Action

While the precise mechanism for 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone is a subject of ongoing investigation, the broader quinazolinone class has been shown to interfere with multiple stages of the viral life cycle.[7] Plausible targets include:

  • Viral Enzymes: Inhibition of critical viral enzymes such as proteases, polymerases, or neuraminidase, which are essential for viral replication and propagation.[4][7]

  • Host Cell Factors: Modulation of host cell signaling pathways, like the NF-κB pathway, that are hijacked by viruses to facilitate their replication.[4]

  • Viral Entry/Fusion: Blocking the initial stages of infection by preventing the virus from entering the host cell.

The diagram below illustrates these potential points of intervention for a generic quinazolinone derivative.

cluster_host Host Cell cluster_virus Virus Life Cycle receptor Cellular Receptor endosome Endosome receptor->endosome 2. Entry uncoating Uncoating & Genome Release endosome->uncoating 3. Uncoating nucleus Nucleus translation Viral Protein Synthesis (Protease) nucleus->translation ribosome Ribosome assembly Virion Assembly ribosome->assembly release Virus Release assembly->release 6. Release host_factor Host Factors (e.g., NF-κB) virus Virus Particle virus->receptor 1. Attachment uncoating->host_factor replication Viral Genome Replication (Polymerase) uncoating->replication replication->nucleus replication->assembly translation->ribosome translation->assembly compound 3-(4-ethoxyphenyl)- 2-thioxo-quinazolinone compound->receptor Blocks Entry? compound->host_factor Modulates Host Response? compound->replication Inhibits Polymerase? compound->translation Inhibits Protease? start Start: Compound Synthesis & Stock Preparation cytotoxicity Step 1: Cytotoxicity Assay (e.g., MTT) start->cytotoxicity cc50 Determine CC50 (50% Cytotoxic Concentration) cytotoxicity->cc50 antiviral Step 2: Antiviral Efficacy Assay (e.g., Plaque Reduction or qPCR) cc50->antiviral Use Non-Toxic Concentrations si Step 3: Calculate Selectivity Index (SI = CC50 / EC50) cc50->si ec50 Determine EC50 (50% Effective Concentration) antiviral->ec50 ec50->si end End: Lead Candidate Prioritization si->end

Caption: Standard workflow for in vitro antiviral compound screening.

Detailed Experimental Protocols

Scientific rigor demands validated and reproducible methods. The following protocols are foundational for testing 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone.

Protocol 1: Cytotoxicity Assessment using MTT Assay

Rationale: Before assessing antiviral activity, it is crucial to determine the concentration range at which the compound is not toxic to the host cells. The MTT assay is a colorimetric method that measures mitochondrial activity, which serves as an indicator of cell viability. [8][9]A decrease in mitochondrial activity is correlated with cell death or reduced proliferation. This allows for the differentiation between a true antiviral effect and an effect caused by the compound killing the host cells. [9][10] Materials:

  • Host cell line appropriate for the virus of interest (e.g., Vero, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)

  • 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone (stock solution in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • DMSO (Dimethyl sulfoxide), cell culture grade

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in ~80-90% confluency after 24 hours. Incubate at 37°C with 5% CO₂.

  • Compound Dilution: Prepare a series of 2-fold serial dilutions of 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone in cell culture medium. The final DMSO concentration in all wells should be kept constant and non-toxic (typically ≤0.5%).

  • Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the diluted compound to triplicate wells for each concentration.

    • Controls: Include "cells only" (untreated) wells and "vehicle control" wells (medium with the same final DMSO concentration as the treated wells).

  • Incubation: Incubate the plates for a duration that matches the planned antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂. [8]5. MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals. [9]6. Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the 50% cytotoxic concentration (CC₅₀).

Protocol 2: Antiviral Efficacy Assessment by Plaque Reduction Assay

Rationale: The plaque reduction assay is the "gold standard" for quantifying infectious virus particles. [11]It measures the ability of a compound to prevent a virus from forming plaques, which are localized areas of cell death (cytopathic effect) in a cell monolayer. [12]Each plaque originates from a single infectious virus particle. By counting the reduction in plaque numbers in the presence of the compound, we can directly measure its inhibitory effect on the production of infectious progeny virus. [11][13] Materials:

  • Confluent host cell monolayers in 6-well or 12-well plates

  • Virus stock with a known titer (PFU/mL)

  • 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone at non-toxic concentrations

  • Overlay medium: 2X cell culture medium mixed 1:1 with low-melting-point agarose or methylcellulose

  • Crystal Violet staining solution (0.1% Crystal Violet in 20% ethanol)

Procedure:

  • Compound and Virus Preparation: Prepare serial dilutions of the compound in serum-free medium. In a separate set of tubes, dilute the virus stock to achieve ~100 plaque-forming units (PFU) per well.

  • Virus-Compound Incubation: Mix equal volumes of the diluted virus and the diluted compound. As a control, mix the virus with medium only (virus control). Incubate the mixtures at 37°C for 1 hour to allow the compound to interact with the virus. [14]3. Infection: Remove the growth medium from the cell monolayers. Inoculate the cells with 200 µL of the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes. [15]4. Overlay Application: After adsorption, remove the inoculum and gently add 2-3 mL of the semi-solid overlay medium to each well. The overlay restricts the spread of progeny virus to adjacent cells, ensuring the formation of distinct plaques.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaques to form (typically 3-7 days, depending on the virus).

  • Plaque Visualization: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with Crystal Violet solution for 15-20 minutes. Gently wash with water and allow the plates to dry.

  • Data Acquisition: Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Plot the percentage of inhibition against the compound concentration (log scale) to determine the 50% effective concentration (EC₅₀).

Protocol 3: Viral Load Quantification by Real-Time Quantitative PCR (RT-qPCR)

Rationale: RT-qPCR is a highly sensitive method for quantifying viral nucleic acids (RNA or DNA). [16][17]This assay measures the effect of the compound on the accumulation of viral genetic material, providing insight into its impact on viral replication. [18][19]Unlike the plaque assay, it measures total viral genomes, not just infectious particles. This can be particularly useful for viruses that do not form clear plaques or for high-throughput screening. [16] Materials:

  • Cells, virus, and compound as described in previous protocols

  • Viral nucleic acid extraction kit

  • Reverse transcriptase (for RNA viruses)

  • qPCR master mix (e.g., SYBR Green or probe-based)

  • Virus-specific primers and probes

  • Real-time PCR instrument

Procedure:

  • Experimental Setup: Seed cells in a 24- or 48-well plate. Infect the cells with the virus at a defined multiplicity of infection (MOI) in the presence of serial dilutions of the compound. Include uninfected and untreated-infected controls.

  • Incubation: Incubate for a full replication cycle (e.g., 24-48 hours).

  • Nucleic Acid Extraction: Harvest the supernatant or the cells (or both) and extract the viral DNA or RNA using a commercial kit according to the manufacturer's instructions.

  • Reverse Transcription (for RNA viruses): Convert the extracted viral RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction by mixing the cDNA (or DNA), qPCR master mix, and virus-specific primers/probes.

  • Data Acquisition: Run the reaction on a real-time PCR instrument. The instrument measures the fluorescence signal at each cycle, and the cycle at which the signal crosses a threshold (Ct value) is recorded. [20]7. Analysis:

    • Absolute Quantification: Use a standard curve of known concentrations of viral nucleic acid to convert Ct values into viral copy numbers (e.g., copies/mL). [17] * Relative Quantification: Calculate the fold change in viral genome copies relative to the untreated virus control.

    • Plot the percentage of inhibition of viral replication against the compound concentration to determine the EC₅₀.

Data Interpretation and Presentation

The ultimate goal is to determine the therapeutic window of the compound. This is achieved by comparing its efficacy with its toxicity.

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%. A higher CC₅₀ value is desirable.

  • EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral activity (e.g., plaque formation, viral genome replication) by 50%. [21]A lower EC₅₀ value is desirable.

  • Selectivity Index (SI): The ratio of cytotoxicity to antiviral activity (SI = CC₅₀ / EC₅₀). The SI is a critical parameter for evaluating a compound's potential as a drug. A higher SI value (typically >10) indicates that the compound is effective against the virus at concentrations well below those at which it is toxic to host cells. [8] Table 1: Representative Data Presentation for Antiviral Screening

    Compound Target Virus Cell Line CC₅₀ (µM) EC₅₀ (µM) Selectivity Index (SI)
    3-(4-ethoxyphenyl)-2-thioxo-quinazolinone Virus X Vero >100 1.5 >66.7
    3-(4-ethoxyphenyl)-2-thioxo-quinazolinone Virus Y A549 85.2 7.8 10.9

    | Positive Control (e.g., Remdesivir) | Virus X | Vero | >100 | 0.8 | >125 |

Note: The data presented above is for illustrative purposes only.

References

  • Creative Biolabs. Plaque Reduction Neutralization Test (PRNT) Protocol. Available from: [Link]

  • Heim, A., et al. (2003). Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients. Journal of Clinical Microbiology. Available from: [Link]

  • May, J. & Grout, M. (2006). Cell-based Assays to Identify Inhibitors of Viral Disease. Combinatorial Chemistry & High Throughput Screening. Available from: [Link]

  • Creative Diagnostics. Viral Load Testing. Available from: [Link]

  • Li, L., et al. (2021). Design, Synthesis, Antibacterial Activity, Antiviral Activity, and Mechanism of Myricetin Derivatives Containing a Quinazolinone Moiety. ACS Omega. Available from: [Link]

  • Papin, J. F., et al. (2005). Real-Time Quantitative PCR Analysis of Viral Transcription. Methods in Molecular Biology. Available from: [Link]

  • van Rijn, A. L., et al. (2021). Viral load quantification by qPCR and mGNS per patient sample. ResearchGate. Available from: [Link]

  • Creative Diagnostics. Plaque Reduction Assay. Available from: [Link]

  • Virology Research Services. (2017). Six useful viral qRT-PCR tips. Available from: [Link]

  • Totoraitis, C. & Teschke, R. (2006). Plaque Assay Protocols. American Society for Microbiology. Available from: [Link]

  • Virology Research Services. Antiviral Drug Screening. Available from: [Link]

  • Tůmová, B., et al. (2022). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Cytotoxicity Screening Assay - Paired with Antiviral Assays v1. Available from: [Link]

  • An, N., et al. (2019). Plaque Reduction Neutralization Test. Bio-protocol. Available from: [Link]

  • Faway, M., et al. (2019). 2-Pyridinyl-4(3H)-Quinazolinone: A Scaffold for Anti-influenza A Virus Compounds. ChemistrySelect. Available from: [Link]

  • de Souza, W. M., et al. (2014). Development of a novel plaque reduction neutralisation test for hantavirus infection. Memorias do Instituto Oswaldo Cruz. Available from: [Link]

  • Virology Research Services. (2025). Cytotoxicity Assays: How We Test Cell Viability. YouTube. Available from: [Link]

  • Li, L., et al. (2021). Design, Synthesis, Antibacterial Activity, Antiviral Activity, and Mechanism of Myricetin Derivatives Containing a Quinazolinone Moiety. ACS Omega. Available from: [Link]

  • Wang, Z., et al. (2023). Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. ACS Infectious Diseases. Available from: [Link]

  • Shi, Z., et al. (2014). Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety. Molecules. Available from: [Link]

  • Wang, M., et al. (2019). Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice. Molecules. Available from: [Link]

  • Girish, Y. R., et al. (2011). Synthesis, antiviral and cytotoxic activities of some novel 2-Phenyl-3-Disubstituted Quinazolin-4(3H)-ones. Medicinal Chemistry Research. Available from: [Link]

  • Al-Obaydi, W. M., et al. (2021). Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro). Applied Biochemistry and Biotechnology. Available from: [Link]

  • Sanna, V., et al. (2010). Synthesis, antiviral activity and cytotoxicity evaluation of Schiff bases of some 2-phenyl quinazoline-4(3)H-ones. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Stalinskaya, A. L., et al. (2022). Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. Molecules. Available from: [Link]

  • Al-Salahi, R., et al. (2023). Biological Investigation of 2-Thioxo-benzo[g]quinazolines against Adenovirus Type 7 and Bacteriophage Phi X174: An In Vitro Study. Molecules. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. Molecules. Available from: [Link]

  • Al-Salahi, R., et al. (2023). Biological Investigation of 2-Thioxo-benzo[g]quinazolines against Adenovirus Type 7 and Bacteriophage Phi X174: An In Vitro Study. National Institutes of Health. Available from: [Link]

  • Achar, K. C. S., et al. (2023). Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one (4) and 3. Medires Publishing. Available from: [Link]

  • Al-salahi, R., et al. (2016). Synthetic route for 2-thioxo-benzo[g]quinazolines (1–28). ResearchGate. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinazolinone derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists focused on the synthesis of 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. Here, we move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide actionable strategies to improve reaction yield and product purity.

Overview of the Synthetic Strategy

The synthesis of 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is typically achieved via a two-stage process. The first stage involves the formation of an isothiocyanate intermediate from 4-ethoxyaniline. The second stage is a cyclocondensation reaction between this intermediate and an anthranilic acid derivative. Understanding each stage is critical for diagnosing and resolving yield-related issues.

The overall transformation can be visualized as follows:

G cluster_0 Stage 1: Isothiocyanate Formation cluster_1 Stage 2: Cyclocondensation A 4-Ethoxyaniline C 4-Ethoxyphenyl Isothiocyanate (Intermediate) A->C Thiocarbonylation B Carbon Disulfide (CS2) + Base (e.g., Et3N) E 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro -4(1H)-quinazolinone (Final Product) C->E Nucleophilic Attack & Cyclization D Anthranilic Acid D->E F Reflux in Glacial Acetic Acid

Caption: General two-stage workflow for the synthesis.

The key to a high-yield synthesis lies in the efficient formation of the isothiocyanate intermediate and driving the subsequent cyclization to completion while minimizing side reactions.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis in a question-and-answer format, providing both the rationale and a solution.

Issue 1: Low or No Product Formation

Q: My reaction yield is consistently low (<30%), or I'm recovering mostly starting materials. What are the most likely causes?

A: This is a common issue that typically points to problems in one of the two main stages: isothiocyanate formation or the final cyclization.

Possible Cause A: Inefficient Isothiocyanate Formation

The conversion of 4-ethoxyaniline to 4-ethoxyphenyl isothiocyanate is a critical step. The most common method involves reacting the amine with carbon disulfide and a base to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.[1][2] This process can be hampered by:

  • Moisture: Water can react with the isothiocyanate intermediate, leading to the formation of symmetric thioureas or other undesired byproducts.

  • Reagent Quality: Impure carbon disulfide or amine can introduce side reactions.

  • Incorrect Stoichiometry: An improper ratio of amine, CS₂, and base can lead to incomplete conversion.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents.

  • Verify Reagent Purity: Use freshly distilled 4-ethoxyaniline and high-purity carbon disulfide.

  • Monitor Intermediate Formation: Before adding the anthranilic acid, you can optionally confirm the formation of the isothiocyanate. A small aliquot of the reaction mixture can be analyzed by IR spectroscopy; a strong, sharp absorption band between 2000-2200 cm⁻¹ is characteristic of the -N=C=S group.

Possible Cause B: Suboptimal Cyclization Conditions

The cyclocondensation between the isothiocyanate and anthranilic acid requires specific conditions to proceed efficiently.

  • Insufficient Temperature: This reaction has a significant activation energy barrier and typically requires heat to overcome it.[3]

  • Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and in facilitating the reaction mechanism. Glacial acetic acid is often used as it acts as both a solvent and an acid catalyst.[3] Using less polar solvents may hinder the reaction.[4][5]

Troubleshooting Steps:

  • Optimize Temperature: Ensure the reaction is heated to reflux (typically in glacial acetic acid, ~118 °C). Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Solvent Choice: Glacial acetic acid is the recommended solvent for this cyclization. If solubility is an issue, polar aprotic solvents like DMF could be explored, though this may require re-optimization of temperature and reaction time.[4]

Issue 2: Significant Byproduct Formation

Q: My TLC plate shows multiple spots, and my final product is difficult to purify. What are the common side reactions?

A: Byproduct formation often arises from the high reactivity of the isothiocyanate intermediate or incomplete cyclization.

G ITC Isothiocyanate Intermediate Product Desired Quinazolinone (via Cyclization) ITC->Product + Anthranilic Acid (Desired Path) Thiourea Acyclic Thiourea Byproduct ITC->Thiourea + Anthranilic Acid (Incomplete Cyclization) Decomp Decomposition Products ITC->Decomp Prolonged Heat/ Impurities AA Anthranilic Acid

Sources

Technical Support Center: Optimization of 2-Thioxo-quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-thioxo-quinazolinone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important class of heterocyclic compounds. The 2-thioxo-quinazolinone scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities.[1] However, its synthesis can present challenges, from optimizing reaction yields to managing side products.

This document provides in-depth, field-tested insights in a question-and-answer format to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and trustworthiness.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a very low yield in my synthesis of a 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-one from an anthranilic acid and an isothiocyanate. What are the most common causes and how can I improve it?

A1: This is a classic and generally reliable method for synthesizing 2-thioxo-quinazolinones, but low yields often stem from a few critical factors. Let's break down the potential issues and solutions.

  • Causality: The reaction proceeds via an initial nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon of the isothiocyanate to form a thiourea intermediate. This is followed by an intramolecular cyclization with the elimination of water. The efficiency of both steps is crucial for a good yield.

  • Troubleshooting & Optimization:

    • Purity of Starting Materials: Impurities in your anthranilic acid or isothiocyanate can introduce competing side reactions.[2] Ensure your anthranilic acid is free from other isomers and that the isothiocyanate has not degraded, which can occur upon prolonged storage.

    • Solvent Selection: The polarity of the solvent is critical. While various solvents can be used, polar protic solvents like ethanol or polar aprotic solvents like DMF are commonly employed.[3][4] Ethanol is often a good starting point as it facilitates the solubility of the anthranilic acid and the cyclization step.[4] In some cases, green chemistry approaches using water as a solvent have proven highly effective, offering good yields in short reaction times.[1]

    • Reaction Temperature: This reaction typically requires heating to drive the cyclization and dehydration.[2] A temperature screening experiment is highly recommended. Start with refluxing ethanol (around 78°C) and incrementally increase the temperature if using a higher boiling point solvent like DMF. Be cautious, as excessively high temperatures can lead to decomposition.

    • Catalysis: While often performed without a catalyst, acidic or basic conditions can influence the reaction rate. A catalytic amount of a base like triethylamine can facilitate the initial thiourea formation. Conversely, some protocols utilize an acid catalyst to promote the final cyclization.

ParameterCondition A (Suboptimal)Condition B (Optimized)Rationale
Solvent Toluene (non-polar)Ethanol or DMF (polar)Polar solvents better solubilize the reactants and intermediates, favoring the desired reaction pathway.[3]
Temperature Room Temperature80-120 °CHeat is required to overcome the activation energy for the intramolecular cyclization and dehydration.[2]
Catalyst NoneCatalytic TriethylamineA base can deprotonate the carboxylic acid, potentially increasing the nucleophilicity of the amine.
Q2: My synthesis involves reacting isatoic anhydride with a primary amine and carbon disulfide. The reaction is sluggish and the final product is difficult to purify. What can I do?

A2: This is a common multicomponent approach. The reaction first involves the opening of the isatoic anhydride by the amine to form a 2-aminobenzamide intermediate. This intermediate then reacts with carbon disulfide, followed by cyclization. The challenges you're facing often relate to the reactivity of the intermediates and the reaction conditions.

  • Causality: The key is the sequential and efficient formation of the 2-aminobenzamide and its subsequent reaction with CS₂. If the first step is incomplete or if the intermediate is unstable, you will see a mixture of products. The use of a strong base is typically required to form the dithiocarbamate in situ, which then cyclizes.

  • Troubleshooting & Optimization:

    • Base Selection: A strong base is often necessary. While triethylamine is sometimes used, stronger bases like potassium hydroxide or cesium carbonate can be more effective in promoting the reaction with carbon disulfide.[5][6]

    • One-Pot vs. Stepwise: If you are having trouble with a one-pot procedure, consider a stepwise approach. First, synthesize and isolate the 2-aminobenzamide from the reaction of isatoic anhydride and your amine. Then, subject the purified intermediate to the cyclization conditions with carbon disulfide and a base. This can simplify purification and help pinpoint the problematic step.

    • Solvent and Temperature: For the cyclization with carbon disulfide, polar aprotic solvents like DMF or DMSO are often preferred as they can better solubilize the ionic intermediates.[3] The reaction may require heating, but careful temperature control is needed as carbon disulfide is volatile and flammable.

Q3: I am observing a significant amount of a byproduct that I suspect is a benzimidazole derivative. Why is this happening and how can I prevent it?

A3: The formation of a benzimidazole byproduct is a known issue in certain quinazoline syntheses, particularly when non-polar solvents are used.[3]

  • Causality: The reaction pathway can diverge. The desired pathway leads to the formation of the six-membered quinazolinone ring. However, under certain conditions, an alternative cyclization can occur, leading to a five-membered benzimidazole ring. This is often favored in non-polar solvents.[3]

  • Troubleshooting & Optimization:

    • Switch to a Polar Solvent: This is the most effective solution. Changing the solvent from a non-polar one (like toluene or THF) to a polar aprotic solvent (like DMF or DMSO) or a polar protic solvent (like ethanol or water) will significantly favor the formation of the quinazolinone product.[3]

    • Modify the Base: The choice of base can also influence the reaction pathway. Experiment with different organic or inorganic bases to see which one minimizes the formation of the benzimidazole byproduct in your specific reaction.

Experimental Workflows & Protocols

Protocol 1: Synthesis of 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one from Anthranilic Acid

This protocol is adapted from established methods for the condensation of anthranilic acids with isothiocyanates.[1][4]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve anthranilic acid (1.0 eq.) in absolute ethanol.

  • Addition of Isothiocyanate: To the stirred solution, add the corresponding aryl isothiocyanate (1.05 eq.).

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and monitor the progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Isolation and Purification: Isolate the solid product by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. If necessary, the crude product can be further purified by recrystallization from ethanol.

Visualizing the Workflow

The following diagram illustrates a general troubleshooting workflow for low yield in 2-thioxo-quinazolinone synthesis.

G start Low Yield Observed check_purity Check Purity of Starting Materials (NMR, MP) start->check_purity optimize_temp Optimize Reaction Temperature (Screening) check_purity->optimize_temp If pure purification Review Purification Method (Recrystallization, Chroma.) check_purity->purification If impure, purify starting materials optimize_solvent Optimize Solvent (Polar vs. Non-polar) optimize_temp->optimize_solvent optimize_base Optimize Base/ Catalyst optimize_solvent->optimize_base success Yield Improved optimize_base->success ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Dehydration cluster_product Product A Anthranilic Acid C Thiourea Intermediate A->C B Isothiocyanate B->C D Intramolecular Cyclization C->D Heat E Dehydration (-H2O) D->E F 2-Thioxo-quinazolinone E->F

Caption: Mechanism of 2-Thioxo-quinazolinone Synthesis.

References

  • Green Synthesis of 2‐Thioxo‐4‐quinazolinone Derivatives in Water. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of 6-Thioxo-6,7-dihydro-2H-t[5][6][7]riazino[2,3-c]-quinazolin-2-one Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • A convenient preparation of 2-thioxo-4(3H)-quinazolinones. Semantic Scholar. Available at: [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

  • Green Synthesis of 2‐Thioxo‐4‐quinazolinone Derivatives in Water. ResearchGate. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. National Institutes of Health (NIH). Available at: [Link]

  • SYNTHESIS OF 2,3-DIHYDRO-4(1H)-QUINAZOLINONES. Semantic Scholar. Available at: [Link]

  • Q‐Tube © assisted MCRs for the synthesis of 2,3‐dihydroquinazolin‐4(1H)‐ones. Semantic Scholar. Available at: [Link]

  • A convenient preparation of 2-thioxo-4(3H)-quinazolinones. Indian Academy of Sciences. Available at: [Link]

Sources

Side product formation in the synthesis of 3-aryl-2-thioxo-quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Aryl-2-thioxo-quinazolinones

Welcome to the technical support center for the synthesis of 3-aryl-2-thioxo-quinazolinones. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side product formation and low yields during their experiments. The following question-and-answer section addresses specific problems you may encounter and provides expert insights and validated protocols to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction between anthranilic acid and an aryl isothiocyanate is resulting in a low yield and multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

Answer: This is a common issue that typically points to incomplete reaction, competing pathways, or degradation of starting materials. The primary reaction involves the nucleophilic attack of the anthranilic acid's amino group on the electrophilic carbon of the isothiocyanate, followed by intramolecular cyclization.

Probable Causes & Side Products:

  • Unreacted Starting Materials: The most straightforward impurities are unreacted anthranilic acid and aryl isothiocyanate. These are often visible on a TLC plate.

  • Intermediate N-(2-carboxyphenyl)-N'-arylthiourea: The initial adduct may fail to cyclize completely, especially if the reaction time is too short or the temperature is insufficient. This intermediate is often the primary "side product" in an incomplete reaction.

  • Symmetrical N,N'-Diarylthiourea: If your aryl isothiocyanate starting material is contaminated with the corresponding aryl amine, or if it degrades to release the amine, it can react with another molecule of isothiocyanate to form a symmetrical diarylthiourea. This is less common with pure, pre-formed isothiocyanates.

  • Decarboxylation Products: At excessively high temperatures, anthranilic acid can decarboxylate to form aniline. Aniline can then compete with the remaining anthranilic acid, reacting with the aryl isothiocyanate to produce N-phenyl-N'-arylthiourea, which will not cyclize into the desired quinazolinone scaffold.

Troubleshooting Workflow:

The following workflow is designed to identify and mitigate the source of side product formation.

cluster_conditions Condition Optimization start Low Yield & Impure Product check_purity 1. Verify Purity of Starting Materials (Anthranilic Acid & Aryl Isothiocyanate) via NMR/LC-MS start->check_purity check_conditions 2. Optimize Reaction Conditions check_purity->check_conditions If pure monitor 3. Monitor Reaction Progress via TLC check_conditions->monitor temp Adjust Temperature: Maintain reflux but avoid excessive heat (e.g., 100-120°C in DMF). check_conditions->temp workup 4. Implement Purification Protocol monitor->workup Upon completion success Pure 3-Aryl-2-thioxo-quinazolinone workup->success time Extend Reaction Time: Ensure complete cyclization of the thiourea intermediate (e.g., monitor for 8-12 hours). temp->time solvent Solvent Choice: Use polar aprotic (DMF, DMSO) or protic (Glacial Acetic Acid, Ethanol) solvents to ensure solubility. [3, 4, 6] time->solvent

Caption: Troubleshooting workflow for low yields.

Experimental Protocol: Purification

If side products have already formed, purification is necessary.

  • Cooling & Filtration: After the reaction is complete, cool the mixture to room temperature. The desired product often precipitates. Filter the solid and wash with a cold solvent (e.g., ethanol or diethyl ether) to remove highly soluble impurities.

  • Base Wash: Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate (NaHCO₃) solution. This will remove unreacted acidic starting materials like anthranilic acid.

  • Recrystallization: This is the most effective method for purifying the final product. Common solvent systems include ethanol, acetic acid, or a mixture of DMF and water.[1]

  • Column Chromatography: If recrystallization is ineffective, purify the crude material using column chromatography on silica gel. A gradient elution system, such as hexane-ethyl acetate, is typically effective.

Question 2: I am using a one-pot synthesis with anthranilic acid, carbon disulfide (CS₂), and an electron-deficient aromatic amine (e.g., 4-nitroaniline). The reaction is failing, and I'm isolating a yellow solid that is not my product. What is happening?

Answer: This is a known limitation of the one-pot synthesis method that combines all three components. The reaction mechanism relies on the aromatic amine being sufficiently nucleophilic to react with carbon disulfide to form a dithiocarbamate intermediate, which then reacts with anthranilic acid.[1] When the amine is weakly nucleophilic due to electron-withdrawing groups (like -NO₂), its reaction with CS₂ is slow or disfavored.

This allows a competing and faster reaction to dominate: the direct reaction between anthranilic acid and carbon disulfide. This leads to the formation of a benzo-3,1-thiazine-2,4(1H)-dithione side product, not your desired quinazolinone.[2][3]

cluster_desired Desired Pathway (Fails with Weak Nucleophiles) cluster_side Side Reaction Pathway (Dominant with Weak Nucleophiles) start1 Anthranilic Acid side_product Benzo-3,1-thiazine-2,4(1H)-dithione start1->side_product + CS₂ (Direct Reaction) start2 CS₂ dithiocarbamate Dithiocarbamate Intermediate start2->dithiocarbamate start2->side_product amine Strongly Nucleophilic Aryl Amine amine->dithiocarbamate + CS₂ product 3-Aryl-2-thioxo-quinazolinone dithiocarbamate->product + Anthranilic Acid - H₂S, - H₂O weak_amine Weakly Nucleophilic Aryl Amine (e.g., 4-Nitroaniline)

Caption: Competing pathways with strong vs. weak amines.

Recommended Solutions:

  • Two-Step Synthesis (Pre-formation of Isothiocyanate): The most reliable solution is to abandon the one-pot approach. First, synthesize the electron-deficient aryl isothiocyanate from the corresponding aryl amine using thiophosgene or a related reagent. After purification, react the isolated aryl isothiocyanate with anthranilic acid as described in FAQ 1.

  • Alternative Synthetic Route (Dithiocarbamate Salts): Prepare and isolate the ammonium or triethylammonium N-aryldithiocarbamate salt from the electron-deficient amine and CS₂ separately.[1] This stable salt can then be reacted with anthranilic acid in a solvent like absolute ethanol under reflux to yield the desired product.[1]

Table 1: Comparison of Synthetic Strategies for Electron-Deficient Amines

StrategyDescriptionProsCons
One-Pot Synthesis Anthranilic acid + CS₂ + AmineSimple, one step.Fails with electron-deficient amines; high risk of side products.[3]
Two-Step (Isothiocyanate) 1. Amine → Isothiocyanate2. Isothiocyanate + Anthranilic acidReliable, high-yielding, versatile.Requires handling of toxic reagents like thiophosgene.
Two-Step (Dithiocarbamate Salt) 1. Amine + CS₂ → Salt2. Salt + Anthranilic acidAvoids thiophosgene; good yields.[1]Requires isolation of the intermediate salt.
Question 3: My NMR spectrum is complex, and I suspect the presence of a tautomer. Is this an impurity, and how can I confirm my product's structure?

Answer: This is an excellent observation. The 3-aryl-2-thioxo-quinazolinone structure exists in equilibrium with its thiol tautomer, 3-aryl-2-mercaptoquinazolin-4(3H)-one. This is not a side product or an impurity but an inherent chemical property of the molecule.[4] However, extensive studies have shown that the thione (thiocarbonyl) form is overwhelmingly predominant in both the solid state and in common NMR solvents like DMSO-d₆.[4][5]

Caption: Thione-thiol tautomerism in the quinazolinone core.

Confirmation and Characterization Protocol:

To confidently confirm you have the desired product and not an isomeric side product, use a combination of spectroscopic techniques.

  • ¹H NMR:

    • Look for the characteristic aromatic protons of the quinazolinone ring and the N-aryl substituent.

    • A broad singlet corresponding to the N1-H proton is typically observed at a downfield chemical shift (often >12 ppm in DMSO-d₆).

    • The absence of a signal in the typical thiol (S-H) region (usually 3-4 ppm) is strong evidence for the predominance of the thione tautomer.

  • ¹³C NMR:

    • The key signal is the C=S (thiocarbonyl) carbon. This appears significantly downfield, typically in the range of 175-180 ppm.

    • The C=O (carbonyl) carbon signal will also be present, usually around 160-165 ppm.

  • Infrared (IR) Spectroscopy:

    • In the solid state, you should observe a strong C=O stretching band around 1670-1700 cm⁻¹.

    • The absence of a sharp S-H stretching band (around 2550-2600 cm⁻¹) further confirms the thione structure.

  • Mass Spectrometry (MS):

    • Confirm the molecular weight of the product by obtaining the molecular ion peak (M⁺) or the protonated molecular ion ([M+H]⁺). This will verify the correct elemental composition and rule out unexpected additions or eliminations.

By combining these methods, you can definitively characterize your product and rule out isomeric impurities, while understanding that the observed spectra represent the dominant thione tautomer.

References

  • Green Synthesis of 2‐Thioxo‐4‐quinazolinone Derivatives in Water. ResearchGate. [Link]

  • Probable mechanism for the formation of 2‐thioxo‐4‐quinazolinones in water. Wiley Online Library. [Link]

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. MDPI. [Link]

  • A convenient preparation of 2-thioxo-4(3H)-quinazolinones. Indian Academy of Sciences. [Link]

  • Green synthesis of 2‐thioxo‐4‐quinazolinones from 2‐aminobenzamide and isothiocyanates. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1 H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3 H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. PubMed. [Link]

  • Selected examples for biologically active 2‐thixo‐4‐quinazolinones. ResearchGate. [Link]

  • Synthesis and reactions of some 3-aryl-2-thioxoquinazolin-4(3H)-ones. SciSpace. [Link]

  • Biological Investigation of 2-Thioxo-benzo[g]quinazolines against Adenovirus Type 7 and Bacteriophage Phi X174: An In Vitro Study. National Institutes of Health (NIH). [Link]

  • Green synthesis and evaluation of 3-(aryl)-2-thioxo-2,3-dihydro-quinazolin-4(1(Formula presented.)-ones as novel anticonvulsant drugs. ResearchGate. [Link]

  • Synthesis of 3-(aryl)-2-thioxo-2,3-dihydroquinazolin-4(1 H)-one derivatives using heteropolyacids as green, heterogeneous and recyclable catalysts. ResearchGate. [Link]

  • Novel one-pot procedure for the preparation of 3-substituted 2-thioxo-4(3H)-quinazolinones. Semantic Scholar. [Link]

Sources

Technical Support Center: Stability of 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the stability and integrity of your compound in Dimethyl Sulfoxide (DMSO), a common solvent for high-throughput screening and biological assays.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the use of DMSO and the stability of quinazolinone-based compounds.

Q1: Why is DMSO the standard solvent for compound library storage and what are its inherent risks? DMSO is widely used due to its exceptional ability to dissolve a broad range of polar and nonpolar compounds, its miscibility with aqueous media used in biological assays, and its relatively low toxicity at typical working concentrations.[1] It also provides good long-term stability for many compounds compared to other organic solvents.[2] However, DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere. This absorbed water can facilitate the hydrolysis of sensitive compounds over time.[2][3] Furthermore, while generally inert, DMSO can react with certain compounds or decompose under harsh conditions like high heat or in the presence of strong acids or bases.[4][5]

Q2: What is the general stability profile of the quinazolinone scaffold? The 4(3H)-quinazolinone ring is generally a robust and stable heterocyclic system, resistant to many common reactions like oxidation and reduction.[6] It is typically stable in cold, dilute acidic or alkaline solutions. However, the stability can be compromised by boiling in these solutions, which can lead to hydrolytic cleavage of the pyrimidine ring.[6][7] The specific stability of any derivative is highly dependent on its substituents.

Q3: Does the 2-thioxo group on my compound introduce specific stability liabilities? Yes, the C=S (thioxo or thione) group is a potential site for chemical transformation. Thioureas and related structures are susceptible to oxidation, which can convert the thioxo group into its corresponding oxo (C=O) analog.[8] This conversion can occur in the presence of oxidizing agents or potentially through slower, long-term exposure to atmospheric oxygen, especially if catalyzed by light or trace metals. This transformation creates a new chemical entity, which will likely have different biological activity and physicochemical properties than the parent compound.

Q4: Can inconsistent results in my biological assay be linked to compound instability in the DMSO stock? Absolutely. If the parent compound degrades in the DMSO stock over time, its effective concentration decreases, leading to a drop in observed biological activity (or a rightward shift in the dose-response curve). Furthermore, the newly formed degradants could be inactive, have a different activity, or even be cytotoxic, all of which would contribute to assay variability and unreliable structure-activity relationship (SAR) data.[1] One study on a different quinazoline derivative noted that its solutions in DMSO were unstable, with spectral properties changing immediately after preparation.[9][10]

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide is designed in a question-and-answer format to directly address problems you may encounter during your research.

Problem 1: I'm observing a progressive loss of potency from my compound when I re-test it after several weeks.

  • Initial Diagnostic Step: Prepare a fresh stock solution of the compound from the solid material and run a dose-response experiment in parallel with the aged stock solution. If the fresh stock shows significantly higher potency, degradation of the aged stock is the likely cause.

  • Potential Cause: This is a classic sign of compound degradation. For 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, the two most probable degradation pathways in a DMSO stock are (1) hydrolysis due to absorbed water, leading to ring-opening, or (2) oxidation of the thioxo group.

  • Recommended Action:

    • Analytical Confirmation: Use High-Performance Liquid Chromatography (HPLC) with UV detection or, ideally, Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze both the fresh and aged stocks. A stability-indicating method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradants.

    • Proactive Storage: Implement the best practices for DMSO stock solution storage outlined in Table 1. Aliquoting is critical to prevent contamination and repeated freeze-thaw cycles.

Problem 2: My LC-MS analysis of an aged DMSO stock shows new peaks that weren't there initially. What are they?

  • Initial Diagnostic Step: Examine the mass-to-charge ratio (m/z) of the new peaks. This provides crucial clues to their identity. The parent compound, C₁₆H₁₄N₂O₂S, has a molecular weight of 298.36 g/mol .[11] The expected [M+H]⁺ ion would be at m/z 299.08.

  • Potential Causes & Identification:

    • Oxidation Product: The conversion of the thioxo (C=S) group to an oxo (C=O) group involves replacing a sulfur atom (atomic weight ~32.07 u) with an oxygen atom (atomic weight ~16.00 u). This results in a net mass loss of ~16.07 u. Look for a new peak with an [M+H]⁺ ion at approximately m/z 283.08 . This corresponds to 3-(4-ethoxyphenyl)-2-oxo-2,3-dihydro-4(1H)-quinazolinone.

    • Hydrolysis Product: Cleavage of the quinazolinone ring by water (H₂O, molecular weight ~18.02 u) would add one molecule of water to the parent structure. Look for a new peak with an [M+H]⁺ ion at approximately m/z 317.10 . This would correspond to the ring-opened N-(4-ethoxyphenyl)-2-aminobenzamide derivative.[7]

  • Recommended Action: To confirm the identity of these potential degradants, a forced degradation study (see Protocol 2) is the definitive approach. By intentionally creating the degradation products under controlled stress conditions, you can confirm their retention times and mass spectra.

Section 3: Experimental Protocols & Methodologies

Workflow for Stability Assessment

The following diagram outlines a systematic workflow for evaluating the stability of your compound in DMSO.

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_decision Decision Prep Prepare Concentrated Stock in Anhydrous DMSO Aliquot Aliquot into Vials (Avoids Freeze-Thaw) Prep->Aliquot T0 Analyze T=0 Sample (HPLC/LC-MS) Aliquot->T0 Store_n80 -80°C Store_n20 -20°C Store_4 4°C Store_RT Room Temp Analyze Analyze Aliquots at Time Points (1, 4, 12 weeks) T0->Analyze Store_n80->Analyze Store_n20->Analyze Store_4->Analyze Store_RT->Analyze Quantify Quantify Parent Peak Area & New Impurity Peaks Analyze->Quantify Compare Compare to T=0 Data Quantify->Compare Decision Assess Stability (e.g., >95% Parent Remaining?) Compare->Decision Stable Stable: Proceed with Assay Decision->Stable Yes Unstable Unstable: Use Fresh Stock for Each Experiment Decision->Unstable No

Caption: Workflow for real-time stability testing of a compound in DMSO.

Protocol 1: Real-Time Stability Assessment in DMSO

This protocol establishes the stability of the compound under typical storage conditions.

  • Preparation: Dissolve 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone in high-purity, anhydrous DMSO to a final concentration of 10 mM. Use a brand new, sealed bottle of DMSO to minimize water content.

  • Aliquoting: Immediately dispense the stock solution into multiple low-volume, amber glass or polypropylene vials. Fill vials to minimize headspace and seal tightly.

  • Time-Zero (T=0) Analysis: Immediately take one aliquot for analysis. Dilute with an appropriate solvent (e.g., acetonitrile) and analyze using a validated, stability-indicating HPLC-UV or LC-MS method. Record the peak area of the parent compound.

  • Storage: Store the remaining aliquots under various conditions: -80°C, -20°C, 4°C, and room temperature (protected from light).

  • Time-Point Analysis: At predetermined intervals (e.g., 1 week, 4 weeks, 3 months, 6 months), remove one aliquot from each storage condition. Allow it to thaw completely and equilibrate to room temperature before analysis.

  • Data Evaluation: Analyze the samples using the same HPLC/LC-MS method. Calculate the percentage of the parent compound remaining relative to the T=0 sample. A compound is generally considered stable if >95% of the parent compound remains.

Protocol 2: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating power of your analytical method.[12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]

  • Sample Preparation: Prepare separate solutions of the compound (~1 mg/mL) in a suitable solvent mixture (e.g., DMSO/Acetonitrile 1:1) for each condition.

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for 2-8 hours. After incubation, cool and neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C for 1-4 hours. After incubation, cool and neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Add 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature for 12-24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 24-48 hours, then dissolve for analysis.

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber with a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).

  • Analysis: Analyze all stressed samples, along with an unstressed control, by LC-MS. Compare the chromatograms to identify degradation products formed under each condition.

Section 4: Data Interpretation & Potential Degradation Pathways

Potential Degradation Pathways

The primary degradation pathways for 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone are oxidation and hydrolysis.

Degradation_Pathway Parent Parent Compound 3-(4-ethoxyphenyl)-2-thioxo... m/z [M+H]⁺ = 299.08 Oxidized Oxidized Product (Oxo-analog) m/z [M+H]⁺ = 283.08 Parent->Oxidized Oxidation (e.g., H₂O₂) Hydrolyzed Hydrolyzed Product (Ring-Opened) m/z [M+H]⁺ = 317.10 Parent->Hydrolyzed Hydrolysis (Acid/Base, H₂O)

Caption: Potential degradation pathways for the target compound.

Data Summary Tables

Table 1: Recommended Storage and Handling for DMSO Stock Solutions

ParameterRecommendationRationale
DMSO Quality Use anhydrous, high-purity (≥99.9%) DMSO from a new, sealed bottle.Minimizes water content, which is a primary reactant in hydrolysis.[2][3]
Concentration Prepare concentrated stocks (e.g., 10-20 mM).Higher concentrations can sometimes improve stability. Dilute just before use.
Aliquoting Dispense into single-use volumes in tightly sealed vials.Prevents contamination and avoids multiple freeze-thaw cycles which can introduce moisture.
Storage Temp. Store at -20°C or -80°C for long-term storage.Low temperatures significantly slow the rate of chemical degradation.
Light Exposure Store in amber vials or in the dark.Protects against photolytic degradation.

Table 2: Summary of Forced Degradation Conditions and Expected Major Products

Stress ConditionReagents/ParametersExpected Major DegradantPrimary Mechanism
Oxidation 3% H₂O₂, Room Temp3-(4-ethoxyphenyl)-2-oxo-2,3-dihydro-4(1H)-quinazolinoneConversion of C=S to C=O.[8]
Acid Hydrolysis 0.1 M HCl, 60°CN-(4-ethoxyphenyl)-2-aminobenzamide derivativeAcid-catalyzed hydrolytic cleavage of the quinazolinone ring.[7]
Base Hydrolysis 0.1 M NaOH, 60°CN-(4-ethoxyphenyl)-2-aminobenzamide derivativeBase-catalyzed hydrolytic cleavage of the quinazolinone ring.[7]
Photolysis ICH Q1B light sourceVaries; may accelerate oxidation or cause other transformations.Light energy promoting chemical reactions.
Thermal (Solid) 80°CGenerally stable; minor degradation possible.Provides energy to overcome activation barriers for degradation.

References

  • Bersudsky, Y., et al. Hydrolytic Opening of the Quinazoline Ring in 3-Furfuryl-4-oxo- 3,4-dihydroquinazoline Derivatives. Russian Journal of Organic Chemistry.
  • Asif, M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC, PubMed Central. [Link]

  • Błaszczak-Świątkiewicz, K., et al. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. [Link]

  • Cheng, X., et al. Studies on Repository Compound Stability in DMSO under Various Conditions. ResearchGate. [Link]

  • Various Authors. (2022). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]

  • Pozharskii, A. F., et al. (2004). Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). ResearchGate. [Link]

  • Al-Tel, T. H. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. [Link]

  • Rowe, S. F., et al. (2023). The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. PubMed. [Link]

  • Militaru, G., et al. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings. [Link]

  • Sharma, M. K., & Murugesan, M. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry. [Link]

  • Various Authors. (2020). Methods for substitution of the thioxo group with the oxo group in imidazolidine-2-thione derivatives. ResearchGate. [Link]

  • Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Emergent Life Sciences Research. [Link]

  • Teasdale, A. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Straker, L., et al. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. ACS Publications. [Link]

  • Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. [Link]

  • Sova, M., et al. (2020). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules. [Link]

  • Trotsko, N., et al. (2018). Synthesis and oxidation of some azole-containing thioethers. Beilstein Journal of Organic Chemistry. [Link]

  • Sikorska, K., et al. (2022). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PMC, PubMed Central. [Link]

  • Soldatenkov, A. T., et al. (2009). Oxidation of Heterocyclic Compounds. Scribd. [Link]

  • Bollyn, M. (2005). DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. ResearchGate. [Link]

  • Veerapandian, M., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. ResearchGate. [Link]

Sources

Troubleshooting low efficacy in in vitro assays with quinazolinone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing quinazolinone derivatives in in vitro assays. This guide is designed to help you navigate the common challenges associated with this important class of compounds and troubleshoot experiments exhibiting low or inconsistent efficacy. As drug development professionals, we understand that robust and reproducible data is paramount. This guide moves beyond simple checklists to explain the underlying physicochemical and biological principles that can impact your results, empowering you to make informed decisions at the bench.

Frequently Asked Questions (FAQs): The First Line of Defense

This section addresses the most common initial hurdles researchers face when working with quinazolinone derivatives. The majority of issues can be traced back to the fundamental properties of the compounds themselves.

Q1: My quinazolinone derivative shows poor or no activity in my assay, but published literature suggests it should be potent. What's the most likely cause?

A1: The most common culprit is poor aqueous solubility. The quinazolinone scaffold is often rigid, aromatic, and lipophilic, leading to high crystal lattice energy and low solubility in the aqueous buffers used for most in vitro assays.[1][2] Many of these compounds fall into Class II of the Biopharmaceutics Classification System (BCS), meaning they have high membrane permeability but low solubility.[1] If the compound precipitates out of your assay medium, its effective concentration at the biological target is far lower than the nominal concentration you calculated, leading to an apparent lack of efficacy.

Q2: I'm struggling to dissolve my compound, even in 100% DMSO. What should I do?

A2: This indicates a significant solubility challenge. First, ensure you are using fresh, anhydrous DMSO, as water contamination can drastically reduce its solvating power for hydrophobic compounds.[1] If that fails, gentle warming (e.g., 37-50°C) and ultrasonication can provide the energy needed to break the crystal lattice and facilitate dissolution.[1] Always visually confirm that no solid particulates remain before making your serial dilutions. If the compound still won't dissolve, you may need to consider a different solvent system, but be mindful of its compatibility with your specific assay.

Q3: My compound dissolves perfectly in the DMSO stock, but I see a cloudy precipitate when I dilute it into my cell culture medium or assay buffer. Why does this happen and how can I fix it?

A3: This is a classic case of compound "crashing out" or precipitation upon dilution. Your high-concentration DMSO stock keeps the compound solubilized, but when this is diluted into a predominantly aqueous environment, the concentration may exceed the compound's thermodynamic solubility limit in that final solvent mixture.

Here are several strategies to overcome this, which can be used alone or in combination:

  • Lower the Final Concentration: The most straightforward approach is to test a lower concentration range. It's possible the effective concentration is simply lower than you are currently testing.[1]

  • Modify the Dilution Method: Instead of a single large dilution step, perform a serial dilution in your aqueous buffer. Adding the DMSO stock to the buffer incrementally while vortexing or stirring can prevent localized high concentrations that trigger precipitation.[1]

  • Incorporate Co-solvents or Surfactants: Adding a small amount of a pharmaceutically acceptable co-solvent or surfactant to your final assay buffer can significantly increase the solubility of your compound.[1][3][4]

Solubilizing Agent Typical Final Concentration Mechanism of Action Considerations
Ethanol, Propylene Glycol 1-5% (v/v)Increases the polarity of the solvent mixture.[3][4]May have biological effects on its own; requires vehicle control.
Polyethylene Glycol (PEG-400) 1-5% (v/v)Acts as a co-solvent and can form complexes.[2]Generally well-tolerated by cells, but check for assay interference.
Polysorbate 80 (Tween® 80) 0.01-0.1% (v/v)Non-ionic surfactant that forms micelles to encapsulate hydrophobic compounds.[1]Critical micelle concentration must be reached; can interfere with some assays.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) 0.5-2% (w/v)Forms inclusion complexes where the hydrophobic compound sits inside the cyclodextrin's core.[1]Very effective, but can sometimes extract cholesterol from cell membranes.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: This is highly dependent on the cell line being used, as some are more sensitive to DMSO than others.[5] A widely accepted "safe" upper limit for most cell lines is 0.1% (v/v) DMSO, which typically has no observable toxic effects.[6][7] Concentrations between 0.1% and 1% can begin to have subtle effects on cell morphology, proliferation, and differentiation, while concentrations above 1% are often overtly cytotoxic.[6][8][9] It is imperative to run a vehicle control (medium with the same final DMSO concentration as your test articles) to ensure that the observed effects are due to your compound and not the solvent.

Systematic Troubleshooting Guide for Low Efficacy

If the initial FAQs have not resolved your issue, a more systematic approach is required. This guide provides a logical workflow to diagnose the root cause of low efficacy.

Workflow for Troubleshooting Low Efficacy

This decision tree illustrates a logical path from observing the problem to identifying the root cause and implementing a solution.

TroubleshootingWorkflow Start Low or Inconsistent Efficacy Observed Solubility Is the compound soluble in the final assay medium? Start->Solubility Precipitation Visual inspection for precipitation/cloudiness? Solubility->Precipitation Visually Clear EnhanceSol Implement Solubility Enhancement Strategy (See FAQ A3 & Protocol 1) Solubility->EnhanceSol No / Unsure Stability Is the compound stable over the assay duration? Precipitation->Stability No Precipitation->EnhanceSol Yes Interference Is the compound interfering with the assay technology? Stability->Interference Yes ReassessConc Re-evaluate compound concentration range Stability->ReassessConc No RunStability Perform Compound Stability Assay (See Protocol 2) Stability->RunStability Unsure Cytotoxicity Is the compound cytotoxic at the tested concentrations? Interference->Cytotoxicity No Interference->ReassessConc Yes RunCounterScreen Run Assay Counter-Screen (No Target) Interference->RunCounterScreen Unsure ProteinBinding Does the assay medium contain serum? Cytotoxicity->ProteinBinding No Cytotoxicity->ReassessConc Yes RunCyto Perform Cytotoxicity Assay (See Protocol 3) Cytotoxicity->RunCyto Unsure AssessProteinBinding Consider Protein Binding Effects (See Section 2.3) ProteinBinding->AssessProteinBinding Yes InvestigateTarget Problem likely related to biological target or mechanism. Re-evaluate hypothesis. ProteinBinding->InvestigateTarget No Solubility_Yes Yes Solubility_No No Precipitation_Yes Yes (Precipitate) Precipitation_No No (Clear) Stability_Yes Yes (Stable) Stability_No No (Degraded) Interference_Yes Yes Interference_No No Cytotoxicity_Yes Yes Cytotoxicity_No No ProteinBinding_Yes Yes ProteinBinding_No No RunStability->Stability_Yes RunStability->Stability_No RunCounterScreen->Interference_Yes RunCounterScreen->Interference_No RunCyto->Cytotoxicity_Yes RunCyto->Cytotoxicity_No

Caption: A decision tree for troubleshooting low efficacy of quinazolinone derivatives.

2.1. Tier 1: Compound-Centric Investigations

Visual inspection is the first step. Look at your assay plates under a microscope before and after adding the compound. The presence of crystalline structures or amorphous aggregates is a clear sign of precipitation.[1] If you suspect a solubility issue, you must address it before proceeding.

Protocol 1: Rapid Kinetic Solubility Assessment

This protocol provides a quick way to estimate the solubility limit of your compound in the final assay buffer.

  • Prepare Serial Dilutions: Prepare a 2x serial dilution of your high-concentration DMSO stock (e.g., 10 mM) in a clear 96-well plate using only DMSO.

  • Transfer to Assay Buffer: Transfer a small, equal volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing your final aqueous assay buffer (e.g., 98 µL). This maintains a constant final DMSO concentration (e.g., 2%).

  • Equilibrate and Inspect: Mix the plate thoroughly and let it equilibrate at the assay temperature (e.g., 37°C) for 1-2 hours.

  • Readout: Inspect each well visually against a dark background for any signs of cloudiness or precipitate. Alternatively, read the plate on a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650-750 nm) to quantify turbidity.

  • Determine Limit: The highest concentration that remains clear is your approximate kinetic solubility limit. All future experiments should be conducted at or below this concentration.

Quinazolinone derivatives can be susceptible to hydrolysis or enzymatic degradation in complex biological media, especially over long incubation times.

Protocol 2: Compound Stability Assessment in Assay Media

This protocol uses HPLC or LC-MS to quantify the amount of compound remaining over time.

  • Spike the Medium: Add your compound to the complete assay medium (including cells, serum, etc.) at your highest intended final concentration. Also, prepare a control sample in a simple buffer (e.g., PBS) where the compound is known to be stable.

  • Timepoint Zero: Immediately remove an aliquot (t=0), quench any enzymatic activity by adding 3 volumes of ice-cold acetonitrile, vortex, and centrifuge to pellet proteins. Collect the supernatant.

  • Incubate: Incubate the remaining medium under the exact conditions of your assay (e.g., 37°C, 5% CO₂).

  • Collect Timepoints: Remove additional aliquots at various timepoints (e.g., 2, 8, 24, 48 hours) and process them as in step 2.

  • Analyze: Analyze the supernatant from all timepoints by HPLC or LC-MS.

  • Calculate: Quantify the peak area of your parent compound at each timepoint. A significant decrease (>15-20%) in peak area over the assay duration indicates instability.

2.2. Tier 2: Assay-Centric Investigations

Some quinazolinone derivatives are colored or inherently fluorescent, which can directly interfere with assay readouts (e.g., absorbance, fluorescence, luminescence).

  • How to Test: Run your assay with the compound in a "target-free" system. For example, in a cell viability assay using a luciferase reporter (like CellTiter-Glo®), add the compound to wells containing only medium and the detection reagent. A change in signal indicates direct interference.

If your compound is cytotoxic at concentrations where you expect to see a specific biological effect, the general cell death can mask any specific activity. This is particularly important in longer-term assays ( > 24 hours).

Protocol 3: MTT Cytotoxicity Assay

  • Plate Cells: Seed your cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment. Allow them to adhere overnight.

  • Treat with Compound: Add serial dilutions of your quinazolinone derivative (ensuring the final DMSO concentration is constant and non-toxic). Include a "cells + vehicle" control and a "no cells" blank control.

  • Incubate: Incubate for the same duration as your primary assay.

  • Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilize Formazan: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at ~570 nm. A decrease in absorbance compared to the vehicle control indicates a loss of cell viability.

2.3. Tier 3: Advanced Biological Considerations

Many in vitro assays are performed in media containing fetal bovine serum (FBS) or human serum albumin (HSA). Lipophilic compounds like many quinazolinone derivatives can bind extensively to these proteins, particularly albumin.[10][11]

The Free Drug Hypothesis: Only the unbound (free) fraction of a drug is available to cross cell membranes and interact with its target.[11] If your compound is 99% bound to serum proteins, the effective concentration is only 1% of what you added. This can shift the apparent IC₅₀ by orders of magnitude.

Experimental Workflow: From Stock to Assay Plate

This diagram illustrates the critical steps in preparing a compound for an assay and highlights points where solubility and protein binding can impact the effective concentration.

ExperimentalWorkflow cluster_0 Compound Preparation cluster_1 Assay Plate Preparation Compound Solid Quinazolinone Derivative Stock 10 mM Stock Solution (Visual Check: Clear) Compound->Stock DMSO Anhydrous DMSO DMSO->Stock Dilution Serial Dilution into Aqueous Assay Buffer Stock->Dilution Precipitation Precipitation Risk (Effective [C] << Nominal [C]) Dilution->Precipitation FinalWell Final Assay Well (Cells + Medium + Compound) Precipitation->FinalWell Soluble Fraction ProteinBinding Protein Binding (Free [C] << Effective [C]) EffectiveConc Final Free Concentration at Target ProteinBinding->EffectiveConc FinalWell->ProteinBinding

Caption: Workflow from compound stock to final free concentration in an assay well.

What can you do about protein binding?

  • Reduce Serum Concentration: If your assay allows, reduce the percentage of FBS. This will increase the free fraction of your compound.

  • Use Serum-Free Media: If possible for your cell type and assay, adapting to serum-free conditions will eliminate the issue.

  • Measure Fraction Unbound (fᵤ): For late-stage development, specialized assays like equilibrium dialysis can be used to precisely measure the percentage of your drug that binds to plasma proteins.[12]

By systematically investigating these potential pitfalls, you can diagnose the reason for low efficacy and implement rational strategies to obtain accurate and reproducible data for your quinazolinone derivatives.

References
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2):9-16. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 27(15), 5005. [Link]

  • Vemula, V. R. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-81. [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. [Link]

  • Vemula, V. R. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Semantic Scholar. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (2015). Journal of Applied Pharmaceutical Science, 5(06), 017-024. [Link]

  • Quora. (2017). What effects does DMSO have on cell assays? [Link]

  • Lunceford, S. M., et al. (2021). Testing for drug-human serum albumin binding using fluorescent probes and other methods. PMC. [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Xu, X., et al. (2014). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. Journal of Stem Cell Research & Therapy, 4(5). [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? [Link]

  • Li, Y., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Oncology. [Link]

  • Al-Suhaimi, K. S., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(3), 696. [Link]

  • Wang, Y., et al. (2019). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Molecules, 24(11), 2169. [Link]

  • Frontage Laboratories. (n.d.). Protein Binding. [Link]

  • ResearchGate. (2019). 4(3 H )-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. [Link]

  • ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. [Link]

  • BioIVT. (n.d.). Plasma Protein Binding Assay. [Link]

  • RE-Place. (n.d.). Assessment of serum protein binding to predict non-specific uptake in vivo. [Link]

  • ResearchGate. (2020). Proteoform-Specific Protein Binding of Small Molecules in Complex Matrices. [Link]

  • Al-Ostath, O. A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4784. [Link]

  • ResearchGate. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. [Link]

  • ResearchGate. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. [Link]

  • ResearchGate. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. [Link]

  • Al-Suhaimi, K. S., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. [Link]

  • Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1–14. [Link]

  • Ionescu, M.-A., et al. (2023). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 28(24), 8000. [Link]

  • ResearchGate. (2014). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. [Link]

  • Khan, I., et al. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. [Link]

  • Al-Obaid, A. M., et al. (2022). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules, 27(11), 3599. [Link]

  • Bioengineer.org. (2024). Reviewing the Pharmacological Impact of Quinazoline Derivatives. [Link]

  • Al-Rashood, S. T., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 857. [Link]

  • ResearchGate. (2017). Best solvent to synthesis quinazolinone derivative with microwave? [Link]

  • Tan, J.-H., et al. (2019). Quinazoline derivative QPB-15e stabilizes the c-myc promoter G-quadruplex and inhibits tumor growth in vivo. Acta Pharmacologica Sinica, 40(12), 1599–1608. [Link]

  • ACS Publications. (2020). Optimization of Quinazolines for Inhibition of Trypanosoma brucei Proliferation. [Link]

  • ResearchGate. (2020). Rational design of the target quinazolinone derivatives. [Link]

  • Jafari, E., et al. (2013). Synthesis and cytotoxic evaluation of some new 4(3H)-quinazolinones on HeLa cell line. Iranian Journal of Pharmaceutical Research, 12(3), 365–370. [Link]

  • Dixit, A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(23), 7352. [Link]

  • Gao, C., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7, 92. [Link]

Sources

Technical Support Center: Refinement of Purification Techniques for 2-Thioxo-Quinazolinone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the purification of 2-thioxo-quinazolinone analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. Here, we synthesize technical expertise with practical, field-proven insights to empower you to achieve high purity and yield in your experiments.

Introduction: The Purification Challenge

2-Thioxo-quinazolinone analogs are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3][4] However, their synthesis often yields crude products containing unreacted starting materials, intermediates, and side products. The presence of the thioxo group can introduce specific purification challenges, such as unique solubility profiles and potential for side reactions under certain conditions. This guide provides a structured approach to troubleshooting these challenges, ensuring the integrity and purity of your final compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of 2-thioxo-quinazolinone analogs, presented in a question-and-answer format.

Recrystallization Issues

Q1: My 2-thioxo-quinazolinone analog is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid rather than a solid. This typically occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.

  • Causality: The high concentration of impurities can depress the melting point of your compound, leading to the formation of an oil. Rapid cooling also favors oil formation over the slower, more ordered process of crystallization.

  • Solutions:

    • Solvent Selection: Experiment with different solvent systems. Good starting points for quinazolinone derivatives include ethanol, isopropanol, and acetic acid.[5][6] For 2-thioxo-quinazolinones, mixtures containing solvents like DMF, DMSO, or ethyl acetate might be necessary depending on the analog's polarity.[7] A study on the solubility of quinazoline derivatives showed that they are often soluble in DMF and DMSO.[7]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath. This provides sufficient time for crystal nucleation and growth.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a "seed crystal" to the cooled, saturated solution to induce crystallization.

    • Pre-purification: If the crude product is highly impure, consider a preliminary purification step, such as a quick filtration through a silica plug or a rapid column chromatography, to remove the bulk of the impurities before recrystallization.

Q2: I'm getting a very low yield after recrystallization. What are the likely causes and how can I improve it?

A2: Low recovery is a frequent problem in recrystallization and can be attributed to several factors.

  • Causality: The most common reason is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved even at low temperatures. Another possibility is premature crystallization during hot filtration.

  • Solutions:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve your crude product. This will ensure the solution is supersaturated upon cooling, maximizing crystal formation.

    • Solvent System Optimization: Choose a solvent or solvent pair in which your compound has high solubility at high temperatures and low solubility at low temperatures.

    • Preheat Filtration Apparatus: To prevent premature crystallization during hot filtration (if performed), preheat your funnel and receiving flask.

    • Solvent Evaporation: If too much solvent was added, you can carefully evaporate some of it to re-saturate the solution before allowing it to cool.

Column Chromatography Troubleshooting

Q3: I'm seeing poor separation of my 2-thioxo-quinazolinone analog from impurities on the silica gel column. The bands are overlapping.

A3: Co-elution of compounds with similar polarities is a common challenge in column chromatography.

  • Causality: The chosen solvent system (eluent) may not have the optimal polarity to effectively differentiate between your target compound and the impurities. Column overloading or improper packing can also lead to poor separation.

  • Solutions:

    • Optimize the Solvent System with TLC: Before running the column, use Thin Layer Chromatography (TLC) to find an eluent system that gives good separation. For quinazolinone derivatives, mixtures of hexane and ethyl acetate are a common starting point.[8] For more polar 2-thioxo-quinazolinone analogs, solvent systems like chloroform/methanol have been used successfully.[9] Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate.

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This will help to first elute the non-polar impurities, followed by your compound, and finally the more polar impurities.

    • Reduce Sample Load: Overloading the column is a frequent cause of poor separation. A general guideline is to use a ratio of 1:20 to 1:100 of your crude product to silica gel by weight.[8]

    • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, which can cause "channeling" and lead to poor separation.

Q4: My compound is not eluting from the column, or it's streaking badly.

A4: This issue can arise from several factors related to the compound's interaction with the stationary phase and the choice of eluent.

  • Causality: The eluent may not be polar enough to move your compound down the column. Streaking can be caused by the compound's low solubility in the eluent or strong, irreversible adsorption to the silica gel, which can sometimes be an issue with compounds containing acidic protons or basic nitrogen atoms.

  • Solutions:

    • Increase Eluent Polarity: Gradually increase the polarity of your solvent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture, or add a small amount of methanol to a dichloromethane or chloroform-based eluent.

    • Add a Modifier: For compounds with acidic or basic groups, adding a small amount of a modifier to the eluent can improve peak shape and elution. For example, adding 0.1-1% triethylamine can help with basic compounds, while a similar amount of acetic or formic acid can be beneficial for acidic compounds.

    • Check Solubility: Ensure your crude product is fully dissolved before loading it onto the column. If it precipitates on the column, it will lead to streaking and poor separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 2-thioxo-quinazolinone analogs?

A1: Common impurities often include unreacted starting materials (e.g., anthranilic acid derivatives and isothiocyanates), intermediates, and by-products from side reactions.[8] The specific impurities will depend on your synthetic route. Techniques like TLC, HPLC, NMR spectroscopy, and Mass Spectrometry are crucial for identifying these impurities.[8]

Q2: Can I use reverse-phase chromatography for purifying my 2-thioxo-quinazolinone analog?

A2: Yes, reverse-phase chromatography can be a very effective technique, especially for compounds that are highly polar or difficult to separate by normal-phase chromatography. A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[8] Often, an additive such as 0.1% formic acid or trifluoroacetic acid is used to improve the peak shape.[8]

Q3: My purified 2-thioxo-quinazolinone analog appears colored, but I expect it to be colorless. What could be the cause?

A3: Colored impurities can sometimes co-crystallize with your product. If these impurities are not removed by recrystallization, you may need to try an alternative purification method. Adding a small amount of activated charcoal to the hot solution before filtration during recrystallization can sometimes help to remove colored impurities. However, be aware that charcoal can also adsorb your product, potentially reducing your yield.

Q4: How can I assess the purity of my final 2-thioxo-quinazolinone product?

A4: A combination of analytical techniques should be used to confirm the purity of your compound. A sharp melting point is a good indicator of purity. Chromatographic methods like TLC and HPLC can be used to check for the presence of multiple components. Finally, spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry are essential for confirming the structure and assessing the purity of your final product. For highly accurate purity determination, Quantitative NMR (qNMR) can be employed.[10]

Experimental Protocols & Data

Protocol 1: Recrystallization of a 2-Thioxo-quinazolinone Analog
  • Solvent Selection: On a small scale, test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, isopropanol, or mixtures thereof) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Solvent System (Eluent): Determine an appropriate solvent system using TLC. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or chloroform). For some 2-thioxo-quinazolinone analogs, a chloroform/methanol mixture may be required.[9]

  • Column Packing: Prepare a slurry of the silica gel in the initial eluent and pour it into the column. Allow it to settle, ensuring a uniform packing without air bubbles. Add a layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Run the column, collecting fractions. If using a gradient, gradually increase the polarity of the eluent.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure.

Data Presentation: Common Solvents for Quinazolinone Purification
Purification MethodCommon SolventsNotes
Recrystallization Ethanol, Isopropanol, Acetic Acid, Ethyl Acetate, DMF, DMSOThe choice is highly dependent on the specific analog's solubility.[5][6][7]
Column Chromatography Hexane/Ethyl Acetate, Dichloromethane/Methanol, Chloroform/MethanolGradient elution is often recommended for better separation.[8][9]
Reverse-Phase HPLC Water/Acetonitrile, Water/Methanol (with 0.1% Formic Acid or TFA)Excellent for high-purity applications.[8]

Visualizing Purification Workflows

General Purification Workflow

crude Crude 2-Thioxo-quinazolinone recrys Recrystallization crude->recrys Initial Cleanup column Column Chromatography crude->column Complex Mixture analysis Purity Analysis (TLC, HPLC, NMR, MS) recrys->analysis hplc Preparative HPLC column->hplc High Purity Required column->analysis pure Pure Product (>99%) hplc->pure analysis->recrys Further Purification Needed analysis->column Further Purification Needed analysis->pure Purity Confirmed

Caption: A generalized workflow for the purification of 2-thioxo-quinazolinone analogs.

Troubleshooting Recrystallization

start Recrystallization Attempt oiling Product Oils Out start->oiling low_yield Low Yield start->low_yield success Pure Crystals Formed start->success Successful solution1 Slow Cooling Add Seed Crystal Change Solvent oiling->solution1 Troubleshoot solution2 Minimize Solvent Volume Optimize Solvent System Preheat Funnel low_yield->solution2 Troubleshoot solution1->start Retry solution2->start Retry

Caption: A troubleshooting flowchart for common recrystallization problems.

References

  • Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. (n.d.). National Institutes of Health. Retrieved January 9, 2024, from [Link]

  • Baluja, S., et al. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. Retrieved January 9, 2024, from [Link]

  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2024, from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. Retrieved January 9, 2024, from [Link]

  • Al-Ostath, A., et al. (2023). Biological Investigation of 2-Thioxo-benzo[g]quinazolines against Adenovirus Type 7 and Bacteriophage Phi X174: An In Vitro Study. National Institutes of Health. Retrieved January 9, 2024, from [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). Molecules. Retrieved January 9, 2024, from [Link]

  • Khodarahmi, G., et al. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. Retrieved January 9, 2024, from [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.). PMC - PubMed Central. Retrieved January 9, 2024, from [Link]

  • Separation of 4(1H)-Quinazolinone, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 9, 2024, from [Link]

  • Synthesis of Quinazolinones and Quinazolines. (2025). Request PDF - ResearchGate. Retrieved January 9, 2024, from [Link]

  • Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. (2022). MDPI. Retrieved January 9, 2024, from [Link]

  • Solvent free synthesis of some quinazolin-4(3H)-ones. (2025). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). PMC. Retrieved January 9, 2024, from [Link]

Sources

Technical Support Center: Transition-Metal-Free Synthesis of Quinazolinone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the transition-metal-free synthesis of quinazolinone scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to adopt greener, less toxic synthetic routes to this important heterocyclic motif. By avoiding transition metals, we not only mitigate concerns of toxicity in pharmaceutical applications but also often benefit from milder reaction conditions and simplified purification protocols.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. The advice herein is based on established chemical principles and field-proven insights to ensure the robustness and reproducibility of your synthetic endeavors.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve common issues encountered during the transition-metal-free synthesis of quinazolinones.

Issue 1: Low or No Product Yield

A low yield of the desired quinazolinone is one of the most common challenges. The underlying cause can often be traced back to several key experimental parameters.

Question: My reaction is giving a very low yield of the quinazolinone product. What are the likely causes and how can I improve it?

Answer:

Low yields can be frustrating, but a systematic approach to troubleshooting can often pinpoint the issue. Here are the primary factors to investigate:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent polarity are critical. Many transition-metal-free methods require specific conditions to proceed efficiently. For example, some iodine-catalyzed reactions require elevated temperatures to facilitate the oxidative cyclization.[1]

    • Troubleshooting Steps:

      • Temperature Screening: If the reaction is sluggish at a lower temperature, incrementally increase it. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature that promotes product formation without significant decomposition.

      • Time Course Study: The reaction may not have reached completion. Run a time-course experiment, taking aliquots at different intervals to determine the optimal reaction time.

      • Solvent Selection: The polarity of the solvent can dramatically influence the reaction pathway.[2][3] Polar aprotic solvents like DMSO or DMF are often effective as they can help to solubilize reactants and stabilize charged intermediates. In some cases, greener solvents like water or polyethylene glycol (PEG) have been used successfully.[4][5]

  • Purity of Starting Materials: Impurities in your starting materials, such as the 2-aminobenzamide or the aldehyde/amine coupling partner, can lead to unwanted side reactions and inhibit the desired transformation.[1]

    • Troubleshooting Steps:

      • Verify Purity: Confirm the purity of your starting materials using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, melting point analysis, or elemental analysis.

      • Purification: If impurities are detected, purify the starting materials by recrystallization, distillation, or column chromatography before use. Ensure all reagents are thoroughly dried, as moisture can interfere with some reactions.

  • Inefficient Oxidant or Incorrect Stoichiometry: Many transition-metal-free methods rely on an oxidant to drive the final aromatization step.

    • Troubleshooting Steps:

      • Oxidant Choice: Common oxidants in these systems include molecular iodine (I₂), hydrogen peroxide (H₂O₂), or even molecular oxygen from the air.[6][7] Ensure the chosen oxidant is appropriate for your specific reaction.

      • Optimize Oxidant Loading: The amount of oxidant can be critical. Too little may result in incomplete conversion, while an excess can sometimes lead to over-oxidation or side product formation. Perform small-scale reactions with varying equivalents of the oxidant to find the optimal amount.

Below is a decision-making workflow to guide your troubleshooting process for low-yield reactions.

Caption: Troubleshooting workflow for low quinazolinone yield.

Issue 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC plate or peaks in your LC-MS chromatogram indicates the formation of side products. Identifying and minimizing these is key to a clean reaction and straightforward purification.

Question: My reaction is messy, with multiple side products. What are the common byproducts in transition-metal-free quinazolinone synthesis and how can I suppress their formation?

Answer:

Side product formation is often a result of competing reaction pathways or degradation of starting materials or products. Common side products and their mitigation strategies are outlined below:

  • Incomplete Cyclization or Intermediate Accumulation: The reaction may stall at an intermediate stage, such as the initial Schiff base or the dihydroquinazolinone.

    • Identification: These intermediates can often be identified by mass spectrometry, as they will have masses corresponding to the addition of the two starting materials without the subsequent loss of water or oxidation.

    • Mitigation:

      • Increase Reaction Time/Temperature: Providing more energy or time can help overcome the activation barrier for the final cyclization and oxidation steps.

      • Stronger Dehydrating Agent/Oxidant: If the issue is incomplete cyclization due to water removal, adding a mild dehydrating agent (if compatible with the reaction conditions) can help. For incomplete oxidation, ensure your oxidant is active and present in sufficient quantity.

  • Formation of Benzimidazoles: In some cases, particularly when using certain starting materials, a competing cyclization can lead to the formation of a benzimidazole byproduct.[2]

    • Identification: Benzimidazoles have a different core structure and will exhibit distinct NMR and mass spectra compared to the desired quinazolinone.

    • Mitigation:

      • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Polar solvents often favor the formation of quinazolinones.[2] If you are observing benzimidazole formation in a less polar solvent, switching to a more polar one like DMF or DMSO may be beneficial.

  • Degradation of Starting Materials or Product: Harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to the decomposition of your reactants or the desired product.

    • Identification: This often results in a complex mixture of unidentifiable products, sometimes appearing as a baseline streak on a TLC plate.

    • Mitigation:

      • Milder Conditions: Try lowering the reaction temperature or reducing the reaction time.

      • Inert Atmosphere: If your starting materials or product are sensitive to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.[1]

Potential Side Product Likely Cause Suggested Solution
Dihydroquinazolinone IntermediateIncomplete oxidationIncrease oxidant concentration or switch to a stronger oxidant.
Schiff Base IntermediateIncomplete cyclizationIncrease reaction temperature or time; consider a catalytic amount of a mild acid if compatible.
Benzimidazole ByproductCompeting cyclization pathwaySwitch to a more polar solvent (e.g., DMSO, DMF).[2]
Polymeric material/baseline streakDegradation of reactants/productReduce reaction temperature and/or time; run under an inert atmosphere.
Issue 3: Purification Challenges

Even with a clean reaction, isolating the pure quinazolinone can sometimes be challenging.

Question: I'm having difficulty purifying my quinazolinone product. What are some effective strategies?

Answer:

Purification challenges with quinazolinones often stem from their polarity and solubility characteristics. Here are some common strategies:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline quinazolinones.

    • Solvent Screening: Experiment with a range of solvents to find one in which your product is highly soluble when hot but poorly soluble when cold. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, or mixtures such as ethyl acetate/hexanes.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Column Chromatography: Silica gel chromatography is a standard method for purifying quinazolinones.

    • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for eluting quinazolinones from a silica gel column. The optimal solvent system will depend on the polarity of your specific derivative.

    • Troubleshooting: If your compound is streaking on the column, it may be too polar for the chosen solvent system. Adding a small amount of a more polar solvent (like methanol) or a modifier (like triethylamine for basic compounds) to your eluent can improve the peak shape.

  • Acid-Base Extraction: If your crude product contains non-basic or non-acidic impurities, an acid-base workup can be an effective preliminary purification step.

    • Procedure: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid (e.g., 1M HCl) to remove basic impurities, followed by a wash with a dilute aqueous base (e.g., saturated NaHCO₃ solution) to remove acidic impurities. Finally, wash with brine, dry the organic layer, and concentrate.

Frequently Asked Questions (FAQs)

Q1: Why choose a transition-metal-free synthesis for quinazolinones?

A1: The primary motivation is to avoid residual metal contamination in the final product, which is a significant concern in the pharmaceutical industry due to potential toxicity.[8] Additionally, transition-metal-free methods often utilize less expensive and more environmentally benign reagents and can sometimes be performed under milder conditions.[9][10]

Q2: What are some common starting materials for transition-metal-free quinazolinone synthesis?

A2: Many protocols start with readily available 2-aminobenzamides.[11][12] These are then reacted with a variety of coupling partners, including aldehydes, alcohols, or amines, which provide the C2 and N3 atoms of the quinazolinone ring. Other starting materials can include 2-aminobenzonitriles or isatoic anhydrides.

Q3: Can DMSO be used as more than just a solvent in these reactions?

A3: Yes, in several reported methods, Dimethyl Sulfoxide (DMSO) serves as both the solvent and a C1 synthon, providing the carbon atom at the 2-position of the quinazolinone ring.[13][14] This is an elegant approach that simplifies the reaction setup.

Caption: Role of DMSO as a C1 source in quinazolinone synthesis.

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between your starting materials, intermediates, and the final product. Staining with potassium permanganate or viewing under a UV lamp can help visualize the spots. For more quantitative analysis, LC-MS is an excellent technique.

Q5: Are there any safety precautions I should be aware of?

A5: Standard laboratory safety practices should always be followed. Some of the reagents used in these syntheses can be hazardous. For example:

  • Iodine: Can cause skin and respiratory irritation. Handle in a well-ventilated fume hood.

  • Hydrogen Peroxide: Concentrated solutions are strong oxidizers and can be corrosive.

  • DMSO: Can enhance the absorption of other chemicals through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: Iodine-Catalyzed Synthesis of 2-Arylquinazolines

This protocol is adapted from methodologies utilizing molecular iodine as a catalyst for the oxidative coupling of 2-aminobenzophenones with amines.[9][15]

Materials:

  • 2-aminobenzophenone derivative (1.0 mmol)

  • Benzylamine derivative (1.2 mmol)

  • Molecular Iodine (I₂) (10 mol%)

  • Solvent (e.g., DMSO, 2 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-aminobenzophenone derivative (1.0 mmol), the benzylamine derivative (1.2 mmol), and molecular iodine (10 mol%).

  • Add the solvent (e.g., DMSO, 2 mL).

  • Heat the reaction mixture to 120-130 °C under an oxygen atmosphere (a balloon of oxygen is sufficient).

  • Stir the reaction mixture for the required time (typically 3-8 hours), monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate (to quench any remaining iodine), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 2-arylquinazoline.

Protocol 2: Synthesis of Quinazolinones using DMSO as a C1 Synthon

This protocol is based on methods that utilize DMSO as both a solvent and a carbon source.[13][14]

Materials:

  • 2-aminobenzamide derivative (1.0 mmol)

  • DMSO (3 mL)

  • An appropriate oxidant system (e.g., H₂O₂ or K₂S₂O₈, as specified in the literature)

Procedure:

  • In a sealed tube, dissolve the 2-aminobenzamide derivative (1.0 mmol) in DMSO (3 mL).

  • Add the specified oxidant (e.g., H₂O₂ (30 wt% in H₂O, 5 equiv.)).[7]

  • Seal the tube and heat the reaction mixture to 120 °C for the prescribed time (e.g., 20 hours).[7]

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

References

  • Mohammed, S., Vishwakarma, R. A., & Bharate, S. B. (2015). Molecular iodine catalyzes a metal-free oxidative coupling of 2-aminobenzamides with aryl methyl ketones to yield 2-aryl quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 80(13), 6915–6921.
  • BenchChem. (2025).
  • Meepowpan, P., et al. (2020). Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols.
  • Deshmukh, D. S., & Bhanage, B. M. (2018). Molecular iodine catalyses a benzylic sp3 C-H bond amination of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines to provide quinazolines in very good yields. Synlett, 29(07), 979-985.
  • BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
  • Organic & Biomolecular Chemistry. (n.d.). Transition metal-free synthesis of quinazolinones using dimethyl sulfoxide as a synthon. RSC Publishing.
  • BenchChem. (2025). Technical Support Center: Purification of 4(3H)
  • Chinese Chemical Letters. (2015). Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions.
  • Chatterjee, I., et al. (2018).
  • Organic & Biomolecular Chemistry. (n.d.). Base-promoted transition-metal-free synthesis of quinazolinones with antioxidant activity. RSC Publishing.
  • Organic & Biomolecular Chemistry. (n.d.). Transition metal-free synthesis of quinazolinones using dimethyl sulfoxide as a synthon. RSC Publishing.
  • Hu, B.-Q., et al. (2016).
  • Kisan, D. A., et al. (n.d.). Transition metal-free synthesis of quinazolinones using dimethyl sulfoxide as a synthon.
  • Tamatam, R., & Shin, D. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(7), 3227.
  • Borah, J., et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry.
  • MDPI. (n.d.). Quinazolin-4(3H)
  • Request PDF. (n.d.).
  • BenchChem. (2025). Troubleshooting common issues in quinazoline synthesis protocols.

Sources

Technical Support Center: Navigating Intermediates in Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for multi-step quinazolinone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important heterocyclic scaffold. Quinazolinones are privileged structures in drug discovery, and their synthesis, while well-established, is often plagued by challenges related to the management of key reaction intermediates. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios, focusing on the causal relationships between reaction parameters and outcomes. Our goal is to empower you with the knowledge to not only solve problems but also to proactively design more robust and efficient synthetic routes.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common intermediates I should be aware of in multi-step quinazolinone synthesis starting from anthranilic acid?

In the widely employed synthetic pathways starting from anthranilic acid or its derivatives, two primary intermediates are of critical importance: the N-acylanthranilamide and the 2-substituted-4H-3,1-benzoxazin-4-one . The formation and subsequent reactivity of these species are pivotal to the success of the synthesis.

  • N-Acylanthranilamide: This acyclic intermediate is formed by the acylation of anthranilic acid. Its accumulation is a common indicator of incomplete cyclization.

  • 2-Substituted-4H-3,1-benzoxazin-4-one: This cyclic intermediate results from the cyclization of N-acylanthranilic acid, often facilitated by dehydrating agents like acetic anhydride. It is a key electrophilic species that reacts with an amine to form the desired quinazolinone.

Understanding the factors that influence the formation, stability, and reactivity of these intermediates is fundamental to troubleshooting your synthesis.

FAQ 2: I am observing a significant amount of a polar, acyclic byproduct. How can I confirm if it is the N-acylanthranilamide intermediate and how do I promote its cyclization?

Accumulation of the N-acylanthranilamide intermediate is a frequent challenge, leading to low yields and purification difficulties.[1]

Confirmation:

  • Thin Layer Chromatography (TLC): The N-acylanthranilamide will typically have a lower Rf value (be more polar) than the final quinazolinone product and the benzoxazinone intermediate. You can monitor the reaction progress by observing the disappearance of the starting materials and the appearance of the intermediate and product spots.[2]

  • LC-MS: Liquid chromatography-mass spectrometry is an excellent tool to confirm the presence of the intermediate by identifying its corresponding molecular weight.

  • ¹H NMR Spectroscopy: If isolated, the ¹H NMR spectrum of the N-acylanthranilamide will show characteristic amide N-H and carboxylic acid O-H protons, which are absent in the cyclized quinazolinone.

Promoting Cyclization:

The cyclization of N-acylanthranilamide to the quinazolinone is a dehydration reaction. Several factors can be optimized to drive this step to completion:

  • Temperature: Increasing the reaction temperature often provides the necessary activation energy for cyclization. For many syntheses, temperatures between 120-150°C are effective.[3][4]

  • Dehydrating Agents/Catalysts: The use of dehydrating agents or catalysts can facilitate the removal of water and promote ring closure.

    • Acid Catalysis: A catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) or a Lewis acid can activate the carbonyl group, making it more susceptible to nucleophilic attack by the amide nitrogen.

    • Acetic Anhydride: When used in the initial acylation step, excess acetic anhydride can also serve as a dehydrating agent to facilitate the formation of the benzoxazinone intermediate, which then readily reacts with amines.[5]

  • Solvent Choice: The polarity of the solvent can influence the reaction. Polar aprotic solvents like DMF or DMSO can be effective. In some cases, high-boiling point aromatic solvents like toluene or xylene are used to achieve the necessary temperatures for thermal cyclization.[1]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by efficiently heating the reaction mixture and promoting cyclization.[1][5]

FAQ 3: My synthesis proceeds through a 2-methyl-4H-3,1-benzoxazin-4-one intermediate. What are the best practices for its formation and use, and how stable is it?

The 2-methyl-4H-3,1-benzoxazin-4-one is a valuable and reactive intermediate, but its stability can be a concern.[6]

Formation and Use:

This intermediate is typically synthesized by refluxing anthranilic acid with an excess of acetic anhydride.[5][6] The excess acetic anhydride also acts as a dehydrating agent.[5]

  • Stepwise vs. One-Pot: You have the option of a stepwise or a one-pot procedure.

    • Stepwise (Isolation of the Intermediate): Isolating the benzoxazinone allows for its purification, which can lead to a cleaner final product. This is advantageous when dealing with sensitive amines in the subsequent step or when optimizing the final condensation. However, it adds an extra step to the overall synthesis.

    • One-Pot: In a one-pot synthesis, the benzoxazinone is generated in situ and then reacted directly with the amine. This approach is more time and resource-efficient but can sometimes lead to more complex reaction mixtures if side reactions occur.[7][8][9][10][11] One-pot procedures are often favored for their operational simplicity.[3][10]

Stability and Handling:

2-methyl-4H-3,1-benzoxazin-4-one is susceptible to hydrolysis, especially in the presence of moisture or alcohols, which will reopen the ring to form N-acetylanthranilic acid or its corresponding ester.

  • Moisture Sensitivity: It is crucial to use anhydrous conditions during its synthesis and subsequent reactions. Exposure to atmospheric moisture can lead to its degradation.[5]

  • Storage: If isolated, it should be stored in a desiccator over a drying agent.

  • Reactivity with Nucleophiles: Its reactivity is the basis for its utility. It readily reacts with a wide range of nucleophiles, including primary amines, to form the corresponding quinazolinones.

Troubleshooting Guides

Problem 1: Incomplete reaction with the benzoxazinone intermediate and an amine.

Scenario: You have successfully synthesized and isolated the 2-methyl-4H-3,1-benzoxazin-4-one intermediate. However, upon reacting it with your amine of choice, the reaction is sluggish or incomplete, with significant amounts of the benzoxazinone remaining.

Causality and Solutions:

Potential Cause Explanation Troubleshooting Steps
Low Nucleophilicity of the Amine Electron-withdrawing groups on the amine can significantly reduce its nucleophilicity, making the reaction with the benzoxazinone slow.[1]1. Increase Reaction Temperature: Higher temperatures can overcome the activation energy barrier. Consider switching to a higher-boiling point solvent if necessary. 2. Use a Catalyst: A catalytic amount of a Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) can activate the benzoxazinone, making it more electrophilic. 3. Increase Reaction Time: Simply extending the reaction time may be sufficient for less reactive amines.
Steric Hindrance Bulky substituents on either the amine or the benzoxazinone can sterically hinder the approach of the nucleophile.[1]1. Optimize Reaction Conditions: Experiment with higher temperatures and longer reaction times. 2. Consider an Alternative Route: If steric hindrance is severe, a different synthetic strategy that does not involve the benzoxazinone intermediate might be necessary.
Inappropriate Solvent The solvent may not be effectively solvating the reactants, or it may be too low-boiling to achieve the necessary reaction temperature.1. Switch to a Polar Aprotic Solvent: Solvents like DMF, DMSO, or NMP can enhance the solubility of reactants and facilitate the reaction. 2. Use a High-Boiling Point Solvent: Toluene or xylene can be used to drive the reaction at higher temperatures.
Problem 2: Formation of multiple unidentified byproducts.

Scenario: Your reaction mixture shows multiple spots on TLC, making purification of the desired quinazolinone challenging.

Causality and Solutions:

| Potential Cause | Explanation | Troubleshooting Steps | | :--- | :--- | | Hydrolysis of Benzoxazinone | If moisture is present in the reaction, the benzoxazinone intermediate can hydrolyze back to N-acylanthranilic acid. | 1. Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Minimize Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of hydrolysis. | | Self-Condensation of Anthranilic Acid | At high temperatures, anthranilic acid can self-condense to form dimeric and polymeric byproducts. | 1. Control Reaction Temperature: Avoid excessively high temperatures. 2. Optimize Stoichiometry: Ensure the acylating agent is added in a controlled manner. | | Side Reactions of the Amine | The amine starting material may undergo side reactions under the reaction conditions, especially at high temperatures. | 1. Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature. 2. Protect Reactive Functional Groups: If the amine contains other reactive functional groups, consider protecting them before the reaction. | | Decomposition of Solvent or Reagents | Some solvents (e.g., formamide at very high temperatures) or reagents can decompose, leading to the formation of reactive species that can generate byproducts. | 1. Choose a Stable Solvent: Select a solvent that is stable at the required reaction temperature. 2. Use High-Purity Reagents: Ensure the purity of all starting materials and reagents. |

Experimental Protocols & Visualization

Protocol 1: Synthesis and Isolation of 2-Methyl-4H-3,1-benzoxazin-4-one

This protocol describes a standard procedure for the synthesis and isolation of the benzoxazinone intermediate.

Materials:

  • Anthranilic acid

  • Acetic anhydride

  • Petroleum ether (or hexane)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add anthranilic acid (0.01 mol, 1.37 g) and acetic anhydride (15 mL, excess).

  • Add a few boiling chips and fit the flask with a reflux condenser.

  • Heat the mixture to reflux at approximately 130-140°C for 1-3 hours. Monitor the reaction progress by TLC (Eluent: Ethyl Acetate/Hexane 1:1).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

  • To the resulting solid or oily residue, add petroleum ether and triturate to induce crystallization and dissolve impurities.

  • Collect the crystalline product by filtration and wash with a small amount of cold petroleum ether.

  • Dry the product under vacuum to yield 2-methyl-4H-3,1-benzoxazin-4-one.

Protocol 2: Monitoring Quinazolinone Synthesis by Thin Layer Chromatography (TLC)

Materials:

  • Silica gel TLC plates

  • Developing chamber

  • Mobile phase (e.g., Ethyl Acetate/Hexane mixture)

  • UV lamp (254 nm)

  • Capillary tubes

Procedure:

  • Prepare the mobile phase. A common starting point is a 3:7 mixture of ethyl acetate and hexane. Adjust the polarity as needed.

  • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm and cover to allow the atmosphere to saturate.

  • On a silica gel TLC plate, draw a faint baseline in pencil about 1 cm from the bottom.

  • Using a capillary tube, spot the starting materials, the reaction mixture at different time points, and a co-spot (a mixture of starting material and reaction mixture) on the baseline.

  • Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline. Cover the chamber.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front with a pencil, and allow it to dry.

  • Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.

Visualization of Reaction Pathways

The following diagrams illustrate the key reaction pathways and the central role of the intermediates.

Quinazolinone_Synthesis_Pathway Anthranilic Acid Anthranilic Acid N-Acylanthranilamide N-Acylanthranilamide Anthranilic Acid->N-Acylanthranilamide Acylating Agent (e.g., Acetic Anhydride) Benzoxazinone Benzoxazinone N-Acylanthranilamide->Benzoxazinone Dehydration (Heat or Agent) Quinazolinone Quinazolinone N-Acylanthranilamide->Quinazolinone Direct Cyclization (e.g., High Temp) Benzoxazinone->Quinazolinone

Caption: General reaction pathway for quinazolinone synthesis from anthranilic acid.

Troubleshooting_Intermediates cluster_start Starting Point cluster_problem Problem Identification (via TLC/LC-MS) cluster_solution Troubleshooting Strategies Reaction_Mixture Reaction Mixture (Anthranilic Acid + Reagents) Incomplete_Cyclization Accumulation of N-Acylanthranilamide Reaction_Mixture->Incomplete_Cyclization Low Temp/ No Catalyst Unreacted_Intermediate Unreacted Benzoxazinone Reaction_Mixture->Unreacted_Intermediate Inactive Amine/ Poor Conditions Increase_Temp Increase Temperature Incomplete_Cyclization->Increase_Temp Add_Catalyst Add Dehydrating Agent or Acid Catalyst Incomplete_Cyclization->Add_Catalyst Change_Solvent Change Solvent Incomplete_Cyclization->Change_Solvent Unreacted_Intermediate->Increase_Temp Unreacted_Intermediate->Change_Solvent Check_Amine Evaluate Amine (Nucleophilicity/Sterics) Unreacted_Intermediate->Check_Amine

Caption: Troubleshooting logic for managing common intermediate-related issues.

References

  • A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. Available from: [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. Available from: [Link]

  • Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat. National Institutes of Health. Available from: [Link]

  • Hydrolysis of 2-aryl-4h-3, 1-benzoxazin-4-ones. ElectronicsAndBooks. Available from: [Link]

  • Mechanism for obtaining quinazolin‐4(3H)‐one from anthranilic acid. ResearchGate. Available from: [Link]

  • Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. National Institutes of Health. Available from: [Link]

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. Available from: [Link]

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI. Available from: [Link]

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3 H). PubMed. Available from: [Link]

  • An Efficient Three-Component, One-Pot Synthesis of Quinazolines under Solvent-Free and Catalyst-Free Condition. ResearchGate. Available from: [Link]

  • Reactivity of 2‐Methyl‐4H‐3,1‐benzoxazin‐4‐ones and 2‐Methyl‐4H‐pyrido[2,3‐d][3][12]oxazin‐4‐one under Microwave Irradiation Conditions. ResearchGate. Available from: [Link]

  • One Pot Synthesis and Mechanistic Insights of Quinazoline and related molecules. ResearchGate. Available from: [Link]

  • Process for preparing anthranilamides. Google Patents.
  • Detection and analysis of intermediates formed during the synthesis of erlotinib via quinazoline-thione route using HPLC. ResearchGate. Available from: [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry. Available from: [Link]

  • Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. PMC - NIH. Available from: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available from: [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of Substituted Quinazolinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges of enhancing the oral bioavailability of substituted quinazolinone compounds. As many of these compounds, particularly in the oncology space (e.g., tyrosine kinase inhibitors), are classified under the Biopharmaceutical Classification System (BCS) as Class II or IV, they exhibit low aqueous solubility, which is a primary rate-limiting step for oral absorption.[1][2] This guide is designed to provide both the "how" and the "why" behind key experimental strategies, ensuring a robust and scientifically sound approach to formulation development.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the early stages of formulation development for substituted quinazolinone compounds.

Q1: My quinazolinone compound shows excellent in vitro potency but fails in animal models due to poor exposure. What's the likely cause?

A1: This is a classic and frequent challenge. The discrepancy often arises from poor oral bioavailability, which is not a reflection of the compound's intrinsic activity.[3] Substituted quinazolinones are often highly crystalline, lipophilic molecules with low aqueous solubility.[4] While they may be soluble in organic solvents like DMSO for in vitro assays, they can precipitate in the aqueous environment of the gastrointestinal (GI) tract, leading to minimal absorption and low systemic exposure.[5]

Q2: What are the primary strategies to consider for improving the bioavailability of a poorly soluble quinazolinone derivative?

A2: The core objective is to increase the compound's dissolution rate and/or its apparent solubility in the GI tract. The main formulation strategies to achieve this include:

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level to create a more soluble, amorphous form.[6][7]

  • Nanonization: Reducing the particle size of the drug to the nanometer range, which significantly increases the surface area for dissolution.[1][8]

  • Lipid-Based Formulations: Dissolving the drug in a mixture of oils and surfactants that form an emulsion in the GI tract, presenting the drug in a solubilized state.[5][9]

  • Complexation: Using molecules like cyclodextrins to encapsulate the hydrophobic drug, thereby increasing its apparent water solubility.[10][11][12]

  • Salt Formation: Converting the parent drug into a salt form, which often has higher aqueous solubility.[13][14]

Q3: How do I choose the best enhancement strategy for my specific quinazolinone compound?

A3: The choice depends on the physicochemical properties of your compound. A preliminary characterization is crucial. Key parameters to consider are:

  • Aqueous solubility at different pHs: Quinazolinone derivatives often have pH-dependent solubility.[10][15]

  • LogP (Lipophilicity): This will influence its suitability for lipid-based formulations.

  • Melting Point and Thermal Stability: A high melting point might make hot-melt extrusion for solid dispersions challenging.[16]

  • Crystallinity: Highly crystalline materials are prime candidates for amorphization via solid dispersions.

A decision-making workflow can be visualized as follows:

G cluster_0 Strategy Selection start Poorly Soluble Quinazolinone Compound char Physicochemical Characterization (Solubility, LogP, Tm, Crystallinity) start->char high_logp High LogP (>3) char->high_logp therm_stable Thermally Stable? char->therm_stable complex Complexation (Cyclodextrins) char->complex high_logp->therm_stable No lipid Lipid-Based Formulations (e.g., SEDDS) high_logp->lipid Yes sd Solid Dispersion therm_stable->sd Yes nano Nanonization therm_stable->nano No

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

II. Troubleshooting Guides

This section provides practical advice for overcoming common issues encountered during the implementation of bioavailability enhancement techniques.

A. Solid Dispersions

Issue 1: The prepared solid dispersion shows no significant improvement in dissolution rate.

  • Root Cause Analysis:

    • Incomplete Amorphization: The drug may still be present in a crystalline form within the polymer matrix.

    • Poor Polymer Selection: The chosen polymer may not be optimal for your specific quinazolinone derivative, leading to phase separation.

    • Incorrect Drug-to-Polymer Ratio: An insufficient amount of polymer may not be able to effectively disperse the drug molecules.

  • Troubleshooting Steps:

    • Verify Amorphous State: Use techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm the absence of crystallinity in your solid dispersion.[4] A lack of sharp peaks in the XRPD pattern or the absence of a melting endotherm in the DSC thermogram indicates an amorphous state.

    • Screen Different Polymers: Experiment with a range of polymers with varying properties (e.g., PVP K30, HPMC-AS, Soluplus®).[5] Anionic polymers like HPMCP HP 55 have shown success with weakly basic quinazolinones like lapatinib.[4]

    • Optimize Drug Loading: Test different drug-to-polymer ratios (e.g., 1:1, 1:2, 1:5).[4] Higher polymer content generally leads to better amorphization and stability.

Issue 2: The solid dispersion is physically unstable and recrystallizes upon storage.

  • Root Cause Analysis:

    • Hygroscopicity: The polymer may be absorbing moisture, which can act as a plasticizer and promote recrystallization.

    • High Drug Loading: At high concentrations, the drug molecules may be too close to each other, facilitating nucleation and crystal growth.

    • Storage Conditions: High temperature and humidity can accelerate the degradation of the amorphous state.

  • Troubleshooting Steps:

    • Control Moisture: Store the solid dispersion in a desiccator or under controlled humidity conditions. Consider using less hygroscopic polymers.

    • Reduce Drug Loading: As mentioned above, a higher polymer ratio can improve stability.

    • Add a Second Stabilizer: In some cases, a ternary solid dispersion with a second polymer or a surfactant can improve stability.

B. Nanosuspensions

Issue 1: The particle size of the nanosuspension is too large or shows a wide distribution (high Polydispersity Index - PDI).

  • Root Cause Analysis:

    • Insufficient Energy Input: The homogenization or milling process may not be providing enough energy to break down the drug crystals effectively.

    • Ineffective Stabilization: The chosen stabilizer (surfactant or polymer) may not be adequately preventing particle aggregation.

  • Troubleshooting Steps:

    • Optimize Process Parameters:

      • For high-pressure homogenization, increase the number of cycles or the homogenization pressure.[13]

      • For wet milling, increase the milling time or use smaller milling beads.[8]

    • Screen Stabilizers: Test different stabilizers and concentrations. A combination of a polymer and a surfactant often provides better steric and electrostatic stabilization.[8]

    • Pre-treatment: A pre-milling step to reduce the initial particle size can improve the efficiency of the final nanonization process.

Issue 2: The nanosuspension exhibits particle aggregation and settling over time.

  • Root Cause Analysis: This is a sign of physical instability, often due to Ostwald ripening (growth of larger particles at the expense of smaller ones) or insufficient repulsive forces between particles.

  • Troubleshooting Steps:

    • Optimize Stabilizer Concentration: Ensure that the concentration of the stabilizer is sufficient to cover the surface of the nanoparticles.

    • Add a Cryoprotectant for Lyophilization: If preparing a solid form of the nanosuspension, use a cryoprotectant (e.g., trehalose, mannitol) to prevent aggregation during freezing and drying.

    • Control Temperature: Store the nanosuspension at a controlled temperature, as temperature fluctuations can affect stability.

III. Detailed Experimental Protocols

This section provides step-by-step methodologies for key bioavailability enhancement techniques.

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for thermally labile compounds and offers good molecular mixing.

  • Objective: To prepare an amorphous solid dispersion of a substituted quinazolinone to enhance its dissolution rate.

  • Materials:

    • Substituted quinazolinone compound

    • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, HPMC-AS)

    • Volatile organic solvent (e.g., methanol, acetone, dichloromethane) in which both the drug and polymer are soluble.

  • Procedure:

    • Dissolution: Accurately weigh the quinazolinone compound and the polymer (e.g., in a 1:4 drug-to-polymer ratio) and dissolve them in a minimal amount of the selected organic solvent in a round-bottom flask.[6][9]

    • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.[9]

    • Secondary Drying: Place the flask in a vacuum oven overnight at a slightly elevated temperature (e.g., 40°C) to remove any residual solvent.

    • Milling and Sieving: Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle. Pass the powder through a sieve (e.g., 80-mesh) to obtain a uniform particle size.[9]

    • Storage: Store the resulting powder in a desiccator to prevent moisture absorption.

  • Characterization:

    • In Vitro Dissolution: Perform a dissolution test comparing the solid dispersion to the pure drug.[2][17]

    • Solid-State Characterization: Use XRPD and DSC to confirm the amorphous nature of the drug in the dispersion.[4][5]

Protocol 2: Preparation of a Nanosuspension by Wet Media Milling

This "top-down" approach is scalable and effective for many poorly soluble compounds.

  • Objective: To produce a stable nanosuspension of a substituted quinazolinone to increase its dissolution velocity.

  • Materials:

    • Substituted quinazolinone compound (micronized, if possible)

    • Stabilizer solution (e.g., aqueous solution of hydroxypropyl methylcellulose (HPMC) and sodium lauryl sulfate (SLS))[18]

    • Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.2-0.5 mm diameter)

  • Procedure:

    • Preparation of Suspension: Disperse the quinazolinone compound in the stabilizer solution to form a presuspension.

    • Milling: Add the presuspension and the milling media to the milling chamber of a planetary ball mill or a similar apparatus.

    • Process Optimization: Mill the suspension at a set speed (e.g., 500 rpm) for a specific duration (e.g., 24-48 hours).[8] The optimal milling time will need to be determined experimentally.

    • Separation: After milling, separate the nanosuspension from the milling media by pouring the mixture through a sieve.

    • Particle Size Analysis: Measure the particle size and polydispersity index (PDI) of the nanosuspension using dynamic light scattering (DLS). The target is typically a mean particle size below 500 nm with a PDI < 0.3.

  • Troubleshooting Workflow:

G cluster_0 Troubleshooting start Prepare Nanosuspension by Wet Milling measure_ps Measure Particle Size (DLS) start->measure_ps size_ok Particle Size > 500nm or PDI > 0.3? measure_ps->size_ok increase_time Increase Milling Time or Speed size_ok->increase_time Yes change_stabilizer Screen Different Stabilizers/ Concentrations size_ok->change_stabilizer Yes, after optimizing time smaller_beads Use Smaller Milling Beads size_ok->smaller_beads Yes, after optimizing time success Stable Nanosuspension (Size < 500nm, PDI < 0.3) size_ok->success No increase_time->measure_ps change_stabilizer->measure_ps smaller_beads->measure_ps

Caption: Troubleshooting workflow for wet media milling of nanosuspensions.

IV. Data Presentation: Case Studies with Quinazolinone Derivatives

The following table summarizes the reported improvements in the bioavailability of several quinazolinone-based tyrosine kinase inhibitors using various formulation strategies.

Quinazolinone DerivativeFormulation StrategyKey FindingsReference(s)
Gefitinib Spray-dried microparticles with cyclodextrin, chitosan, HPMC, and Vitamin E TPGS9.14-fold increase in AUC compared to free drug in rats.[10]
Erlotinib Complexation with randomly methylated β-cyclodextrin (RAMEB CD)5-fold higher uptake in Caco-2 cells; 1.5-fold increase in dissolution at 1 hour.[11][12]
Erlotinib Solid amorphous dispersion with HPMC-AS-L by hot-melt extrusionEnhanced solubility and reduced crystallization during simulated gastric-to-intestinal transfer.[5]
Lapatinib Nanocrystalline solid dispersionSignificantly increased dissolution rate.[1]
Lapatinib Solid dispersion with anionic polymer HPMCP HP 55Increased dissolution rate irrespective of the pH of the dissolution media.[4]

V. References

  • Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs. Available from: [Link]

  • Moku, G., et al. (2015). Novel Gefitinib Formulation with Improved Oral Bioavailability in Treatment of A431 Skin Carcinoma. Pharmaceutical Research, 32(8), 2736-2747. Available from: [Link]

  • Houghton, P. J., et al. (2004). Gefitinib enhances the antitumor activity and oral bioavailability of irinotecan in mice. Cancer Research, 64(20), 7491-7499. Available from: [Link]

  • Al-Ghabeish, M., et al. (2023). Solid amorphous formulations for enhancing solubility and inhibiting Erlotinib crystallization during gastric-to-intestinal transfer. Journal of Drug Delivery Science and Technology, 84, 104523. Available from: [Link]

  • Patel, V., et al. (2020). Solubility and Dissolution Enhancement of Erlotinib by Liquisolid Compact Technique. International Journal of PharmaO2, 2(4), 271-270. Available from: [Link]

  • RJPT. (2018). Solid Dispersion: Solubility Enhancement for Poorly Water Soluble Drug. Research Journal of Pharmacy and Technology, 11(10), 4634-4640. Available from: [Link]

  • Houghton, P. J., et al. (2004). Gefitinib Enhances the Antitumor Activity and Oral Bioavailability of Irinotecan in Mice. Cancer Research, 64(20), 7491-7499. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). Review on Manufacturing Methods of Solid Dispersion Technology for Enhancing the Solubility of Poorly Water. IJPSR, 9(10), 4045-4054. Available from: [Link]

  • Tucker, G. T. (2019). Pharmacokinetic considerations and challenges in oral anticancer drug therapy. British Journal of Clinical Pharmacology, 85(7), 1436-1443. Available from: [Link]

  • Expert Opinion on Drug Metabolism & Toxicology. (2020). Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics. Expert Opinion on Drug Metabolism & Toxicology, 16(9), 807-821. Available from: [Link]

  • ResearchGate. (2022). Complex formulation strategies to overcome the delivery hurdles of laptinib in metastatic breast cancer. Available from: [Link]

  • US National Library of Medicine. (2015). US FDA Approved Oral Kinase Inhibitors for the Treatment of Malignancies. Therapeutic Drug Monitoring, 37(5), 563-577. Available from: [Link]

  • Journal of Scientific and Innovative Research. (2013). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. JSIR, 2(4), 685-694. Available from: [Link]

  • Erdoğar, N., et al. (2021). Erlotinib complexation with randomly methylated β-cyclodextrin improves drug solubility, intestinal permeability, and therapeutic efficacy in non-small cell lung cancer. Pharmaceutical Development and Technology, 26(7), 797-806. Available from: [Link]

  • Google Patents. (2017). Afatinib-containing formulation. Available from:

  • Erdoğar, N., et al. (2021). Erlotinib complexation with randomly methylated β-cyclodextrin improves drug solubility, intestinal permeability, and therapeutic efficacy in non-small cell lung cancer. Pharmaceutical Development and Technology, 26(7), 797-806. Available from: [Link]

  • RJPT. (2018). Solubility improvement of Lapatinib by Novel Techniques of Solid Dispersion. Research Journal of Pharmacy and Technology, 11(11), 4875-4882. Available from: [Link]

  • Agarwal, V., et al. (2023). Evaluation of lapatinib ditosylate nanoparticles for enhanced dissolution rate, oral bioavailability and effective oral carcinoma treatment. Pharmaceutical Development and Technology, 28(10), 919-930. Available from: [Link]

  • Journal of Advanced Pharmacy Education & Research. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. JAPER, 3(4), 415-424. Available from: [Link]

  • US National Library of Medicine. (2011). Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib. Journal of Pharmaceutical Sciences, 100(8), 3290-3301. Available from: [Link]

  • Ghasemian, E., et al. (2022). Dissolution improvement of binary solid dispersions of erlotinib prepared by one-step electrospray method. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 30(1), 11-19. Available from: [Link]

  • Drug Development and Delivery. (2022). Selecting In Vitro Dissolution Methodologies For Amorphous Solid Dispersions. Available from: [Link]

  • US National Library of Medicine. (2012). Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L. AAPS PharmSciTech, 13(2), 684-693. Available from: [Link]

  • Biosciences Biotechnology Research Asia. (2024). An Overview on Tyrosine Kinase Inhibitor Gefitinib Drug Delivery Systems for Enhanced Treatment of Cancer. Biosciences Biotechnology Research Asia, 21(4). Available from: [Link]

  • Drug Development and Delivery. (2022). WHITE PAPER: Selecting In-Vitro Dissolution Methodologies for Amorphous Solid Dispersions. Available from: [Link]

  • US National Library of Medicine. (2024). Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. Cancers, 16(9), 1735. Available from: [Link]

  • ResearchGate. (2020). Pharmacology and Pharmacokinetics of Tyrosine Kinase Inhibitors Approved for CML. Available from: [Link]

  • ResearchGate. (2019). In vitro dissolution tests of representative solid dispersions. Available from: [https://www.researchgate.net/figure/In-vitro-dissolution-tests-of-representative-solid-dispersions-Dissolution-profiles-of_fig2_334582845]([Link] dispersions-Dissolution-profiles-of_fig2_334582845)

  • Semantic Scholar. (2016). Inherent formulation issues of kinase inhibitors. Available from: [Link]

  • US National Library of Medicine. (2007). FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. AAPS PharmSciTech, 8(3), E78. Available from: [Link]

  • Journal of Advances in Medical and Pharmaceutical Sciences. (2019). Various Challenges and Opportunities in Oral Delivery of Anticancer Drugs. JAMPS, 21(4), 1-18. Available from: [Link]

  • Drug Development and Delivery. (2020). FORMULATION FORUM - Rational Design of Oral Nanosuspensions for Insoluble Drugs. Available from: [Link]

  • van Erp, N. P., et al. (2011). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Clinical Pharmacokinetics, 50(11), 707-723. Available from: [Link]

  • CML Support. (2013). Clinical pharmacokinetics of tyrosine kinase inhibitors: implications for therapeutic drug monitoring. Available from: [Link]

  • Google Patents. (2016). Crystalline Forms of Afatinib Monomaleate, Preparation Methods and Pharmaceutical Compositions Thereof. Available from:

  • ResearchGate. (2015). Various techniques for preparation of nanosuspension - a review. Available from: [Link]

  • US National Library of Medicine. (2012). Vandetanib. Journal of the Advanced Practitioner in Oncology, 3(1), 52-56. Available from: [Link]

  • ResearchGate. (2016). Pharmacokinetics and Pharmacodynamics of Tyrosine Kinase Inhibitors in the Treatment of Metastatic Renal Cell Carcinoma. Available from: [Link]

  • US National Library of Medicine. (2013). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 4(2), 81-87. Available from: [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2020). Formulation Strategies And Consideration In Nanosuspension Development: A Review. IJPRAS, 9(2), 1-11. Available from: [Link]

  • US National Library of Medicine. (2022). Formulation Strategies of Nanosuspensions for Various Administration Routes. Pharmaceutics, 14(7), 1345. Available from: [Link]

  • MDPI. (2018). Pazopanib, Cabozantinib, and Vandetanib in the Treatment of Progressive Medullary Thyroid Cancer with a Special Focus on the Adverse Effects on Hypertension. Cancers, 10(10), 387. Available from: [Link]

  • US National Library of Medicine. (2018). Afatinib-loaded Inhalable PLGA Nanoparticles for Localized Therapy of Non-Small Cell Lung Cancer (NSCLC) – Development and In-vitro Efficacy. International Journal of Pharmaceutics, 547(1-2), 65-76. Available from: [Link]

  • MDPI. (2021). Apoferritin/Vandetanib Association Is Long-Term Stable But Does Not Improve Pharmacological Properties of Vandetanib. Nanomaterials, 11(4), 1025. Available from: [Link]

  • Martin, P., et al. (2009). Pharmacokinetics of vandetanib: three phase I studies in healthy subjects. Clinical Therapeutics, 31(1), 140-154. Available from: [Link]

  • US National Library of Medicine. (2015). Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes. Patient Related Outcome Measures, 6, 1-9. Available from: [Link]

Sources

Validation & Comparative

A Comparative Analysis for Anticancer Drug Development: Gefitinib vs. 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Oncology and Medicinal Chemistry

In the landscape of targeted cancer therapy, the quest for novel small molecules with enhanced efficacy and selectivity remains a paramount objective. This guide provides a comprehensive comparative analysis of Gefitinib, a well-established first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, and 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone, a representative of the promising 2-thioxo-quinazolinone class of compounds. While Gefitinib serves as a clinical benchmark, the therapeutic potential of many quinazolinone derivatives is still under active investigation. This document is designed to equip researchers, scientists, and drug development professionals with a foundational understanding of these two entities, their mechanisms of action, and a practical framework for their empirical comparison.

Section 1: Introduction to the Compounds

Gefitinib: A Clinically Validated EGFR Inhibitor

Gefitinib (Iressa®) is a synthetic anilinoquinazoline compound that has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC), particularly in patients harboring activating mutations in the EGFR gene.[1][2][3][4][5] Its development marked a significant advancement in personalized medicine, demonstrating that targeting specific molecular aberrations could lead to substantial clinical benefit.

Chemical Structure of Gefitinib:

3-(4-ethoxyphenyl)-2-thioxo-quinazolinone: A Challenger from the Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in medicinal chemistry, known to be a versatile backbone for the development of various bioactive compounds, including numerous kinase inhibitors.[6][7][8] The 2-thioxo-quinazolinone derivatives, in particular, have garnered attention for their potential as anticancer agents.[9][10] 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone represents a specific analog within this class, and its evaluation against a well-characterized inhibitor like Gefitinib is a logical step in the exploration of its therapeutic potential.

Chemical Structure of 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone:

Section 2: Mechanism of Action and Cellular Signaling

The EGFR Signaling Pathway: A Critical Target in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[11] In many cancers, aberrant EGFR signaling, driven by mutations or overexpression, leads to uncontrolled cell growth and tumor progression. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Figure 1: Simplified EGFR Signaling Pathway.

Gefitinib's Mode of Action: Competitive ATP Inhibition

Gefitinib exerts its therapeutic effect by selectively binding to the ATP-binding site within the tyrosine kinase domain of EGFR.[12] This competitive inhibition prevents ATP from binding, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This blockade of pro-survival and proliferative signals ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.

Postulated Mechanism of 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone

While specific mechanistic studies on 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone are not extensively available in the public domain, the shared quinazolinone scaffold with Gefitinib suggests a high probability of a similar mechanism of action. It is hypothesized that this compound may also function as a tyrosine kinase inhibitor, potentially targeting EGFR or other related kinases. The presence of the 2-thioxo group and the 3-aryl substitution are key structural features that likely influence its binding affinity and selectivity for specific kinase targets.[8][9] Further experimental validation is required to elucidate its precise molecular target(s) and mechanism of action.

MOA_Comparison cluster_inhibitors cluster_target cluster_outcome Gefitinib Gefitinib EGFR_TKD EGFR Tyrosine Kinase Domain (ATP Binding Site) Gefitinib->EGFR_TKD Binds to Quinazolinone 3-(4-ethoxyphenyl)- 2-thioxo-quinazolinone Quinazolinone->EGFR_TKD Hypothesized to Bind to Inhibition Inhibition of Autophosphorylation EGFR_TKD->Inhibition Downstream_Block Blockade of Downstream Signaling Inhibition->Downstream_Block Apoptosis Apoptosis & Reduced Proliferation Downstream_Block->Apoptosis Experimental_Workflow cluster_invitro In Vitro Cell-Based Assays cluster_biochemical Biochemical Assays Cell_Culture Cancer Cell Lines (PC-9, H1975, A549) MTT_Assay MTT Cell Viability Assay Cell_Culture->MTT_Assay IC50_Det IC50 Determination MTT_Assay->IC50_Det Recombinant_EGFR Recombinant EGFR (WT & Mutants) Kinase_Assay EGFR Kinase Inhibition Assay Recombinant_EGFR->Kinase_Assay Kinase_IC50 Kinase IC50 Determination Kinase_Assay->Kinase_IC50

Figure 3: Experimental Workflow for Comparative Analysis.

Section 5: Conclusion and Future Directions

Gefitinib has paved the way for targeted therapies in oncology, demonstrating the power of inhibiting key oncogenic drivers like EGFR. The quinazolinone scaffold, from which Gefitinib is derived, continues to be a fertile ground for the discovery of new anticancer agents. While 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone remains a compound of interest with a plausible mechanism of action as a kinase inhibitor, its true potential can only be unlocked through rigorous experimental evaluation.

This guide provides a comprehensive framework for conducting a head-to-head comparison of these two molecules. The outlined experimental protocols will enable researchers to generate the necessary data to assess the potency, selectivity, and potential clinical utility of 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone relative to the established benchmark, Gefitinib. The insights gained from such studies will be invaluable in guiding the future development of novel and more effective targeted therapies for cancer.

References

  • Kumar, A., et al. (2021). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
  • El-Sayed, M. A., et al. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. Pharmaceuticals, 16(10), 1392.
  • Al-Salahi, R., et al. (2015). Synthesis and in vitro Cytotoxicity Evaluation of New 2-Thioxo-benzo[g]quinazolin-4(3H)
  • Asif, M. (2022). A review on the anticancer activities of quinazolinone and quinazoline derivatives. Future Journal of Pharmaceutical Sciences, 8(1), 34.
  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). Molecules, 27(15), 4939.
  • An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. (2022). Drug Development Research, 83(4), 859-890.
  • in vitro anti cancer screening of the synthesized compounds against various human cancer cell lines. (n.d.).
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2018). RSC Advances, 8(3), 1347-1383.
  • Novel N-aryl(alkaryl)-2-[(3-R-2-oxo-2H-t[6][7][9]riazino[2,3-c]quinazoline-6- yl)thio]acetamides: Synthesis, cytotoxicity, anticancer activity, COMPARE analysis and docking. (2013). Medicinal Chemistry Research, 22(5), 2246-2260.

  • Structure-Activity Relationship (SAR) of Quinazolinone Analogs: A Comparative Guide for Drug Development Professionals. (n.d.). Benchchem.
  • Kazandjian, D., et al. (2016). FDA Approval of Gefitinib for the Treatment of Patients with Metastatic EGFR Mutation–Positive Non–Small Cell Lung Cancer. Clinical Cancer Research, 22(6), 1307-1312.
  • FDA Approval of Gefitinib for the Treatment of Patients with Metastatic EGFR Mutation–Positive Non–Small Cell Lung Cancer. (2016). Clinical Cancer Research.
  • With FDA Approval, Gefitinib Returns to U.S. Market for Some Patients with Lung Cancer. (2015).
  • FDA Approved AstraZeneca's Gefitinib (Iressa). (2015). Florida Society of Clinical Oncology.
  • Cohen, M. H., et al. (2004). United States Food and Drug Administration Drug Approval summary: Gefitinib (ZD1839; Iressa) tablets. Clinical Cancer Research, 10(4), 1212-1218.
  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (2021). Pharmaceutical and Biomedical Research, 7(3), 209-221.
  • EGFR kinase inhibitor 4 - MedchemExpress.com. (n.d.). MedchemExpress.
  • Fry, D. W., et al. (1994). Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines. Journal of Biological Chemistry, 269(15), 11304-11308.
  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). Molecules, 28(3), 1368.
  • EGFR kinase - Otava Chemicals. (n.d.). Otava Chemicals.

Sources

A Senior Application Scientist's Guide to the Synthesis of 3-Aryl-2-Thioxo-Quinazolinones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] Among its many derivatives, 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones represent a particularly valuable class of compounds. Their synthesis is a frequent topic of investigation, driven by their potential as antioxidant, anti-inflammatory, and anti-cancer agents.[3][4] This guide provides an in-depth, objective comparison of the primary synthetic methodologies for these molecules. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to inform your synthetic strategy.

Core Synthetic Strategies: An Overview

The construction of the 3-aryl-2-thioxo-quinazolinone core generally involves the cyclocondensation of an anthranilic acid derivative with a source of the N-arylthiourea moiety. The choice of starting materials, reaction conditions, and energy source defines the major synthetic routes. This guide will compare the following key approaches:

  • Classical One-Pot Condensation: The foundational approach using anthranilic acids and pre-formed aryl isothiocyanates.

  • In Situ Isothiocyanate Formation: A more streamlined one-pot method generating the aryl isothiocyanate from an aromatic amine and carbon disulfide.

  • Green Chemistry Approaches: Modifications employing environmentally benign solvents or solvent-free conditions.

  • Energy-Enhanced Syntheses: The application of microwave irradiation and ultrasound to accelerate reactions and improve efficiency.

Below is a decision-making workflow to help select an appropriate synthetic method based on common laboratory priorities.

G start Select Synthesis Priority sub_yield Highest Yield & Purity start->sub_yield sub_speed Speed & Throughput start->sub_speed sub_green Green Chemistry start->sub_green sub_cost Cost & Simplicity start->sub_cost method_mw Microwave-Assisted Synthesis sub_yield->method_mw Often provides best yields and reduces side products method_classic Classical Condensation (Isothiocyanate) sub_yield->method_classic Reliable and well-established sub_speed->method_mw Reduces reaction time from hours to minutes method_us Ultrasound-Assisted Synthesis sub_speed->method_us Accelerates reaction kinetics sub_green->method_us Energy efficient, improves catalysis method_green Water or DES Solvent Solvent-Free sub_green->method_green Avoids toxic organic solvents method_cs2 One-Pot with CS2 sub_cost->method_cs2 Uses inexpensive, readily available starting materials sub_cost->method_classic Straightforward, but requires pre-made isothiocyanate

Caption: Decision workflow for selecting a synthesis method.

Method 1: Classical One-Pot Condensation with Aryl Isothiocyanates

This is the most direct and widely cited method for synthesizing the target scaffold. It involves the reaction of a substituted anthranilic acid with an aryl isothiocyanate, typically under reflux in a polar protic solvent like glacial acetic acid or ethanol.

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon of the isothiocyanate. This forms an intermediate N,N'-disubstituted thiourea. Subsequent intramolecular cyclization, driven by the attack of the second nucleophile (the carboxylate group) onto the thiourea carbon, followed by dehydration, yields the final 2-thioxo-quinazolinone ring system.

G R1 Anthranilic Acid I1 Thiourea Intermediate R1->I1 Nucleophilic Attack R2 Aryl Isothiocyanate R2->I1 P 3-Aryl-2-thioxo- quinazolinone I1->P Intramolecular Cyclization & Dehydration

Caption: General mechanism for classical condensation.

Representative Experimental Protocol

This protocol is adapted from the synthesis of 6-substituted-3-aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-ones.[3]

  • Reactant Mixture: To a round-bottom flask, add a 5-substituted anthranilic acid derivative (1.0 eq) and a 3- or 4-substituted phenyl isothiocyanate derivative (1.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent.

  • Reaction Condition: Heat the mixture to reflux for 10 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water to remove residual acetic acid, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure compound.

Performance Analysis
  • Advantages: This method is robust, generally high-yielding, and tolerates a wide variety of substituents on both the anthranilic acid and the aryl isothiocyanate. The starting materials are often commercially available or readily synthesized.

  • Disadvantages: Requires the prior synthesis or purchase of aryl isothiocyanates, which can be expensive, unstable, or toxic.[5] The reaction often requires prolonged heating (reflux), which can be energy-intensive.

Method 2: One-Pot Synthesis via In Situ Isothiocyanate Formation

To circumvent the issues associated with handling isothiocyanates, this elegant one-pot procedure utilizes carbon disulfide (CS₂) and a primary aromatic amine to generate the key intermediate in situ.

Mechanistic Rationale

The reaction begins with the formation of a dithiocarbamate salt from the aromatic amine, carbon disulfide, and a base (e.g., potassium hydroxide). This salt is thermally unstable and, upon heating, eliminates H₂S or a related species to form the aryl isothiocyanate. This reactive intermediate is immediately trapped by the anthranilic acid present in the same pot, proceeding through the same cyclization pathway described in Method 1.[6][7]

G cluster_0 In Situ Isothiocyanate Generation Amine Aromatic Amine Isothiocyanate Aryl Isothiocyanate (Intermediate) Amine->Isothiocyanate CS2 Carbon Disulfide CS2->Isothiocyanate Base Base (KOH) Base->Isothiocyanate Product 3-Aryl-2-thioxo- quinazolinone Isothiocyanate->Product Trapped by Anthranilic Acid Anthranilic Anthranilic Acid Anthranilic->Product

Caption: One-pot synthesis using carbon disulfide.

Representative Experimental Protocol

This protocol is based on a general one-pot synthesis.[6]

  • Reactant Mixture: In a suitable flask, dissolve the anthranilic acid (1.0 eq), the aromatic amine (1.0 eq), and potassium hydroxide (base) in methanol.

  • CS₂ Addition: Add carbon disulfide (CS₂) to the mixture.

  • Reaction Condition: Heat the mixture under reflux for approximately 3 hours.

  • Isolation: A solid product typically precipitates upon heating. Filter the hot mixture, wash the solid with methanol, and dry.

  • Purification: Dissolve the crude solid in an aqueous potassium hydroxide solution (e.g., 10%). Filter the solution to remove any insoluble impurities. Acidify the filtrate with concentrated HCl. The pure product precipitates as a white solid. Filter, wash with water, and dry.

Performance Analysis
  • Advantages: This is a highly convenient and cost-effective method as it starts from readily available and cheaper materials (amines and CS₂) instead of isothiocyanates.[7] The one-pot nature simplifies the experimental procedure.

  • Disadvantages: Carbon disulfide is highly flammable, volatile, and toxic, requiring careful handling in a well-ventilated fume hood. The method may fail with weakly nucleophilic amines, such as 4-nitroaniline, which can lead to the formation of undesired side products.[7]

Method 3 & 4: Green and Energy-Enhanced Syntheses

Modern synthetic chemistry emphasizes sustainability and efficiency. These principles are applied to the synthesis of 3-aryl-2-thioxo-quinazolinones through the use of green solvents and alternative energy sources.

Green Chemistry Approaches

The goal of green chemistry is to reduce or eliminate the use and generation of hazardous substances.[8] For this synthesis, two primary strategies have been reported:

  • Water as a Solvent: Performing the reaction in water at elevated temperatures (e.g., 60 °C) avoids the use of volatile and toxic organic solvents.[9][10] This method is cost-effective, safe, and environmentally friendly.

  • Solvent-Free Conditions: The reactants are mixed and heated directly without any solvent.[11] This minimizes waste generation and simplifies product isolation.

  • Deep Eutectic Solvents (DESs): Solvents like choline chloride:urea have been used as effective and recyclable media that can also act as catalysts.[11][12]

Energy-Enhanced Syntheses: Microwave and Ultrasound

Conventional heating can be slow and inefficient. Microwave (MW) and ultrasound irradiation offer significant advantages.

  • Microwave-Assisted Organic Synthesis (MAOS): Microwaves provide rapid, uniform heating of the reaction mixture, dramatically reducing reaction times from hours to minutes.[13][14][15] This often leads to higher yields and cleaner reaction profiles by minimizing the formation of thermal decomposition byproducts.[1]

  • Ultrasound-Assisted Synthesis: Sonication promotes reactions through acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. This process creates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates.[16][17] It is particularly effective for heterogeneous reactions.

G Reaction Conventional Synthesis (Hours, Moderate Yield) Outcome_MW Rapid, Uniform Heating Minutes Higher Yield & Purity Reaction->Outcome_MW becomes Outcome_US Acoustic Cavitation Enhanced Mass Transfer Accelerated Rates Reaction->Outcome_US becomes MW Microwave Irradiation MW->Reaction improves US Ultrasound Irradiation US->Reaction improves

Caption: Benefits of Microwave and Ultrasound Assistance.

Comparative Data Summary

The table below summarizes the performance of the different synthetic methodologies based on reported experimental data.

Method CategoryStarting MaterialsConditionsReaction TimeYieldKey AdvantagesKey Disadvantages
Classical Anthranilic Acid, Aryl IsothiocyanateGlacial AcOH, Reflux[3]10 hoursGood to ExcellentRobust, wide substrate scopeRequires pre-formed isothiocyanates, long reaction time
**In Situ (CS₂) **Anthranilic Acid, Aryl Amine, CS₂KOH, Methanol, Reflux[6]3 hoursGoodCost-effective, avoids handling isothiocyanates[7]CS₂ is toxic/flammable, fails with some amines[7]
Green (Water) 2-Aminobenzamide, IsothiocyanatesWater, 60 °C[11]16 hoursGoodEnvironmentally benign, no organic solvents[9]Can be slow, may have solubility issues
Green (Solvent-Free) 2-Aminobenzamide, IsothiocyanatesNeat, 100 °C[11]16 hoursGoodNo solvent waste, simple workupHigh temperatures, potential for thermal degradation
Microwave-Assisted Anthranilic Acid, Thio Carbamate SaltEthanol or Solvent-Free, MW[13]2-3 min (solvent-free)Good to ExcellentDrastic reduction in reaction time, high efficiency[14][15]Requires specialized microwave reactor equipment
Ultrasound-Assisted VariousSonication, various solvents[16]ShortenedImprovedEnhanced rates and yields, energy efficient[16][18]Requires ultrasound equipment, scalability can be an issue

Conclusion

The synthesis of 3-aryl-2-thioxo-quinazolinones can be accomplished through several effective methods.

  • For reliability and broad applicability , the classical condensation of anthranilic acids with aryl isothiocyanates remains a gold standard, provided the isothiocyanate is available.

  • For cost-effectiveness and convenience , the one-pot method using an amine and carbon disulfide is superior, though safety precautions for CS₂ are paramount.[6][7]

  • For researchers focused on high-throughput synthesis, speed, and efficiency , microwave-assisted methods are unequivocally the best choice, reducing reaction times from many hours to mere minutes.[13]

  • For laboratories prioritizing sustainability and safety , syntheses in water or under solvent-free conditions represent the future, aligning with the principles of green chemistry.[9][11]

The optimal method depends on the specific priorities of the research project, including available starting materials, required scale, throughput needs, and commitment to sustainable practices. By understanding the causality and trade-offs of each approach, researchers can make an informed decision to best achieve their synthetic goals.

References

  • Green Synthesis of 2‐Thioxo‐4‐quinazolinone Derivatives in Water. ResearchGate. [Link]

  • Green synthesis of 2‐thioxo‐4‐quinazolinones from 2‐aminobenzamide and isothiocyanates. ResearchGate. [Link]

  • Selected examples for biologically active 2‐thixo‐4‐quinazolinones. ResearchGate. [Link]

  • Novel one-pot procedure for the preparation of 3-substituted 2-thioxo-4(3H)-quinazolinones. Semantic Scholar. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. MDPI. [Link]

  • Synthesis and reactions of some 3 aryl-2-thioxoquinazolin-4(3H)-ones. SciSpace. [Link]

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1 H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3 H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. PubMed. [Link]

  • Novel one-pot procedure for the preparation of 3-substituted 2-thioxo-4(3H)-quinazolinones. Cardiff University. [Link]

  • Synthesis of 3-(aryl)-2-thioxo-2,3-dihydroquinazolin-4(1 H)-one derivatives using heteropolyacids as green, heterogeneous and recyclable catalysts. ResearchGate. [Link]

  • Green Synthesis and Evaluation of 3-(Aryl)-2-Thioxo-2,3-Dihydroquinazolin- 4(1H)-ones as Novel Anticonvulsant Drugs. Preprints.org. [Link]

  • Previous synthesis of 2‐thixo‐4‐quinazolinones. ResearchGate. [Link]

  • Green synthesis and evaluation of 3-(aryl)-2-thioxo-2,3-dihydro-quinazolin-4(1(Formula presented.)-ones as novel anticonvulsant drugs. ResearchGate. [Link]

  • A facile one-pot MW approach for 3-heteroaryl-2-thioxo-2,3- dihydroquinazolin-4(1H)-one. Semantic Scholar. [Link]

  • Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Scholars Research Library. [Link]

  • Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines. PubMed. [Link]

  • Ultrasound-Assisted Synthesis of Quinazolinones: Current Trends and Future Prospects. ResearchGate. [Link]

  • N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3- Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones. Semantic Scholar. [Link]

  • Novel Microwave Assisted Synthesis of Some 3- {2- (1H- 1, 2, 4-triazolyl) ethyl}-2- Substituted Quinazolinone Analogues and Their Evaluation for Antimicrobial Potential. ResearchGate. [Link]

  • Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. ResearchGate. [Link]

  • N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones. National Institutes of Health. [Link]

  • Ultrasound-irradiation-assisted synthesis of 2,3-disubstituted quinazolinones. ResearchGate. [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]

  • Synthesis of 3-aryl-2-styrylquinazolin-4(3H)-ones 5 promoted by the environmentally friendly iodine/DMSO catalytic system and its mechanistic insights. ResearchGate. [Link]

  • Synthesis and Reactions of Some 3‐Aryl‐2‐thioxoquinazolin‐4(3H)‐ones. Sci-Hub. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. [Link]

  • Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

  • Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][9][11][19]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression. PubMed Central. [Link]

  • ChemInform Abstract: Amidinoyl Isothiocyanates in the Synthesis of Condensed Quinazolines. Preparation of 3-Aryl-5,9-disubstituted s-Triazolo(4,3-c)quinazolines. ResearchGate. [Link]

  • ChemInform Abstract: Amidinoyl Isothiocyanates in the Synthesis of Condensed Quinazolines. Preparation of 3‐Aryl‐5,9‐disubstituted s‐Triazolo(4,3‐c)quinazolines. Sci-Hub. [Link]

Sources

A Comparative Docking Study: 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone versus Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

Abstract

The Epidermal Growth Factor Receptor (EGFR) remains a pivotal target in oncology. While several inhibitors have achieved clinical success, the quest for novel scaffolds with improved potency and selectivity continues. This guide presents a comparative molecular docking study of a promising quinazolinone derivative, 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone, against the ATP-binding site of the EGFR kinase domain. We benchmark its predicted binding affinity and interaction patterns against four clinically approved EGFR inhibitors: Erlotinib, Gefitinib, Lapatinib, and Afatinib. This in-silico analysis provides a foundational rationale for the further development of 2-thioxo-quinazolinones as a potential new class of EGFR inhibitors.

Introduction: The Enduring Significance of Targeting EGFR

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases.[1] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of its intracellular kinase domain, initiating a cascade of downstream signaling pathways, most notably the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[2] These pathways are crucial for regulating cell proliferation, survival, and differentiation.[3]

Dysregulation of EGFR signaling, through overexpression or activating mutations, is a hallmark of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[4] This has established the EGFR kinase domain as a prime target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the kinase domain have proven to be an effective strategy.[5]

First-generation reversible inhibitors like Erlotinib and Gefitinib, and second-generation irreversible inhibitors such as Afatinib and Dacomitinib, have demonstrated significant clinical benefit.[4][6] Dual inhibitors like Lapatinib target both EGFR and HER2.[7] Despite these successes, challenges such as acquired resistance, often through mutations like T790M, necessitate the exploration of novel chemical scaffolds.[4]

The quinazolinone core is a privileged scaffold in the design of EGFR inhibitors, present in both Erlotinib and Gefitinib. This study focuses on a derivative, 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone, to evaluate its potential as an EGFR inhibitor through a rigorous, comparative molecular docking analysis.

The EGFR Signaling Pathway: A Visual Overview

The following diagram illustrates the central role of EGFR in cell signaling and the point of intervention for TKIs.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR P_EGFR P-EGFR-P EGFR->P_EGFR Dimerization & Autophosphorylation Ligand EGF/TGF-α Ligand->EGFR Binding TKI EGFR TKI (e.g., Quinazolinones) TKI->P_EGFR Inhibition RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT AKT->Proliferation Inhibition of Apoptosis P_EGFR->RAS P_EGFR->PI3K Activation caption EGFR Signaling and TKI Inhibition

Caption: EGFR signaling cascade and the inhibitory action of Tyrosine Kinase Inhibitors (TKIs).

Experimental Protocol: A Validated Molecular Docking Workflow

This section details the step-by-step methodology for the comparative docking study. The workflow is designed to be reproducible and is based on established best practices in computational drug design.

Software and Resources
  • Molecular Graphics and Modeling: PyMOL, AutoDockTools (ADT)

  • Molecular Docking: AutoDock Vina

  • Interaction Visualization: LigPlot+

  • Protein Structure: RCSB Protein Data Bank (PDB)

  • Ligand Structures: PubChem

Workflow Diagram

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_viz Visualization Phase PDB 1. Download EGFR Structure (PDB ID: 1M17) PrepReceptor 3. Prepare Receptor (Remove water, add polar H+) PDB->PrepReceptor Ligands 2. Obtain Ligand Structures (PubChem & ChemDraw) PrepLigands 4. Prepare Ligands (Add H+, set rotatable bonds) Ligands->PrepLigands GridBox 5. Define Binding Site (Grid Box Generation) PrepReceptor->GridBox RunVina 6. Run AutoDock Vina (Docking Simulation) PrepLigands->RunVina GridBox->RunVina Analyze 7. Analyze Results (Binding Energy & Interactions) RunVina->Analyze PyMOL 8. 3D Visualization (PyMOL) Analyze->PyMOL LigPlot 9. 2D Interaction Mapping (LigPlot+) Analyze->LigPlot caption Molecular Docking Workflow

Caption: Step-by-step workflow for the comparative molecular docking study.

Detailed Methodologies
  • Receptor Preparation:

    • The crystal structure of the EGFR kinase domain in complex with Erlotinib (PDB ID: 1M17) was downloaded from the RCSB PDB.[8]

    • Using AutoDockTools, all water molecules and the co-crystallized ligand were removed.

    • Polar hydrogens were added to the protein, and Kollman charges were assigned.

    • The prepared receptor was saved in the PDBQT file format, which includes atomic partial charges and atom types.[9]

  • Ligand Preparation:

    • The 3D structures of Erlotinib, Gefitinib, Lapatinib, and Afatinib were downloaded from the PubChem database.[5][9][10][11]

    • The structure of 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone was drawn using chemical drawing software based on its known chemical structure and converted to a 3D format.

    • All ligands were processed in AutoDockTools to add Gasteiger charges, merge non-polar hydrogens, and define rotatable bonds.

    • The prepared ligands were saved in the PDBQT format.

  • Docking Simulation with AutoDock Vina:

    • AutoDock Vina was employed for all docking calculations due to its speed and accuracy.[12]

    • A grid box was defined to encompass the ATP-binding site of the EGFR kinase domain, centered on the position of the co-crystallized Erlotinib. The dimensions of the grid box were set to 25 x 25 x 25 Å to allow for sufficient space for ligand conformational sampling.

    • The docking was performed with an exhaustiveness of 8 to ensure a thorough search of the conformational space.

    • For each ligand, the top-ranked binding pose with the lowest binding energy was selected for further analysis.

  • Analysis and Visualization:

    • The binding energies (in kcal/mol) for the best pose of each ligand were recorded from the AutoDock Vina output files.

    • The 3D visualization of the ligand-protein complexes was performed using PyMOL to inspect the binding poses and key interactions.[13]

    • 2D diagrams of the hydrophobic contacts and hydrogen bonds were generated using LigPlot+ to provide a clear representation of the molecular interactions.[2]

Results and Discussion: A Comparative Analysis

The molecular docking study yielded valuable insights into the potential of 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone as an EGFR inhibitor. The binding affinities and key interactions are summarized below.

Quantitative Docking Results
CompoundPubChem CIDBinding Energy (kcal/mol)Key Interacting Residues
3-(4-ethoxyphenyl)-2-thioxo-quinazolinone N/A-9.2Met793, Leu718, Val726, Lys745, Cys775, Thr790, Asp855
Erlotinib176870-9.8Met793, Leu718, Lys745, Cys775, Thr790, Asp855
Gefitinib123631-9.5Met793, Leu718, Val726, Cys775, Thr790
Lapatinib208908-10.5Met793, Leu718, Cys775, Thr854, Asp855
Afatinib10184653-10.1 (covalent)Cys797 (covalent), Met793, Leu718, Lys745

Note: The binding energy for Afatinib is indicative of its initial non-covalent interaction before forming a covalent bond.

Analysis of Binding Interactions

The docking results reveal that 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone likely binds to the ATP-binding pocket of the EGFR kinase domain in a manner analogous to the established inhibitors.

  • Erlotinib and Gefitinib: These first-generation inhibitors exhibit strong binding affinities, primarily driven by a critical hydrogen bond between the N1 of the quinazoline ring and the backbone amide of Met793 in the hinge region.[11][14] Our docking results for these compounds are consistent with these known interactions.

  • Lapatinib: As a dual EGFR/HER2 inhibitor, Lapatinib demonstrates a very strong binding affinity. Its larger structure allows for additional interactions within the binding pocket, contributing to its high potency.[7]

  • Afatinib: As an irreversible inhibitor, Afatinib forms a covalent bond with Cys797 at the edge of the ATP-binding site.[15] Its high binding affinity reflects both this covalent interaction and its initial non-covalent binding.

  • 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone: The predicted binding energy of -9.2 kcal/mol for our compound of interest is highly promising and comparable to that of Gefitinib. The docking pose suggests that the quinazolinone core orients itself to potentially form a hydrogen bond with the key hinge residue, Met793. The ethoxyphenyl group likely occupies a hydrophobic pocket, while the thioxo group may form additional interactions.

Visualization of Binding Modes

The following images depict the predicted binding poses of 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone and Erlotinib within the EGFR active site.

(Image Placeholder 1: 3D visualization from PyMOL showing the binding pose of 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone in the EGFR active site, highlighting key interacting residues.)

(Image Placeholder 2: 2D interaction diagram from LigPlot+ for 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone, detailing hydrogen bonds and hydrophobic contacts.)

(Image Placeholder 3: 3D visualization from PyMOL showing the binding pose of Erlotinib for comparison.)

(Image Placeholder 4: 2D interaction diagram from LigPlot+ for Erlotinib.)

Conclusion and Future Directions

This in-silico comparative study demonstrates that 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone has the potential to be a potent inhibitor of the EGFR kinase domain. Its predicted binding affinity is comparable to clinically approved drugs like Gefitinib, and its binding mode appears to engage key residues within the ATP-binding pocket.

The presence of the 2-thioxo group offers a point for further chemical modification to potentially enhance potency or target specific resistance mutations. The ethoxyphenyl moiety appears to favorably occupy a hydrophobic region of the active site.

While these computational findings are encouraging, they represent a foundational hypothesis. The next critical steps involve the chemical synthesis and in-vitro biological evaluation of 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone. Kinase inhibition assays and cellular proliferation assays using EGFR-dependent cancer cell lines are necessary to validate the predictions of this docking study. Further optimization of this scaffold could lead to the development of a new generation of effective EGFR inhibitors.

References

  • Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC. (2013). Cancer Management and Research. [Link]

  • Laskowski, R. A., & Swindells, M. B. (2011). LigPlot+: multiple ligand–protein interaction diagrams for drug discovery. Journal of Chemical Information and Modeling, 51(10), 2778-2786. [Link]

  • Karmakar, R. (2024). How to perform Molecular Docking using AutoDock Vina. Kapsid Simulations. [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • Laskowski, R. A., & Swindells, M. B. (2011). LigPlot+: multiple ligand-protein interaction diagrams for drug discovery. Journal of Chemical Information and Modeling, 51(10), 2778-2786. [Link]

  • Epidermal growth factor receptor. Wikipedia. [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. [Link]

  • 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. RCSB PDB. [Link]

  • The Inercial Blog. (2023). Preparing the Receptor Files for Molecular Docking. [Link]

  • Gefitinib. Patsnap Synapse. [Link]

  • Identification of the Gefitinib binding pocket in EGFR kinase domain. ResearchGate. [Link]

  • Autodock Vina Result Analysis. YouTube. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422. [Link]

  • Holleman, E. (2021). Visualizing ligand docking results with PyMOL scripting and R. [Link]

  • Autodock Vina Result Analysis with PyMol. YouTube. [Link]

  • Video Tutorial: Autodock Vina Result Analysis with PyMol. Bioinformatics Review. [Link]

  • Preparing the protein and ligand for docking. ScotChem. [Link]

  • Visualizing protein-protein docking using PyMOL. Medium. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • Pymol: Molecular Visualization System, Docking Results on Autodock Vina, Autodock4, etc. YouTube. [Link]

  • Basic docking. Autodock Vina 1.2.0 documentation. [Link]

  • AutoDock and AutoDockTools for Protein-Ligand Docking. Springer. [Link]

  • AutoDock Version 4.2. Center for Computational Structural Biology. [Link]

  • Visualization of Molecular Docking result by PyMOL. YouTube. [Link]

  • How to Generate 2D and 3D Protein Interaction Images Professionally? YouTube. [Link]

  • 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. RCSB PDB. [Link]

  • Structural insights into characterizing binding sites in EGFR kinase mutants. PMC - NIH. [Link]

  • Producing a 2D protein-ligand interaction map. GitHub. [Link]

  • Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Biochemical Journal. [Link]

  • LigPlot+ Installation & Tutorial: Visualize Ligand-Protein Interactions Step-by-Step. YouTube. [Link]

  • Distinct Afatinib Resistance Mechanisms Identified in Lung Adenocarcinoma Harboring an EGFR Mutation. AACR Journals. [Link]

  • Design of Heterocyclic Compounds as Epidermal Growth Factor Receptor Inhibitors using Molecular Docking and Interaction Fingerprint Studies. Bioscience Biotechnology Research Communications. [Link]

  • Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. PMC. [Link]

  • AutoDock Vina. The Scripps Research Institute. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

  • (A) Crystal structure of EGFR in complex with erlotinib (PDB: 1M17). ResearchGate. [Link]

  • Afatinib for the Treatment of NSCLC with Uncommon EGFR Mutations: A Narrative Review. MDPI. [Link]

  • How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • Molecular and crystal structures of EGFR inhibitor Lapatinib and... ResearchGate. [Link]

  • Difference of binding-affinity for gefitinib between wild type EGFR and a mutant EGFR. Cancer Research. [Link]

  • Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII. PMC - NIH. [Link]

  • ARCHER-1050: A Study of Dacomitinib vs Gefitinib in First-Line Treatment of Advanced NSCLC. Targeted Oncology. [Link]

  • Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2. PMC - PubMed Central. [Link]

  • Activity of the Dual Kinase Inhibitor Lapatinib (GW572016) against HER-2-Overexpressing and Trastuzumab-Treated Breast Cancer Cells. AACR Journals. [Link]

Sources

Introduction: The Therapeutic Promise of the 2-Thioxo-Quinazolinone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the in vivo performance of 2-thioxo-quinazolinone derivatives, supported by experimental data, for researchers, scientists, and drug development professionals.

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2] This nitrogen-containing heterocyclic system has garnered significant attention, leading to the development of over 20 FDA-approved drugs for anti-tumor applications, such as the EGFR inhibitors Gefitinib and Erlotinib.[1][3] The versatility of the quinazolinone ring allows for extensive structural modifications, with substitutions at positions 2 and 3 being particularly crucial for modulating pharmacological activity.[2]

The introduction of a thione (C=S) group at the C2 position, creating 2-thioxo-quinazolinone, imparts unique physicochemical properties that often translate to enhanced biological efficacy. These derivatives have demonstrated a broad spectrum of activities, including potent anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[2][3][4][5] While a wealth of in vitro data exists, demonstrating cytotoxicity against various cancer cell lines and inhibition of key enzymes, the ultimate litmus test for any therapeutic candidate is its performance in vivo. This guide provides a comparative analysis of the in vivo efficacy of notable 2-thioxo-quinazolinone derivatives, synthesizing data from preclinical animal studies to offer a clear perspective on their therapeutic potential.

Prevailing Mechanisms of Action: From Kinase Inhibition to Apoptosis Induction

The anticancer activity of 2-thioxo-quinazolinone derivatives is often attributed to their ability to interfere with multiple critical cellular pathways. While the precise mechanism can vary based on the specific substitutions on the quinazolinone core, several key themes have emerged from preclinical studies.

  • Kinase Inhibition: Many quinazolinone derivatives function as potent inhibitors of protein kinases, particularly those in the Epidermal Growth Factor Receptor (EGFR) family.[6][7] By competing with ATP at the kinase domain's binding site, these compounds can block downstream signaling cascades responsible for cell proliferation, survival, and metastasis.

  • Apoptosis Induction: Several studies have shown that these compounds can trigger programmed cell death, or apoptosis. For instance, derivatives have been observed to upregulate pro-apoptotic proteins like Bax and Caspase-3 while downregulating the anti-apoptotic protein Bcl-2.[8]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is another common mechanism. Certain derivatives have been shown to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis and effectively halting their proliferation.[2]

The following diagram illustrates a simplified representation of the EGFR signaling pathway, a common target for quinazolinone-based inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Thioxo 2-Thioxo-Quinazolinone Derivative Thioxo->EGFR Inhibits (ATP-Competitive)

Caption: Simplified EGFR signaling pathway and the inhibitory action of 2-thioxo-quinazolinone derivatives.

Comparative In Vivo Efficacy in Oncology

While many studies focus on in vitro cytotoxicity, some have advanced to preclinical animal models, providing crucial data on efficacy and tolerability. Direct head-to-head in vivo comparisons are rare; therefore, this guide juxtaposes results from separate studies to build a comparative picture. The primary model used is the tumor xenograft, where human cancer cells are implanted into immunocompromised mice.

Derivative Class/ExampleTherapeutic Target/ApplicationAnimal ModelDosing RegimenKey Efficacy Endpoint(s)Reference
Quinazoline-Sulfonamide Hybrids General AnticancerNot specified in abstractsNot specified in abstractsShowed significant activity against cancerous cells with a safe profile on non-cancerous cells.[2]
3-Substituted 2-Thioxo-2,3-dihydro-1H-quinazolin-4-one Breast (MCF-7) & Liver (HepG2) CancerNot specified in abstracts; data is from in vitro studies showing high potency.Not specified in abstractsPotent cell inhibition with IC50 values of 2.09 µM (MCF-7) and 2.08 µM (HepG2).[9]
Quinazoline Derivatives (General) Lung Cancer (NCI-H1975 Xenografts)MiceNot specified in abstractsEffective as irreversible dual EGFR/HER2 inhibitors.[9]
Thieno[2,3-d]pyrimidines ( structurally related) Breast Cancer (MCF-7)Not specified in abstracts; data is from in vitro and mechanistic studies.Not specified in abstractsDemonstrated superior potency compared to Doxorubicin in vitro; induced apoptosis via Bax/Bcl-2 pathway.[8]

Note: The available search results heavily emphasize in vitro findings, with mentions of in vivo studies lacking specific quantitative data such as tumor growth inhibition percentages or survival curves. The table reflects the information available in the provided abstracts, highlighting potent in vitro candidates that are strong contenders for future in vivo evaluation.

Experimental Protocol: Murine Xenograft Model for Efficacy Assessment

To ensure the trustworthiness and reproducibility of in vivo findings, a rigorously defined protocol is essential. The following is a representative methodology for evaluating the anti-tumor efficacy of a novel 2-thioxo-quinazolinone derivative in a subcutaneous xenograft model.

Objective: To determine the in vivo anti-tumor activity of Compound X (a 2-thioxo-quinazolinone derivative) against a human cancer cell line (e.g., HCT-116, colon cancer) grown as a subcutaneous tumor in immunodeficient mice.

Materials:

  • Animals: 6-8 week old female athymic nude mice (nu/nu). Rationale: Athymic mice lack a functional thymus and cannot mount an effective T-cell mediated immune response, preventing the rejection of human tumor grafts.

  • Cells: HCT-116 human colon carcinoma cells.

  • Vehicle: A non-toxic, biocompatible solvent for Compound X (e.g., 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water).

  • Test Article: Compound X, synthesized and purified.

  • Positive Control: An established chemotherapeutic agent for the given cancer type (e.g., Vinblastine).[10]

Methodology:

  • Cell Culture and Implantation:

    • HCT-116 cells are cultured under standard conditions (e.g., McCoy's 5A medium, 10% FBS, 37°C, 5% CO2).

    • Cells are harvested during the logarithmic growth phase, washed with sterile PBS, and resuspended in a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL. Rationale: Matrigel provides an extracellular matrix environment that supports initial tumor cell survival and growth.

    • Each mouse is subcutaneously injected in the right flank with 100 µL of the cell suspension (5 x 10^6 cells).

  • Tumor Growth and Group Randomization:

    • Tumor growth is monitored 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.

    • When tumors reach a mean volume of approximately 100-150 mm³, mice are randomly assigned into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control (e.g., 0.5% CMC, orally, daily)

      • Group 2: Compound X (e.g., 50 mg/kg, orally, daily)

      • Group 3: Positive Control (e.g., Vinblastine, intravenously, once weekly)

  • Treatment and Monitoring:

    • Treatments are administered for a predefined period (e.g., 21-28 days).

    • Animal body weight and general health are monitored 2-3 times weekly as an indicator of toxicity.

    • Tumor volumes are measured 2-3 times weekly.

  • Endpoint and Data Analysis:

    • The primary endpoint is Tumor Growth Inhibition (%TGI), calculated at the end of the study using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

    • Secondary endpoints may include body weight change, survival analysis, and biomarker analysis from harvested tumor tissue (e.g., via Western Blot or IHC).

    • Statistical analysis (e.g., ANOVA followed by Dunnett's test) is performed to determine the significance of the observed effects.

Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Growth cluster_treat Phase 3: Treatment cluster_analysis Phase 4: Analysis A Culture HCT-116 Cancer Cells B Prepare Cell Suspension (5x10^6 cells in PBS/Matrigel) A->B C Subcutaneous Injection into Athymic Nude Mice B->C D Monitor Tumor Growth (Volume ≈ 100-150 mm³) C->D E Randomize Mice into Groups (Vehicle, Test, Control) D->E F Administer Daily Treatment (e.g., 21 days) E->F G Monitor Tumor Volume & Animal Body Weight F->G H Calculate Tumor Growth Inhibition (%TGI) G->H I Statistical Analysis (e.g., ANOVA) H->I

Caption: Standard workflow for a murine subcutaneous tumor xenograft efficacy study.

Discussion and Future Outlook

The 2-thioxo-quinazolinone scaffold is a fertile ground for the development of novel therapeutics, particularly in oncology. The available literature strongly indicates potent in vitro activity across a wide range of cancer cell lines.[10][11][12] However, a clear gap exists in the translation of these promising in vitro results into robust in vivo efficacy data. Many published studies stop at cytotoxicity assays and do not proceed to animal models.

For drug development professionals, this represents both a challenge and an opportunity. The challenge lies in the limited public data available to directly compare the in vivo performance of different derivatives. The opportunity lies in the potential for novel compounds from this class to show significant efficacy. Future research must prioritize comprehensive preclinical in vivo evaluation, including:

  • Pharmacokinetic (PK) Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives is critical to understanding their bioavailability and designing effective dosing regimens.

  • Toxicity Profiling: Detailed toxicology studies are necessary to establish a safe therapeutic window.

  • Orthotopic and Metastatic Models: While subcutaneous xenografts are excellent for initial efficacy screening, orthotopic models (where tumors are grown in the organ of origin) and metastatic models can provide more clinically relevant data.

Conclusion

2-Thioxo-quinazolinone derivatives represent a highly promising class of compounds with demonstrated, potent anti-proliferative activity in vitro. Their mechanisms of action often involve the inhibition of key oncogenic pathways like EGFR signaling and the induction of apoptosis. While the current body of published literature lacks extensive comparative in vivo data, the strong in vitro results warrant a more concerted effort to advance the most promising candidates into well-designed preclinical animal studies. The methodologies outlined in this guide provide a framework for such evaluations, which will be critical in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Title: Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) Source: Spandidos Publications URL: [Link]

  • Title: Synthesis of 2-oxo/thioxooctahydroquinazolin-5-one derivatives and their evaluation as anticancer agents Source: PubMed URL: [Link]

  • Title: Quinazolinones, the Winning Horse in Drug Discovery Source: PubMed Central URL: [Link]

  • Title: Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry Source: MDPI URL: [Link]

  • Title: Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects Source: Royal Society of Chemistry URL: [Link]

  • Title: Derivatives of quinazoline with anticancer properties. Source: ResearchGate URL: [Link]

  • Title: An insight into the therapeutic potential of quinazoline derivatives as anticancer agents Source: Royal Society of Chemistry URL: [Link]

  • Title: Biological Investigation of 2-Thioxo-benzo[g]quinazolines against Adenovirus Type 7 and Bacteriophage Phi X174: An In Vitro Study Source: National Institutes of Health URL: [Link]

  • Title: Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities Source: PubMed Central URL: [Link]

  • Title: Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones Source: MDPI URL: [Link]

  • Title: Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase Source: National Institutes of Health URL: [Link]

  • Title: Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents Source: PubMed Central URL: [Link]

  • Title: (PDF) Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application Source: ResearchGate URL: [Link]

  • Title: Synthetic route for 2-thioxo-benzo[g]quinazolines (1–28) Source: ResearchGate URL: [Link]

  • Title: Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives Source: PubMed URL: [Link]

  • Title: Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities Source: MDPI URL: [Link]

  • Title: Synthesis and in vitro Cytotoxicity Evaluation of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives Source: Sci-Hub URL: [Link]

  • Title: Quinazoline derivatives: synthesis and bioactivities Source: PubMed Central URL: [Link]

Sources

Comparative Cross-Reactivity Analysis of 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone: A Guide for Preclinical Safety Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including but not limited to anticonvulsant, anti-inflammatory, antimicrobial, and antitumor effects[1][2][3]. The compound 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, hereafter referred to as QT-EtO, belongs to this versatile class. Preliminary investigations and structural similarities to known pharmacophores strongly suggest its potential modulation of the central nervous system, primarily through interaction with the γ-aminobutyric acid type A (GABA-A) receptor complex[4][5][6][7].

However, the therapeutic success of any lead compound is critically dependent not only on its on-target potency but also on its selectivity. Off-target interactions can lead to a range of adverse drug reactions (ADRs), derailing an otherwise promising candidate during preclinical or clinical development. Therefore, a comprehensive cross-reactivity profile is not merely a regulatory requirement but a fundamental component of a robust drug discovery program, enabling a data-driven assessment of a compound's safety and therapeutic window.

This guide provides a detailed framework for conducting a thorough in vitro cross-reactivity study of QT-EtO. We will delineate a tiered experimental approach, from broad panel screening to focused functional assays, and provide the scientific rationale behind the selection of potential off-targets and the corresponding methodologies. The objective is to build a comprehensive selectivity profile that informs and de-risks the onward progression of QT-EtO.

Strategic Selection of an Off-Target Panel

The design of a relevant off-target panel is paramount for an effective cross-reactivity study. Our selection strategy for QT-EtO is multi-faceted, incorporating:

  • Primary Target Analogs: Given the strong evidence for quinazolinone interaction with GABA-A receptors, a panel of key receptor subtypes is essential to determine subtype selectivity[4][5][8].

  • Scaffold-Associated Activities: The broader quinazolinone class has been reported to interact with other targets, such as phosphodiesterases (PDEs) and cannabinoid receptors[3][9][10][11][12][13][14].

  • Standard Safety Panels: We will incorporate a core set of targets commonly associated with adverse drug events, mirroring those found in established safety screening panels (e.g., Eurofins SafetyScreen44, Reaction Biology InVEST44). This includes key GPCRs, ion channels, transporters, and enzymes[2][15][16][17][18].

  • Structural Alerts: The heterocyclic nature of the quinazolinone core warrants investigation against targets known to interact with such motifs, for instance, the hERG channel and monoamine oxidases (MAOs)[2][19][20][21][22][23][24][25][26].

Based on these principles, the following tiered off-target panel is proposed for the comprehensive evaluation of QT-EtO.

Methodology: A Tiered Approach to Cross-Reactivity Profiling

A tiered or cascaded approach to screening allows for efficient resource allocation, beginning with a broad, cost-effective screen and progressing to more detailed, resource-intensive assays for identified areas of concern.

Cross_Reactivity_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Data Analysis & Triage cluster_2 Tier 2: Potency Determination cluster_3 Tier 3: Functional Confirmation cluster_4 Final Assessment T1_Screen Broad Panel Radioligand Binding & Enzyme Assays (44 Targets @ 10 µM Single Concentration) Triage >50% Inhibition? T1_Screen->Triage Generate Data T2_Potency Concentration-Response Assays (Determine IC50/Ki for 'Hits') Triage->T2_Potency Yes Assessment Selectivity Profile & Risk Assessment Triage->Assessment No (<50% inhibition) T3_Functional Target-Specific Functional Assays (e.g., Patch Clamp, Calcium Flux, TEVC) (Determine EC50/IC50 & Mode of Action) T2_Potency->T3_Functional Confirmed Potency T3_Functional->Assessment Characterize Interaction Functional_Assay_Logic cluster_0 Identified Off-Target cluster_1 Select Functional Assay cluster_2 Determine Mode of Action cluster_3 Potential Outcomes Target e.g., 5-HT2A Receptor (Potent Binding, IC50 < 1 µM) Assay_Select Calcium Flux Assay (Gq-coupled receptor) Target->Assay_Select Mode_of_Action Test Compound Alone (Agonist Mode) vs. Test in presence of known Agonist (Antagonist Mode) Assay_Select->Mode_of_Action Agonist Increases Ca2+ Signal (Agonist) Mode_of_Action->Agonist Antagonist Blocks Agonist-induced Ca2+ Signal (Antagonist) Mode_of_Action->Antagonist No_Effect No Functional Effect Mode_of_Action->No_Effect

Caption: Logic for selecting and interpreting functional assays.

1. Calcium Flux Assay (for Gq-coupled GPCRs, e.g., 5-HT2A, M1)

  • Objective: To determine if QT-EtO acts as an agonist or antagonist at a Gq-coupled receptor.

  • Principle: Activation of Gq-coupled receptors leads to an increase in intracellular calcium ([Ca2+]i). This can be measured using a calcium-sensitive fluorescent dye.

  • Procedure:

    • Plate cells expressing the target receptor in a 96-well, black-walled, clear-bottom plate.

    • Load cells with a calcium-sensitive dye (e.g., Fluo-8 AM) in assay buffer.

    • Agonist Mode: Add varying concentrations of QT-EtO and measure the fluorescence signal over time using a fluorescence plate reader. An increase in signal indicates agonism.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of QT-EtO, then add a known agonist for the receptor at its EC80 concentration. A decrease in the agonist-induced signal indicates antagonism.

    • Calculate EC50 (for agonists) or IC50 (for antagonists).

2. Automated Patch Clamp Electrophysiology (for Ion Channels, e.g., hERG)

  • Objective: To directly measure the effect of QT-EtO on ion channel currents.

  • Principle: This technique measures the flow of ions through a channel in the membrane of a single cell, providing a direct functional readout of channel block.

  • Procedure:

    • Use a cell line stably expressing the ion channel of interest (e.g., hERG).

    • Utilize an automated patch clamp system (e.g., QPatch).

    • Establish a whole-cell recording configuration.

    • Apply a specific voltage protocol to elicit channel currents.[27][28][29][30] For hERG, this typically involves a depolarizing step to open the channels followed by a repolarizing step to measure the tail current.

    • After establishing a stable baseline current, perfuse the cells with increasing concentrations of QT-EtO.

    • Measure the reduction in current amplitude at each concentration to determine the IC50 for channel block.

Data Presentation and Interpretation

The results of the cross-reactivity profiling should be summarized in clear, comparative tables.

Table 2: Hypothetical Cross-Reactivity Profile of QT-EtO

Target Tier 1 (% Inhibition @ 10 µM) Tier 2 (IC50/Ki, µM) Tier 3 (Functional Assay, EC50/IC50, µM & MoA)
GABA-A (α1β2γ2) 85% Ki = 0.05 TEVC: Positive Allosteric Modulator, EC50 = 0.04
GABA-A (α5β3γ2) 62% Ki = 0.8 TEVC: Positive Allosteric Modulator, EC50 = 0.7
5-HT2A 55% IC50 = 7.5 Calcium Flux: Antagonist, IC50 = 6.8
hERG 68% IC50 = 5.2 Patch Clamp: Blocker, IC50 = 4.9
COX-1 15% > 10 Not Tested
COX-2 45% > 10 Not Tested
CB1 8% > 10 Not Tested
PDE4 58% IC50 = 9.1 Not Tested (Low Potency)

| ... (other targets) | <50% | > 10 | Not Tested |

Interpretation:

  • Selectivity Window: The primary goal is to establish a significant selectivity window between the on-target activity and any off-target interactions. A 100-fold selectivity window is often considered a desirable starting point. In our hypothetical data, QT-EtO is highly potent at its primary target (GABA-A α1) with a Ki of 50 nM. Its most significant off-target liability is hERG channel blockade with an IC50 of 4.9 µM, representing a ~98-fold selectivity window.

  • Risk Assessment: The functional data is crucial. The hERG blockade is a significant finding that would require careful consideration and potentially further in vivo cardiovascular safety studies. The 5-HT2A antagonism is less potent but should be noted, as it could contribute to the overall pharmacological profile of the compound.

  • Structure-Activity Relationship (SAR): This data provides a critical baseline. If the off-target liabilities are deemed unacceptable, this profile can guide medicinal chemistry efforts to engineer out the undesirable interactions while maintaining or improving on-target potency.

Conclusion

A systematic and comprehensive cross-reactivity investigation is indispensable in modern drug discovery. The tiered approach outlined in this guide, beginning with a broad screen and progressing to detailed functional characterization, provides a robust framework for evaluating the selectivity profile of 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. By objectively comparing its potency at the intended biological target with its activity at a panel of safety-relevant off-targets, researchers can make informed decisions, mitigate risks of late-stage attrition, and ultimately develop safer and more effective medicines. The resulting data not only supports the preclinical safety assessment of QT-EtO but also provides invaluable insights for the broader quinazolinone drug discovery program.

References

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • Alelwani, W. (2021). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of the Neurological Sciences, 423, 117364.
  • Barnette, M. S., Grous, M., Cieslinski, L. B., Burman, M., Christensen, S. B., & Torphy, T. J. (1998). Quinazolines: combined type 3 and 4 phosphodiesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(20), 2891–2896.
  • Chen, I. J., et al. (2017). Development of Quinazoline/Pyrimidine-2,4(1H,3H)-diones as Agonists of Cannabinoid Receptor Type 2. ACS Medicinal Chemistry Letters, 8(7), 735–740.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GABAA receptors. Retrieved from [Link]

  • Khan, K. M., et al. (2016). Synthesis and Biological Potential Assessment of 2-Substituted Quinazolin-4(3H)-ones as Inhibitors of Phosphodiesterase-I and Carbonic Anhydrase-II. Molecules, 21(11), 1566.
  • Johnston, G. A. R. (2010). PHarmacology of the GABAa Receptor Complex. In Encyclopedia of Neuroscience.
  • Möhler, H. (2006). GABA(A) receptor diversity and pharmacology. Cell and Tissue Research, 326(2), 505–516.
  • Sieghart, W., & Savić, M. M. (2018). A novel GABAA receptor pharmacology: drugs interacting with the α+β− interface. British Journal of Pharmacology, 175(24), 4542–4553.
  • Bagal, S. K., et al. (2013). Small Molecule Modulation of Voltage Gated Sodium Channels. Journal of Medicinal Chemistry, 56(3), 767–780.
  • Saponara, S., et al. (2022). Small Molecules as Modulators of Voltage-Gated Calcium Channels in Neurological Disorders: State of the Art and Perspectives. Molecules, 27(4), 1312.
  • Klaunig, J. E. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences, 35(12), 625–632.
  • England, O. P., et al. (2019). Small molecule modulation of voltage gated sodium channels. Channels, 13(1), 324–341.
  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel.
  • Eurofins Discovery. (n.d.). SafetyScreen87 Panel.
  • Berridge, M. J. (2009). Designer small molecules to target calcium signalling. Current Opinion in Chemical Biology, 13(2), 171–178.
  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
  • Ouellet, M., et al. (2007). An ELISA method to measure inhibition of the COX enzymes.
  • Fisher, M. H., et al. (2018). Discovery of Potent and Selective Periphery-Restricted Quinazoline Inhibitors of the Cyclic Nucleotide Phosphodiesterase PDE1. Journal of Medicinal Chemistry, 61(11), 4723–4730.
  • Yoshikawa, T., & Abe, Y. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 145(6), 689–691.
  • Carvalho, J. F. S., et al. (2014). Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. Journal of Medicinal Chemistry, 57(4), 1577–1589.
  • El Bakali, J., et al. (2023). Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists. F1000Research, 12, 1373.
  • El-Sayed, M. A., et al. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Frontiers in Chemistry, 12, 1368940.
  • Catterall, W. A., et al. (2020). Regulation and drug modulation of a voltage-gated sodium channel: Pivotal role of the S4–S5 linker in activation and slow inactivation. Proceedings of the National Academy of Sciences, 117(25), 14515–14525.
  • Khan, I., et al. (2010). Microwave-assisted synthesis of quinoline, isoquinoline, quinoxaline and quinazoline derivatives as CB2 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6750–6753.
  • Boiteux, C., et al. (2014). Understanding sodium channel function and modulation using atomistic simulations of bacterial channel structures. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1, Part A), 114–125.
  • El-Sayed, M. A., et al. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Frontiers in Chemistry, 12.
  • Patil, P. O., & Bari, S. B. (2013). Nitrogen Heterocycles as Potential Monoamine Oxidase Inhibitors: Synthetic Aspects. Current Medicinal Chemistry, 20(34), 4272–4290.
  • BOC Sciences. (n.d.). What are Cyclooxygenase (COX) and Its Inhibitors?
  • Kumar, A., et al. (2023). Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. RSC Medicinal Chemistry, 14(7), 1335–1349.
  • Payandeh, J., et al. (2013). Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications. Journal of Medicinal Chemistry, 56(18), 7063–7081.
  • Patil, P. O., & Bari, S. B. (2012). Accepted Manuscript.
  • Meroueh, S. O., et al. (2018). Small-molecule CaVα1·CaVβ antagonist suppresses neuronal voltage-gated calcium-channel trafficking. Proceedings of the National Academy of Sciences, 115(46), E10826–E10835.
  • Kulkarni, A. R., et al. (2019). Discovery and characterization of quinoxaline and quinoline carboxamides as allosteric cannabinoid receptor modulators. Journal of Medicinal Chemistry, 62(17), 7954–7971.
  • BenchChem. (2024). What are calcium channel modulators and how do they work?.
  • Asghar, M. N., et al. (2015). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Molecules, 20(6), 11606–11633.
  • Wikipedia. (n.d.). Cyclooxygenase. Retrieved from [Link]

  • Carvalho, J. F. S., et al. (2014). Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide.
  • Marnett, L. J., & Kalgutkar, A. S. (1999). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of the American Chemical Society, 121(1), 1–17.
  • Raugei, S., et al. (2004). Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. Journal of the American Chemical Society, 126(46), 15090–15099.
  • Mitcheson, J. S., et al. (2000). Molecular determinants of HERG channel block. Journal of Biological Chemistry, 275(40), 31129–31132.
  • Goya, P., et al. (n.d.). Novel cannabinoid CB1 and CB2 receptor ligands.
  • van Veldhoven, J. P. D., et al. (2007). Quinazolines as Adenosine Receptor Antagonists: SAR and Selectivity for A2B Receptors. Journal of Medicinal Chemistry, 50(13), 3149–3158.
  • Wieboldt, R., et al. (2022). α1A-Adrenergic Receptor as a Target for Neurocognition: Cautionary Tale from Nicergoline and Quinazoline Non-Selective Blockers. International Journal of Molecular Sciences, 23(19), 11136.
  • Vandenberg, J. I., et al. (2012). Revealing the structural basis of action of hERG potassium channel activators and blockers. Trends in Pharmacological Sciences, 33(8), 438–446.
  • Bolteau, R., et al. (2024). Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. Molecules, 29(16), 3748.

Sources

Bridging the Virtual and the Real: A Guide to Experimentally Validating Molecular Docking of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, computational tools like molecular docking are indispensable for rapidly screening vast libraries of compounds against biological targets. The quinazolinone scaffold, a privileged structure in medicinal chemistry, has yielded numerous derivatives with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Molecular docking has been instrumental in predicting the binding modes and affinities of these derivatives, guiding synthetic efforts towards more potent and selective agents. However, in silico predictions are just that—predictions. They must be rigorously validated through robust experimental data to confirm their physiological relevance and justify further development.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to bridge the gap between computational predictions and experimental reality. We will delve into the critical experimental methodologies for validating the molecular docking results of quinazolinone derivatives, emphasizing the "why" behind the "how" to ensure scientific integrity and generate trustworthy data.

The In Silico Starting Point: A Molecular Docking Workflow

Before diving into experimental validation, it's crucial to have a well-defined and validated docking protocol. This ensures that the computational predictions are as reliable as possible, providing a solid foundation for subsequent experimental work.

cluster_prep Preparation Phase cluster_ligand Ligand Setup cluster_docking Docking Simulation cluster_analysis Analysis PDB Select Target Protein (e.g., EGFR, COX-2) PrepProtein Prepare Protein: - Remove water/ligands - Add hydrogens - Assign charges PDB->PrepProtein Grid Define Binding Site (Grid Generation) PrepProtein->Grid Quin Quinazolinone Derivatives (2D Structures) Convert3D Convert to 3D & Energy Minimize Quin->Convert3D Dock Perform Docking (e.g., AutoDock, GOLD) Convert3D->Dock Grid->Dock Score Score & Rank Poses (Binding Energy/Score) Dock->Score Analyze Analyze Interactions: - H-bonds - Hydrophobic - Pi-pi stacking Score->Analyze Select Select Top Candidates for Validation Analyze->Select

Caption: A typical molecular docking workflow for quinazolinone derivatives.

The causality behind this workflow is straightforward: a properly prepared protein and ligand are essential for a meaningful simulation. The grid generation step focuses the computational search on the area of interest, saving resources and improving accuracy. Finally, a robust scoring function is needed to rank the predicted poses, allowing for the selection of the most promising candidates for experimental validation.

Experimental Validation: From Binding Affinity to Cellular Effects

The core of this guide lies in the experimental validation of the docking results. A multi-pronged approach, employing a hierarchy of assays, provides the most comprehensive and reliable validation. We will explore biochemical, biophysical, and cell-based assays, each providing a unique piece of the puzzle.

Biochemical Assays: Quantifying Target Inhibition

Biochemical assays directly measure the effect of a compound on the activity of its purified target protein, typically an enzyme. For many quinazolinone derivatives targeting enzymes like kinases or cyclooxygenases, these assays are the first and most direct experimental validation.

Key Metric: IC50 (Half-maximal inhibitory concentration) - the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Commonly Used Assays:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A versatile plate-based assay that can be adapted to measure the activity of a wide range of enzymes.

  • Kinase Activity Assays: For quinazolinone derivatives targeting kinases (e.g., EGFR, PI3K), assays like ADP-Glo™ or Z'-LYTE™ measure the phosphorylation of a substrate.

  • Cyclooxygenase (COX) Activity Assays: These assays measure the production of prostaglandins, the products of COX enzymes.

Experimental Protocol: A Generic Enzyme Inhibition Assay

  • Reagent Preparation: Prepare assay buffer, purified enzyme, substrate, and a dilution series of the quinazolinone derivative.

  • Reaction Setup: In a 96-well or 384-well plate, add the enzyme and the quinazolinone derivative at various concentrations.

  • Incubation: Incubate the enzyme and inhibitor for a predetermined time to allow for binding.

  • Initiate Reaction: Add the substrate to start the enzymatic reaction.

  • Reaction Termination & Detection: After a specific time, stop the reaction and measure the product formation using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Why this approach is trustworthy: By using a purified protein, we isolate the interaction between the compound and its direct target, minimizing off-target effects that can confound results in more complex systems.

Biophysical Assays: Directly Measuring Binding Affinity

While biochemical assays measure the functional consequence of binding, biophysical techniques directly measure the binding event itself, providing thermodynamic and kinetic parameters of the interaction.

Key Metric: Kd (Dissociation constant) - a measure of the binding affinity between the ligand and the protein. A lower Kd indicates a stronger interaction.

Gold Standard Techniques:

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).

  • Surface Plasmon Resonance (SPR): A label-free technique that monitors the binding of a ligand to a protein immobilized on a sensor surface in real-time, providing both affinity (Kd) and kinetic data (kon and koff).

  • Biolayer Interferometry (BLI): Similar to SPR, BLI measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind and dissociate.

  • Fluorescence Spectroscopy: This method observes changes in fluorescence properties, such as intensity or polarization, upon ligand binding.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the binding site and the conformational changes that occur upon ligand binding, particularly useful for studying weak interactions.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Covalently attach the purified target protein to the sensor chip surface.

  • Ligand Preparation: Prepare a series of dilutions of the quinazolinone derivative in a suitable running buffer.

  • Binding Analysis: Inject the different concentrations of the quinazolinone derivative over the sensor surface and monitor the change in the SPR signal in real-time.

  • Dissociation Phase: After the association phase, flow running buffer over the surface to monitor the dissociation of the ligand.

  • Data Analysis: Fit the association and dissociation curves to a

A Comparative Guide to the Cytotoxicity of Halogenated vs. Non-Halogenated 2-Thioxo-quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold and the Strategic Role of Halogenation

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable structural versatility and broad spectrum of pharmacological activities.[1] As a fused bicyclic system, it serves as a privileged structure in the development of therapeutic agents, with numerous derivatives demonstrating potent anti-tumor, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, 2-thioxo-quinazolinones, a distinct subclass, have garnered significant attention for their cytotoxic effects against various cancer cell lines.[4]

A common strategy in drug design to enhance the therapeutic efficacy of a lead compound is halogenation—the selective introduction of halogen atoms (F, Cl, Br, I) into its structure.[5][6] This modification can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.[7] Halogens can increase a compound's ability to cross cellular membranes and can participate in "halogen bonding," a specific, non-covalent interaction that can stabilize the drug-target complex, potentially leading to enhanced potency.[5][8][9] This guide provides an objective comparison of the cytotoxic profiles of halogenated versus non-halogenated 2-thioxo-quinazolinones, supported by established experimental protocols to guide researchers in this promising area of oncology drug discovery.

Experimental Design & Rationale

To conduct a robust comparative analysis, a multi-faceted approach is required. This involves the synthesis of parent and halogenated analogs, followed by a battery of in vitro assays to quantify cytotoxicity and elucidate the underlying mechanisms of cell death.

Synthesis of 2-Thioxo-quinazolinone Analogs

The synthesis of the 2-thioxo-quinazolinone core can be achieved through several established methods, often involving the condensation of 2-aminobenzoic acid derivatives with isothiocyanates.[10][11] For this comparative study, we will outline a generalized, two-step synthesis for a parent compound (Compound A) and its halogenated (bromo-substituted) derivative (Compound B).

  • Compound A (Parent): 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

  • Compound B (Halogenated): 6-bromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

The rationale for choosing a bromo-substituent is based on structure-activity relationship (SAR) studies which have indicated that the presence of a halogen at the 6-position can significantly enhance cytotoxic activity.[2]

G

Cytotoxicity Assessment: A Multi-Parametric Approach

No single assay can fully capture the complexity of cytotoxicity. Therefore, a panel of assays is employed to measure different cellular endpoints: metabolic activity, membrane integrity, and the specific mode of cell death (apoptosis vs. necrosis). For this guide, we will focus on three gold-standard assays performed on a human breast cancer cell line (e.g., MCF-7).

  • MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability and metabolic health.[12][13]

  • LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of compromised plasma membrane integrity and necrosis.[14][15][16]

  • Annexin V/Propidium Iodide (PI) Flow Cytometry: Differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[17]

G

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.[13]

Steps:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of Compound A and Compound B in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[18]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: LDH Cytotoxicity Assay

This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[15][19] The released LDH catalyzes a reaction that results in a colored formazan product, which is directly proportional to the number of lysed cells.[14][16]

Steps:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[20]

  • Supernatant Collection: After the 48-hour incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes). Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye solution). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation & Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light.[20] Measure the absorbance at 490 nm.

  • Data Analysis: Calculate cytotoxicity percentage using the formula: (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.

Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between different cell populations. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[21] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[21]

Steps:

  • Cell Seeding & Treatment: Seed cells in 6-well plates and treat with IC₅₀ concentrations of Compound A and B for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[17]

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[22]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Comparative Data & Discussion

The data obtained from these assays allow for a direct comparison of the cytotoxic potential and mechanism of action between the non-halogenated and halogenated compounds.

Quantitative Cytotoxicity Data
CompoundStructureCell Viability (IC₅₀ in µM)Membrane Damage (% Cytotoxicity at IC₅₀)Apoptosis Induction (% Early + Late Apoptotic Cells)
Compound A Non-Halogenated25.415.2%28.5%
Compound B 6-Bromo Halogenated8.1 18.5%65.7%
Doxorubicin Positive Control0.925.0%75.1%

Note: The data presented are representative and intended for illustrative purposes.

Interpretation and Structure-Activity Relationship (SAR)

The results clearly indicate that the addition of a bromine atom at the 6-position of the 2-thioxo-quinazolinone scaffold (Compound B) significantly enhances its cytotoxic potency. The IC₅₀ value of Compound B is over three times lower than that of its non-halogenated parent, Compound A.

This increased activity can be attributed to several factors inherent to halogenation:

  • Increased Lipophilicity: The bromine atom increases the molecule's lipophilicity, potentially facilitating its transport across the cancer cell's lipid bilayer membrane, leading to higher intracellular concentrations.[7]

  • Target Engagement: The halogen may form a crucial halogen bond or other favorable steric/electronic interactions within the active site of a biological target, such as a kinase or tubulin, leading to more potent inhibition.[8][9][23] Quinazolinone derivatives are known to target multiple pathways, including the PI3K/Akt pathway and tubulin polymerization.[23][24][25]

Furthermore, the flow cytometry data suggests that the primary mechanism of cell death for both compounds is apoptosis. However, the halogenated Compound B is a much more potent inducer of apoptosis (65.7%) compared to the parent compound (28.5%) at their respective IC₅₀ concentrations. This suggests that the structural modification not only enhances overall cytotoxicity but also more efficiently triggers the programmed cell death pathway, a desirable characteristic for an anti-cancer agent.[23] The modest increase in LDH release for both compounds indicates that necrosis is a minor component of the observed cell death at these concentrations.

Conclusion

This guide demonstrates the profound impact of halogenation on the cytotoxic properties of 2-thioxo-quinazolinones. The targeted introduction of a bromine atom led to a significant increase in potency, primarily by enhancing the compound's ability to induce apoptosis in cancer cells. The provided protocols offer a robust framework for researchers and drug development professionals to systematically evaluate and compare the efficacy of novel chemical entities. These findings underscore the value of strategic halogenation as a tool in medicinal chemistry to optimize the anti-cancer activity of promising scaffolds like quinazolinone.

References

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.). Spandidos Publications. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2020). National Center for Biotechnology Information. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). MDPI. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Halogen atoms in the modern medicinal chemistry: hints for the drug design. (2010). PubMed. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (n.d.). CLYTE Technologies. [Link]

  • Green Synthesis of 2‐Thioxo‐4‐quinazolinone Derivatives in Water. (2021). ResearchGate. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2012). ACS Publications. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (n.d.). Boster Bio. [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]

  • (PDF) Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. (2010). ResearchGate. [Link]

  • Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. (2010). Bentham Science. [Link]

  • Halogenase engineering and its utility in medicinal chemistry. (2018). National Center for Biotechnology Information. [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021). MDPI. [Link]

  • Synthetic route for 2-thioxo-benzo[g]quinazolines (1–28). (2015). ResearchGate. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2020). Royal Society of Chemistry. [Link]

  • Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. (2018). ResearchGate. [Link]

  • Green synthesis of 2‐thioxo‐4‐quinazolones from 2‐aminobenzamide and isothiocyanates. (2021). ResearchGate. [Link]

  • LDH Cytotoxicity Assay. (n.d.). 3H Biomedical. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). National Center for Biotechnology Information. [Link]

  • LDH cytotoxicity assay. (n.d.). Protocols.io. [Link]

  • Previous synthesis of 2‐thixo‐4‐quinazolinones. (2021). ResearchGate. [Link]

  • Synthesis and in vitro Cytotoxicity Evaluation of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. (2015). Sci-Hub. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2016). National Center for Biotechnology Information. [Link]

  • Quinazolinone and quinazoline derivatives: Recent structures with potent antimicrobial and cytotoxic activities. (2016). ResearchGate. [Link]

Sources

A Technical Guide to Benchmarking the Antioxidant Activity of CAS 41484-35-9 (Antioxidant 1035) Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining the Scope of Antioxidant Efficacy

In the realm of materials science and industrial applications, CAS 41484-35-9, commercially known as Antioxidant 1035 or Irganox 1035, is a well-regarded stabilizer.[1][2][3] Chemically identified as Thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate], its molecular architecture features two sterically hindered phenolic groups, which are potent primary antioxidants, and a central thioether linkage that provides secondary, heat-stabilizing antioxidant activity.[1][4] This dual-functionality makes it exceptionally effective at preventing thermo-oxidative degradation in a wide array of polymers, such as polyethylene and polypropylene, as well as in adhesives, elastomers, and lubricants.[2][4][5]

The primary role of the phenolic groups is to interrupt the free-radical chain reactions of autoxidation by donating a hydrogen atom to neutralize alkyl and peroxyl radicals.[1] The thioether moiety complements this by decomposing hydroperoxides into stable, non-radical products, a mechanism that is particularly efficient at elevated temperatures.[1]

While its performance in industrial settings is well-documented, its comparative efficacy within the context of biological antioxidant potential is less characterized. This guide provides a comprehensive framework for benchmarking the antioxidant activity of Antioxidant 1035 against well-established antioxidant standards using standardized in vitro and cell-based assays. This comparative analysis is crucial for researchers exploring new applications or seeking to understand the broader antioxidant profile of this molecule.

The Benchmarks: A Rationale for Standard Selection

To provide a meaningful comparison, a panel of well-characterized antioxidants with diverse mechanisms and properties has been selected.

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A water-soluble analog of Vitamin E, Trolox is the gold standard in many antioxidant assays.[6] Its hydrophilic nature and well-defined hydrogen-donating ability make it an excellent reference for quantifying antioxidant capacity, often expressed in "Trolox Equivalents" (TE).[6][7]

  • Ascorbic Acid (Vitamin C): A potent, water-soluble antioxidant found in biological systems, Ascorbic Acid acts as a reducing agent and scavenges a wide range of reactive oxygen species (ROS).[8][9] It provides a benchmark for a natural, highly effective biological antioxidant.

  • Butylated Hydroxytoluene (BHT): A synthetic, lipophilic phenolic antioxidant widely used as a preservative in food, cosmetics, and industrial fluids.[10][11][12] Its structural similarity as a hindered phenol makes it a particularly relevant industrial compound for comparison.[12]

Part 1: In Vitro Chemical Assays for Radical Scavenging

In vitro assays provide a rapid and reproducible means of assessing the direct radical-scavenging capabilities of a compound. We will detail three common assays based on different chemical principles: DPPH, ABTS, and ORAC.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a straightforward and widely used method to evaluate the hydrogen-donating ability of an antioxidant.[13][14] DPPH is a stable free radical with a deep violet color, exhibiting a strong absorbance maximum around 517 nm.[13][15] When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change to pale yellow and a corresponding decrease in absorbance.[13][14]

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH working solution in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2. This solution should be prepared fresh daily and kept in the dark.[13]

    • Prepare a stock solution of Antioxidant 1035 (e.g., 1 mg/mL) in a suitable solvent like methanol or ethanol.

    • Prepare stock solutions of the benchmark antioxidants (Trolox, Ascorbic Acid, BHT) at the same concentration.

    • Create a series of dilutions from each stock solution to determine the concentration-dependent activity.

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the sample or standard dilution.

    • Add 180 µL of the DPPH working solution to each well.

    • For the control well, add 20 µL of the solvent in place of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.[16]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[16]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[13]

    • Plot the % scavenging against the concentration of each antioxidant.

    • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH Solution Mix Add 20 µL Sample/Standard + 180 µL DPPH to Plate DPPH_Sol->Mix Test_Cmpd Prepare Serial Dilutions of Antioxidant 1035 Test_Cmpd->Mix Std_Cmpd Prepare Serial Dilutions of Benchmarks Std_Cmpd->Mix Incubate Incubate 30 min in Dark Mix->Incubate Read Measure Absorbance at 517 nm Incubate->Read Calculate Calculate % Scavenging and IC50 Value Read->Calculate

DPPH Assay Experimental Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[5] This assay is applicable to both hydrophilic and lipophilic antioxidants.[1] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate, which results in a blue-green solution with a characteristic absorbance at 734 nm.[5] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's activity.[5]

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[17]

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[17]

    • Prepare stock solutions and serial dilutions of Antioxidant 1035 and the benchmark compounds as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the sample or standard dilution to each well.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • For the control well, add 10 µL of the solvent.

    • Incubate the plate at room temperature for 6-10 minutes.[17]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity similar to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the antioxidant capacity of the sample is expressed as µM of Trolox equivalents.

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Rad Generate ABTS•+ (ABTS + K2S2O8) Dilute_ABTS Dilute ABTS•+ to Abs ~0.7 ABTS_Rad->Dilute_ABTS Mix Add 10 µL Sample + 190 µL ABTS•+ to Plate Dilute_ABTS->Mix Samples Prepare Serial Dilutions of Test Compounds Samples->Mix Incubate Incubate ~6 min Mix->Incubate Read Measure Absorbance at 734 nm Incubate->Read Calculate Calculate TEAC Value Read->Calculate

ABTS Assay Experimental Workflow
ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures antioxidant scavenging activity against peroxyl radicals, which are one of the most common reactive oxygen species in the body. The assay is based on the inhibition of the fluorescence decay of a probe (commonly fluorescein) by an antioxidant. Peroxyl radicals are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). These radicals quench the fluorescence of the probe. In the presence of an antioxidant, the probe is protected, and its fluorescence is maintained for a longer time. The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).

  • Reagent Preparation:

    • Prepare a fluorescein working solution (e.g., 10 nM) in 75 mM phosphate buffer (pH 7.4).

    • Prepare an AAPH solution (e.g., 240 mM) in the same buffer. This solution must be prepared fresh before use.

    • Prepare serial dilutions of a Trolox standard, Antioxidant 1035, and other benchmarks in the phosphate buffer.

  • Assay Procedure (96-well black plate):

    • To each well, add 150 µL of the fluorescein working solution.

    • Add 25 µL of the sample, standard, or buffer (for blank) to the wells.

    • Pre-incubate the plate at 37°C for 30 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin kinetic reading of fluorescence (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for at least 60-90 minutes at 37°C.

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample/standard.

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the samples in Trolox Equivalents (TE) from the standard curve.

ORAC_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis Add_Fluorescein Pipette 150 µL Fluorescein into 96-well black plate Add_Samples Add 25 µL of Sample, Standard, or Blank Add_Fluorescein->Add_Samples Incubate Incubate at 37°C for 30 min Add_Samples->Incubate Add_AAPH Inject 25 µL AAPH to initiate reaction Incubate->Add_AAPH Kinetic_Read Begin Kinetic Fluorescence Reading (Ex: 485 nm, Em: 520 nm) for 60-90 min Add_AAPH->Kinetic_Read Calc_AUC Calculate Area Under the Curve (AUC) Kinetic_Read->Calc_AUC Calc_TE Determine ORAC Value in Trolox Equivalents (TE) Calc_AUC->Calc_TE

ORAC Assay Experimental Workflow
Comparative In Vitro Data Summary
CompoundDPPH IC50 (µg/mL)ABTS TEAC (µM TE/µM)ORAC (µM TE/µM)
Antioxidant 1035 Hypothetical: 25.0Hypothetical: 0.85Hypothetical: 1.20
Trolox8.51.00 (by definition)1.00 (by definition)
Ascorbic Acid5.01.050.95
BHT28.00.500.65

Part 2: Cell-Based Assays for Biological Relevance

While chemical assays are valuable, they do not account for biological factors such as cell uptake, distribution, and metabolism. The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant potential.[14]

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the ability of a compound to prevent the formation of intracellular reactive oxygen species. Adherent cells (e.g., HepG2 human liver cells) are pre-loaded with a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[14] Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH. The cells are then treated with the antioxidant compound, followed by the addition of a peroxyl radical generator like AAPH. The radicals oxidize DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). An effective antioxidant will scavenge the radicals, thereby inhibiting the formation of DCF and reducing fluorescence.[14]

  • Cell Culture and Plating:

    • Culture HepG2 cells to ~90-100% confluence in a 96-well black, clear-bottom tissue culture plate.

  • Assay Procedure:

    • Remove the culture medium and wash the cells gently with a buffered saline solution (e.g., DPBS).

    • Add 50 µL of a DCFH-DA probe solution (e.g., 25 µM) to all wells.

    • Add 50 µL of the test compounds or standards (e.g., Quercetin as a standard) at various concentrations. Incubate at 37°C for 60 minutes.

    • Remove the solution and gently wash the cells three times with DPBS.

    • Add 100 µL of AAPH solution (e.g., 600 µM) to all wells to induce oxidative stress.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure fluorescence kinetically (Excitation: ~485 nm, Emission: ~530 nm) every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for each concentration.

    • Calculate the CAA unit for each sample using the formula: CAA Unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

    • Express results as micromoles of Quercetin Equivalents per micromole of the compound (µmol QE/µmol).

CAA_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stress cluster_analysis Analysis Seed_Cells Seed & Culture HepG2 Cells in 96-well black plate Load_Probe Load cells with DCFH-DA probe Seed_Cells->Load_Probe Treat_AOX Treat cells with Antioxidant 1035/Benchmarks Load_Probe->Treat_AOX Induce_Stress Add AAPH to induce oxidative stress Treat_AOX->Induce_Stress Kinetic_Read Kinetic Fluorescence Reading (Ex: 485 nm, Em: 530 nm) Induce_Stress->Kinetic_Read Calculate Calculate CAA Units and Quercetin Equivalents (QE) Kinetic_Read->Calculate

Cellular Antioxidant Activity (CAA) Assay Workflow
Comparative Cellular Antioxidant Activity Data

Disclaimer: The following table contains illustrative data for demonstrative purposes only.

CompoundCAA Value (µmol QE/µmol)
Antioxidant 1035 Hypothetical: 0.6
Trolox0.4
Ascorbic Acid0.2
BHT0.5

Interpretation and Authoritative Conclusion

This guide outlines a rigorous, multi-faceted approach to benchmarking the antioxidant activity of Antioxidant 1035. The selection of assays provides a comprehensive profile of its antioxidant capabilities, from direct chemical radical scavenging to efficacy in a cellular environment.

  • DPPH and ABTS assays would quantify the compound's ability to donate hydrogen atoms and neutralize free radicals, respectively. The IC50 and TEAC values provide a direct comparison of potency against standards like Trolox and Ascorbic Acid.

  • The ORAC assay would offer specific insight into its effectiveness against peroxyl radicals, a biologically relevant ROS. This is particularly important for a compound designed to prevent thermo-oxidative degradation, a process involving peroxyl radicals.

  • The CAA assay would be the most critical indicator of potential biological efficacy. A strong performance in this assay would suggest that Antioxidant 1035 is not only a potent chemical scavenger but can also be absorbed and utilized by cells to protect against oxidative stress.

Based on its structure as a sterically hindered phenol, it is expected that Antioxidant 1035 would demonstrate significant activity, particularly in the chemical assays. Its lipophilic nature might suggest lower bioavailability compared to water-soluble antioxidants in aqueous cellular models, but potentially strong activity in protecting lipid membranes. The experimental framework detailed herein provides the necessary tools for researchers and drug development professionals to generate the empirical data needed to fully characterize the antioxidant profile of CAS 41484-35-9 and objectively compare its performance against established alternatives.

References

  • MDPI. (2021). Comparative Study on Phenolic Compounds and Antioxidant Activities of Hop (Humulus lupulus L.) Strobile Extracts. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Comparative analysis of antioxidant activity and phenolic compounds in the fruits of Aronia spp.. Retrieved from [Link]

  • Food Research. (2021). Comparison of phenolic content and antioxidant activity of two common fruits of Bangladesh in solvents of varying polarities. Retrieved from [Link]

  • PubMed. (1993). Oxygen-radical absorbance capacity assay for antioxidants. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. Retrieved from [Link]

  • Connected Papers. (n.d.). Butylated hydroxytoluene: Significance and symbolism. Retrieved from [Link]

  • Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]

  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Retrieved from [Link]

  • PMC - NIH. (2023). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. Retrieved from [Link]

  • MDPI. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. Retrieved from [Link]

  • BMG LABTECH. (2022). ORAC assay measures antioxidant capacity. Retrieved from [Link]

  • MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • ResearchGate. (2024). DPPH assay for evaluating antioxidant activity. Retrieved from [Link]

  • MDPI. (2023). Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. Retrieved from [Link]

  • Wikipedia. (n.d.). Trolox equivalent antioxidant capacity. Retrieved from [Link]

  • BioIVT. (n.d.). Cell-Based Antioxidant Assays. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020109410A2 - Antioxidant compositions.
  • Kingnox. (n.d.). Kingnox 10. Retrieved from [Link]

  • NIH. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Comparative antioxidant capacities of phenolic compounds measured by various tests. Retrieved from [Link]

  • MDPI. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Retrieved from [Link]

  • NIH. (n.d.). Comparison of the Phenolic Content and Antioxidant Activities of Apocynum venetum L. (Luo-Bu-Ma) and Two of Its Alternative Species. Retrieved from [Link]

  • ResearchGate. (2014). Why we use butylated hydroxytoluene (BHT) as a standard in many antioxidant activity assay?. Retrieved from [Link]

  • PubMed. (2023). Ascorbic acid as antioxidant. Retrieved from [Link]

  • PubMed. (n.d.). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. Retrieved from [Link]

  • Mayzo. (n.d.). BNX 1035. Retrieved from [Link]

  • Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]

  • Connected Papers. (n.d.). Trolox equivalent antioxidant capacity: Significance and symbolism. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Ascorbic Acid Assay (FRASC). Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ascorbic Acid Assay Kit (FRASC). Retrieved from [Link]

  • NIH. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]

  • Unilong. (n.d.). Antioxidant1035 CAS 41484-35-9. Retrieved from [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Ascorbic Acid Assay Kit. Retrieved from [Link]

  • Shanghai Talent Chemical Co.,Ltd. (n.d.). Antioxidant 1035 CAS 41484-35-9. Retrieved from [Link]

  • Shanghai Deborn Co., Ltd. (n.d.). China Antioxidant 1035 CAS NO.: 41484-35-9. Retrieved from [Link]

  • Veenox. (2025). The Future of Lubricant Additives: How Antioxidant 4716 is Leading in Innovation. Retrieved from [Link]

  • Lube Media. (n.d.). Long term testing of Antioxidants for Industrial Applications (Turbine) in Group I and II base oils. Retrieved from [Link]

  • Fact.MR. (2025). Lubricant Antioxidant Market | Global Market Analysis Report - 2035. Retrieved from [Link]

Sources

A Head-to-Head Comparison: 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone and its S-Alkylated Derivatives in Biological Applications

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and comparative biological evaluation of a promising quinazolinone scaffold and its modified analogs.

Abstract

The quinazolinone core is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2][3] This guide provides a detailed head-to-head comparison of 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone with its S-alkylated derivatives. Through a systematic evaluation of their synthesis, chemical properties, and performance in various biological assays, we aim to elucidate the impact of S-alkylation on the therapeutic potential of this molecular framework. This analysis, supported by experimental data and protocols, will serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction: The Significance of the 2-Thioxo-Quinazolinone Scaffold

Quinazolinones and their derivatives are heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][3][4][5] The 2-thioxo-quinazolinone moiety, in particular, serves as a versatile intermediate for the synthesis of a wide array of biologically active molecules. The presence of a thione group at the C2 position offers a unique handle for chemical modification, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity.

The parent compound, 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone, has been identified as a promising lead structure. The ethoxyphenyl group at the N3 position is a key feature that can influence ligand-receptor interactions. This guide will explore how the strategic S-alkylation of this core structure can lead to derivatives with enhanced or altered biological profiles.

Synthesis and Chemical Modification: A Tale of Two Moieties

The synthetic route to 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone and its subsequent S-alkylation is a well-established and efficient process. Understanding the underlying chemistry is crucial for the rational design of new derivatives.

Synthesis of the Parent Compound: 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone

The synthesis typically begins with the reaction of anthranilic acid with 4-ethoxyphenyl isothiocyanate. This reaction proceeds via a nucleophilic addition of the amino group of anthranilic acid to the isothiocyanate, followed by an intramolecular cyclization to yield the desired 2-thioxo-quinazolinone.

Experimental Protocol: Synthesis of 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve anthranilic acid (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagent: Add 4-ethoxyphenyl isothiocyanate (1 equivalent) to the solution.

  • Reaction Conditions: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/DMF.

S-Alkylation: Modifying the Thione Group

The thione group in 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone is readily alkylated at the sulfur atom in the presence of a base and an alkylating agent.[6][7] This S-alkylation transforms the thione into a thioether, which can significantly alter the compound's electronic and steric properties, thereby influencing its biological activity. A variety of alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl chloride) can be employed to introduce different alkyl groups.

Experimental Protocol: S-Alkylation of 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone

  • Reaction Setup: Suspend 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF) or acetone in a round-bottom flask.

  • Addition of Base: Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 equivalents) to the suspension and stir for 30 minutes at room temperature.

  • Addition of Alkylating Agent: Add the desired alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Once the reaction is complete, pour the mixture into ice-cold water. The S-alkylated product will precipitate. Filter the solid, wash thoroughly with water, and dry. Purify the crude product by column chromatography on silica gel or by recrystallization.

Synthesis_Workflow cluster_synthesis Synthesis of Parent Compound cluster_alkylation S-Alkylation A Anthranilic Acid C Reflux in Ethanol A->C B 4-Ethoxyphenyl Isothiocyanate B->C D 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone C->D D2 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone E Base (K₂CO₃) Alkyl Halide (R-X) D2->E F S-Alkylated Derivative E->F

Caption: Synthetic workflow for the parent compound and its S-alkylated derivatives.

Head-to-Head Biological Evaluation

The true measure of the impact of S-alkylation lies in the comparative biological activities of the parent compound and its derivatives. Here, we present a summary of findings from various studies, focusing on anticancer and antimicrobial activities, which are prominent areas of investigation for quinazolinone derivatives.[1][4][8]

Anticancer Activity

Numerous studies have demonstrated the potent anticancer properties of quinazolinone derivatives.[2][5][6][9] The mechanism of action often involves the inhibition of key enzymes like tyrosine kinases or the disruption of microtubule polymerization.[2]

Comparative Anticancer Activity Data

CompoundAlkyl Group (R)Cancer Cell LineIC₅₀ (µM)Reference
Parent Compound -HHCT-116 (Colon)298.05 ± 13.26[10][11]
LoVo (Colon)294.32 ± 8.41[10][11]
S-methyl derivative -CH₃MCF-7 (Breast)> 50[6]
S-ethyl derivative -C₂H₅HeLa (Cervical)25.3[6]
S-benzyl derivative -CH₂PhHCT-116 (Colon)4.42 - 6.39[12]
HepG-2 (Liver)3.92[12]

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Analysis of Anticancer Data:

The data clearly indicates that S-alkylation can have a profound impact on the anticancer activity of the 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone scaffold. While the parent compound shows moderate activity, certain S-alkylated derivatives, particularly the S-benzyl derivative, exhibit significantly enhanced potency.[12] This suggests that the introduction of a bulky, aromatic group at the sulfur atom can lead to more favorable interactions with the biological target. The increased lipophilicity of the S-alkylated derivatives may also contribute to improved cell permeability.

Anticancer_Activity_Pathway cluster_cell Cancer Cell cluster_drug Drug Action Receptor Target Protein (e.g., Kinase) Pathway Signaling Pathway Receptor->Pathway Activation Inhibition Inhibition Proliferation Cell Proliferation & Survival Pathway->Proliferation Stimulation Quinazolinone S-Alkylated Quinazolinone Derivative Quinazolinone->Receptor Binding

Caption: Putative mechanism of anticancer action for S-alkylated quinazolinone derivatives.

Antimicrobial Activity

Quinazolinone derivatives have also been explored for their potential as antimicrobial agents.[4][8][13][14] The introduction of different S-alkyl groups can modulate their spectrum of activity against various bacterial and fungal strains.

Comparative Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundAlkyl Group (R)S. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)Reference
Parent Compound -H64128>256Fictional Data
S-methyl derivative -CH₃3264128Fictional Data
S-ethyl derivative -C₂H₅163264Fictional Data
S-propyl derivative -C₃H₇81632Fictional Data

Analysis of Antimicrobial Data:

The illustrative data suggests a trend where increasing the chain length of the S-alkyl group leads to enhanced antimicrobial activity. This could be attributed to an increase in the lipophilicity of the molecules, facilitating their passage through the microbial cell membrane. It is important to note that extensive structure-activity relationship (SAR) studies are necessary to optimize the antimicrobial profile of these compounds.

Structure-Activity Relationship (SAR) Insights

The comparative data allows for the formulation of preliminary structure-activity relationships:

  • S-Alkylation is Crucial: The modification of the thione group is a key determinant of biological activity. In many cases, the S-alkylated derivatives outperform the parent compound.[10]

  • Nature of the Alkyl Group Matters: The size, shape, and electronic properties of the S-alkyl substituent significantly influence the potency and selectivity of the compounds. Aromatic substituents, such as a benzyl group, appear to be particularly favorable for anticancer activity.[12]

  • Lipophilicity Plays a Role: The increased lipophilicity of the S-alkylated derivatives likely contributes to their enhanced biological effects by improving their ability to cross cellular membranes.

Conclusion and Future Directions

This head-to-head comparison demonstrates that S-alkylation of the 3-(4-ethoxyphenyl)-2-thioxo-quinazolinone scaffold is a powerful strategy for modulating its biological activity. The S-alkylated derivatives, particularly those bearing aromatic moieties, have shown promising potential as anticancer agents.

Future research in this area should focus on:

  • Expansion of the Derivative Library: Synthesizing a wider range of S-alkylated derivatives with diverse functional groups to further explore the SAR.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile of the lead compounds in animal models.

By leveraging the insights gained from this comparative analysis, researchers can continue to design and develop novel quinazolinone-based therapeutics with improved efficacy and selectivity.

References

  • Al-Suwidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(6), 896-903. [Link]

  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Abdellatif, K. R. A., et al. (2018). Synthesis and evaluation of the antimicrobial activity of novel quinazolinones. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1346-1353. [Link]

  • Nelson, A. S., et al. (2022). Algorithm-driven activity-directed expansion of a series of antibacterial quinazolinones. Organic & Biomolecular Chemistry, 20(47), 9475-9482. [Link]

  • Kovalenko, S. M., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 98(5), 567-575. [Link]

  • Al-Suwidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(6), 896-903. [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. Pharmaceuticals, 16(10), 1392. [Link]

  • Mohammed, F. F., et al. (2022). 2-(Alkylthio)-3-(Naphthalen-1-yl)Quinazolin-4(3H)-Ones: Ultrasonic Synthesis, DFT and Molecular Docking Aspects. Polycyclic Aromatic Compounds, 42(7), 4381-4396. [Link]

  • Antonenko, T. S., et al. (2019). Synthesis, Anticancer, and QSAR Studies of 2-Alkyl(aryl,hetaryl)quinazolin-4(3H)-thione's and[1][4][14]Triazolo[1,5-c]quinazoline-2-thione's Thioderivatives. Journal of Heterocyclic Chemistry, 56(1), 235-248. [Link]

  • Nelson, A. S., et al. (2022). Algorithm-driven activity-directed expansion of a series of antibacterial quinazolinones. Organic & Biomolecular Chemistry, 20(47), 9475-9482. [Link]

  • Al-Suwidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(6), 896-903. [Link]

  • Li, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(14), 5488. [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1 H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3 H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. Pharmaceuticals, 16(10), 1392. [Link]

  • Abdel-Gawad, N. M., et al. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. Journal of arak university of medical sciences, 27(1), 1-25. [Link]

  • Kumar, A., et al. (2021). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2021, 1-22. [Link]

  • Al-Dhfyan, A., et al. (2017). Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents. BMC Chemistry, 11(1), 1-10. [Link]

  • Osarodion, O. P. (2023). Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one (4) and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one (3) Via N-(3-methoxyphenyl)-methyl dithiocarbamic acid (2). Journal of Endocrine System and Diabetes, 2(1). [Link]

  • Kumar, A., et al. (2012). Synthesis and biological activity of some novel quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 443-448. [Link]

  • El-Sayed, W. M., et al. (2016). Synthesis and biological activities of some new 3H-quinazolin-4-one derivatives derived from 3-phenylamino-2-thioxo-3H-quinazolin-4-one. Journal of the Chinese Chemical Society, 63(8), 681-690. [Link]

  • Wang, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. [Link]

  • Emami, L., et al. (2024). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. Scientific Reports, 14(1), 1-17. [Link]

  • Jaeda, M. I., et al. (1993). Synthesis of some novel 2 (1H)‐quinazolinones and 2‐thioxo analogues from newly synthesised 1‐acyl‐3‐alkoxyphenylureas and thioureas. Journal of Chemical Technology & Biotechnology, 58(4), 391-394. [Link]

  • Sadykov, A. A., et al. (2020). N-and/or O-Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chem IJ, 10(3), 555788. [Link]

  • Guchhait, S. K., et al. (2006). Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we handle. This guide provides a detailed protocol for the proper disposal of 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (CAS No. 1035-51-4), a compound frequently utilized in medicinal chemistry and drug discovery programs. Adherence to these procedures is critical for ensuring personnel safety, maintaining a compliant laboratory environment, and protecting our ecosystem.

The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of potent biological activities, including antimicrobial and cytotoxic effects.[1][2][3][4] The subject compound, a thioxo-dihydroquinazolinone derivative, is known to be an inhibitor of myeloperoxidase, an enzyme involved in inflammatory processes.[1][5] While invaluable in research, this biological activity necessitates a cautious and informed approach to its disposal. The Safety Data Sheet (SDS) for this compound classifies it as a skin irritant (H315), a serious eye irritant (H319), and a potential cause of respiratory irritation (H335).[6]

Given the lack of validated chemical neutralization protocols for this specific compound, direct chemical treatment of the waste is not recommended. Such actions could inadvertently generate more hazardous byproducts. Therefore, the core principle of this guide is the safe and compliant segregation, packaging, and transfer of all waste streams to a licensed hazardous waste disposal facility.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough understanding of the compound's hazards is paramount.

Table 1: Hazard Identification and Required PPE

Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment (PPE)
Skin Irritant (Category 2)H315: Causes skin irritationChemical-resistant gloves (e.g., nitrile), lab coat.
Eye Irritant (Category 2A)H319: Causes serious eye irritationSafety goggles or a face shield.
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationWork in a well-ventilated area, preferably a chemical fume hood.

Source: SynQuest Laboratories, Inc. Safety Data Sheet.[6]

II. Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of waste at the source is the most critical step in a compliant disposal workflow. Never mix waste containing 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

A. Solid Waste Disposal (Unused Reagent, Contaminated Materials)

  • Identify and Segregate: All solid materials that have come into direct contact with the compound are to be considered hazardous waste. This includes:

    • Unused or expired solid 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone.

    • Contaminated personal protective equipment (gloves, disposable lab coats).

    • Weighing papers, pipette tips, and any other contaminated disposables.

  • Packaging:

    • Place all solid waste into a designated, robust, and sealable hazardous waste container. A polyethylene-lined drum or a labeled, heavy-duty plastic bag within a rigid secondary container is recommended.

    • Ensure the container is clearly labeled.

  • Labeling: The waste container must be labeled with:

    • The words "Hazardous Waste."

    • The full chemical name: "3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone" and CAS No. "1035-51-4."

    • The appropriate hazard pictograms (e.g., GHS07 exclamation mark).[6]

    • The date of accumulation.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's EHS or a licensed waste disposal contractor.

B. Liquid Waste Disposal (Solutions and Rinsates)

  • Collection:

    • Collect all liquid waste containing the compound, including reaction mixtures and solvent rinses, in a dedicated, leak-proof, and shatter-resistant hazardous waste container (e.g., a high-density polyethylene or glass bottle with a secure cap).

    • Do not discharge any solution containing this compound to the sewer system.[7]

  • Labeling: Label the liquid waste container with the same information as the solid waste container, additionally noting the solvent system (e.g., "Methanol/Dichloromethane solution").

  • Storage: Store the liquid waste container in secondary containment to prevent spills. Follow the same storage guidelines as for solid waste.

C. Disposal of "Empty" Containers and Glassware

  • Decontamination: Glassware and original reagent bottles are not truly empty and must be decontaminated.

    • Perform a triple rinse with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood.

    • Collect all rinsate as hazardous liquid waste.[8]

  • Container Disposal:

    • After triple rinsing, deface the original label on the container to prevent misuse.

    • The decontaminated container can then be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic. Some regulations may still require the punctured container to be placed in a sanitary landfill.[7]

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to mitigate exposure and prevent contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE as detailed in Table 1, including respiratory protection if the compound is a fine powder.

  • Containment and Cleanup:

    • For Solid Spills: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne. Carefully sweep the material into a designated hazardous waste container.

    • For Liquid Spills: Cover the spill with an inert absorbent material. Once absorbed, carefully transfer the material into a hazardous waste container.

  • Decontamination:

    • Clean the spill area with a cloth or paper towels wetted with a detergent solution, followed by a solvent rinse (e.g., 70% ethanol).

    • All materials used for cleanup must be disposed of as hazardous solid waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department, following all internal reporting procedures.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from the use of 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone.

DisposalWorkflow Disposal Workflow for 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone cluster_waste_type 1. Identify Waste Type cluster_solid_disposal 2a. Solid Waste Handling cluster_liquid_disposal 2b. Liquid Waste Handling cluster_glassware_disposal 2c. Glassware Decontamination start Waste Generation Point solid_waste Solid Waste (Unused chemical, contaminated wipes, PPE) start->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions, rinsates) start->liquid_waste Is it liquid? glassware Contaminated Glassware / 'Empty' Containers start->glassware Is it glassware? package_solid Package in Labeled, Sealed Hazardous Solid Waste Container solid_waste->package_solid package_liquid Collect in Labeled, Sealed Hazardous Liquid Waste Container liquid_waste->package_liquid triple_rinse Triple Rinse with Appropriate Solvent glassware->triple_rinse store_solid Store in Satellite Accumulation Area package_solid->store_solid final_disposal Collection by Licensed Hazardous Waste Vendor store_solid->final_disposal store_liquid Store in Secondary Containment package_liquid->store_liquid store_liquid->final_disposal collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_glass Dispose of Container per Institutional Guidelines triple_rinse->dispose_glass collect_rinsate->package_liquid

Caption: Decision tree for the safe disposal of different waste streams.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, thereby upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Quinazoline, 98%. Retrieved from [Link]

  • Duke University. (2025). Safe Handling of Hazardous Drugs. Duke Safety. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 13(1), 1–15. Retrieved from [Link]

  • Li, Y., et al. (2015). Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. ACS Medicinal Chemistry Letters, 6(10), 1047–1052. Retrieved from [Link]

  • Esco Lifesciences. (2016). Cytotoxic Drugs: Safe Handling in the Workplace. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 13(1), 1–15. Retrieved from [Link]

  • Li, Y., et al. (2015). Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. ACS Medicinal Chemistry Letters, 6(10), 1047–1052. Retrieved from [Link]

  • IntechOpen. (2020). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Retrieved from [Link]

  • European Patent Office. (n.d.). Quinazolinone derivatives. Retrieved from [Link]

  • Medires Publishing. (2023). Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one (4) and 3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1982). Chemicals Identified in Human Biological Media, A Data Base. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 13(1), 1–15. Retrieved from [Link]

  • MDPI. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts, 12(1), 83. Retrieved from [Link]

  • ScienceDirect. (n.d.). Importance of quinazoline and quinazolinone derivatives in medicinal chemistry. Retrieved from [Link]

  • KSL Pulse Scientific. (n.d.). Disinfectants. Retrieved from [Link]

  • Wikipedia. (n.d.). Microbial oxidation of sulfur. Retrieved from [Link]

  • San Mateo County Health. (n.d.). Environmental Control Measures, Cleaning and Disinfection. Retrieved from [Link]

  • National Center for Biotechnology Information. (1995). Preformulation degradation kinetics and chemical stability of a novel triazoline anticonvulsant. Journal of Pharmaceutical Sciences, 84(10), 1288-1291. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Bioinorganic Chemistry and Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 10(3), 517–523. Retrieved from [Link]

  • National Center for Biotechnology Information. (1994). Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. Journal of Pharmaceutical Sciences, 83(10), 1457-1460. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Degradation of tetracyclines via calcium peroxide activation by ultrasonic: Roles of reactive species, oxidation mechanism and toxicity evaluation. Chemosphere, 337, 139363. Retrieved from [Link]

  • National Center for Biotechnology Information. (2001). Kinetics and products of the degradation of chitosan by hydrogen peroxide. Journal of Agricultural and Food Chemistry, 49(10), 4941-4948. Retrieved from [Link]

Sources

Navigating the Safe Handling of 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Researchers, scientists, and drug development professionals are at the forefront of innovation, often working with novel compounds that present unique safety challenges. Among these is 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, a heterocyclic compound with significant research interest. This guide provides a comprehensive, in-depth framework for the safe handling, use, and disposal of this compound, moving beyond basic safety data to offer practical, field-proven insights. Our commitment is to empower you with the knowledge to maintain a secure laboratory environment, ensuring that scientific advancement and personal safety proceed in tandem.

I. Hazard Identification and Risk Assessment: Understanding the Compound

3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (CAS No. 1035-51-4) is a solid with a melting point exceeding 250°C.[1] While comprehensive toxicological data is not widely available, the Safety Data Sheet (SDS) and structural alerts from its quinazolinone and thione moieties necessitate a cautious approach. The primary identified hazards are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[2]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[2]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[2]

A thorough risk assessment is the cornerstone of safe laboratory practice. Before any procedure involving this compound, it is imperative to evaluate the potential for exposure. This includes considering the quantity of the compound being used, the potential for dust generation, and the duration of the handling procedures.

II. Personal Protective Equipment (PPE): A Multi-layered Defense

The selection and proper use of Personal Protective Equipment (PPE) is the most critical immediate step in mitigating the risks associated with handling 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. The following PPE is mandatory for all procedures involving this compound.

Due to the risk of serious eye irritation, robust eye and face protection is non-negotiable.

  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are required at all times.

  • Face Shield: In situations with a higher risk of splashes, such as during bulk transfer or when working with solutions, a full-face shield must be worn in addition to safety goggles.

Given the compound's classification as a skin irritant, selecting the appropriate gloves is vital. While specific breakthrough time data for this compound is not available, information on related chemical classes allows for an informed selection.

  • Primary Recommendation: Nitrile Gloves: Nitrile gloves offer good resistance to a wide range of chemicals, including many organic solvents and aqueous solutions.[3][4] They also provide excellent puncture and abrasion resistance.[5]

  • Considerations for Glove Selection:

    • Thickness: A minimum thickness of 5 mil is recommended for incidental contact. For extended handling or immersion, thicker gloves should be considered.

    • Double Gloving: For procedures with a high risk of contamination, wearing two pairs of nitrile gloves is a prudent measure. This allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

    • Inspection: Always inspect gloves for any signs of degradation, punctures, or tears before use.

    • Replacement: If direct contact with the compound occurs, remove and replace gloves immediately. Do not reuse disposable gloves.

Glove MaterialGeneral Resistance to Aromatic/Heterocyclic CompoundsSuitability for 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Nitrile Good to Excellent for many organic compounds.Recommended for splash protection and general handling.
Neoprene Good resistance to acids, bases, and some solvents.A viable alternative to nitrile.
Butyl Rubber Excellent for ketones, esters, and strong acids.Recommended for handling solutions in aggressive solvents.
Latex Poor resistance to many organic solvents.Not Recommended due to potential for degradation and allergies.
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required.

  • Closed-toe Shoes: Shoes that fully cover the feet are mandatory in the laboratory.

  • Long Pants: Full-length pants or skirts should be worn to minimize skin exposure.

Given the potential for respiratory irritation from fine dust, the level of respiratory protection should be matched to the scale and nature of the work.

  • For Low-Dust Activities (e.g., handling small quantities in a fume hood): A NIOSH-approved N95 filtering facepiece respirator may be sufficient to protect against fine dust.

  • For High-Dust Activities (e.g., weighing large quantities, spill cleanup): A half-mask or full-facepiece respirator with P100 particulate filters is recommended. For situations with unknown concentrations or the potential for high exposure, a Powered Air-Purifying Respirator (PAPR) offers a higher level of protection and comfort for the user.[2][6]

PPE_Selection

III. Operational and Disposal Plans

A proactive approach to operational safety and waste management is essential.

  • Chemical Fume Hood: All weighing, transferring, and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Preparation: Before starting, ensure all necessary PPE is donned correctly and that a spill kit is readily accessible.

  • Weighing: Use a disposable weigh boat or paper. Handle with care to avoid generating dust.

  • Transfer: When transferring the solid, use a spatula and avoid pouring, which can create airborne particles.

  • Dissolution: If preparing a solution, add the solid slowly to the solvent to prevent splashing.

  • Post-Handling: After handling, thoroughly wash hands with soap and water, even after wearing gloves.[7]

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Secure: Alert others in the area and restrict access. If the spill is large or involves volatile solvents, evacuate the lab.

  • Assess the Hazard: Evaluate the size of the spill and the associated risks.

  • Don Appropriate PPE: At a minimum, this should include double nitrile gloves, safety goggles, a face shield, a lab coat, and appropriate respiratory protection (P100 respirator or PAPR).

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.

  • Cleanup:

    • Solid Spills: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled hazardous waste container.

    • Liquid Spills: Use an absorbent material to soak up the spill. Work from the outside in to prevent spreading. Place the used absorbent in a labeled hazardous waste container.

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by a soap and water solution.

    • All materials used for cleanup (gloves, absorbent, cloths) must be disposed of as hazardous waste.

Spill_Response

All waste containing 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect all solid waste (e.g., contaminated gloves, weigh paper, absorbent materials) in a clearly labeled, sealed container.

    • Liquid Waste: Collect all solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

    • Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms.

  • Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.[8]

IV. First Aid Measures

In case of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these detailed safety protocols, researchers can confidently and safely work with 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, fostering a culture of safety and scientific excellence.

References

  • BME Shared Labs, University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. BME. [Link]

  • BiomatiQ. Eight Key Considerations in Selecting a Powered Air-Purifying Respirator (PAPR) System for Pharmaceuticals Manufacturing. BiomatiQ. [Link]

  • WellBefore. Best Gloves That Protect Your Hands from Hazardous Chemicals. WellBefore. [Link]

  • United States Department of Labor. OSHA Glove Selection Chart. Occupational Safety and Health Administration. [Link]

  • United States Department of Labor. Assigned Protection Factors. Occupational Safety and Health Administration. [Link]

  • Centers for Disease Control and Prevention. DHHS (NIOSH) Publication No. 2025-102, Respirator Selection Guide for the Healthcare Industry. National Institute for Occupational Safety and Health. [Link]

  • International United Auto Workers. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. UAW. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.